molecular formula C10H10INO B3197422 3-Iodo-5-methoxy-1-methyl-1H-indole CAS No. 1005349-15-4

3-Iodo-5-methoxy-1-methyl-1H-indole

Cat. No.: B3197422
CAS No.: 1005349-15-4
M. Wt: 287.10 g/mol
InChI Key: UCWQLMURICCFLX-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-1-methyl-1H-indole is a useful research compound. Its molecular formula is C10H10INO and its molecular weight is 287.10 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Iodo-5-methoxy-1-methyl-1H-indole is 286.98071 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Iodo-5-methoxy-1-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-methoxy-1-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-methoxy-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c1-12-6-9(11)8-5-7(13-2)3-4-10(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWQLMURICCFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694999
Record name 3-Iodo-5-methoxy-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005349-15-4
Record name 3-Iodo-5-methoxy-1-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005349-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methoxy-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Iodo-5-methoxy-1-methyl-1H-indole CAS 1005349-15-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 3-Iodo-5-methoxy-1-methyl-1H-indole (CAS 1005349-15-4). This document is structured for researchers in medicinal chemistry and process development.

A Privileged Scaffold for Third-Generation Kinase Inhibitors[1][2]

Executive Summary

3-Iodo-5-methoxy-1-methyl-1H-indole (CAS 1005349-15-4) is a high-value heterocyclic building block used primarily in the synthesis of targeted antineoplastic agents.[1][2] Structurally, it features an electron-rich indole core functionalized with a methoxy group at the C5 position and a methyl group at the N1 position.[1][2] The iodine atom at C3 serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), making this compound a critical intermediate for generating libraries of EGFR tyrosine kinase inhibitors (e.g., analogs of Osimertinib) and other indole-based pharmacophores.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
PropertySpecification
CAS Registry Number 1005349-15-4
IUPAC Name 3-Iodo-5-methoxy-1-methyl-1H-indole
Molecular Formula C₁₀H₁₀INO
Molecular Weight 287.10 g/mol
Appearance Yellow to brown solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Chloroform; Insoluble in water
Melting Point Approx.[1][2][3][4][5] 105–110 °C (based on analog data; verify experimentally)
Purity Grade Typically ≥97% (HPLC) for synthetic applications
InChI Key UCWQLMURICCFLX-UHFFFAOYSA-N
Synthetic Pathways & Production

The synthesis of 3-iodo-5-methoxy-1-methyl-1H-indole is typically achieved via a two-step sequence starting from commercially available 5-methoxyindole.[1][2] The sequence prioritizes N-methylation followed by regioselective C3-iodination to minimize side reactions.[1][2]

Protocol A: Stepwise Synthesis (Recommended)

Step 1: N-Methylation

  • Reagents: 5-Methoxyindole, Sodium Hydride (NaH), Iodomethane (MeI), DMF.[1][2][6]

  • Mechanism: Deprotonation of the indole N-H (pKa ~17) by NaH forms an indolyl anion, which undergoes SN2 attack on MeI.[1][2]

  • Procedure:

    • Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous DMF at 0 °C under argon.

    • Add 5-methoxyindole (1.0 equiv) portion-wise. Stir for 30 min to ensure complete deprotonation (cessation of H₂ evolution).

    • Add MeI (1.1 equiv) dropwise.[1][2] Warm to room temperature (RT) and stir for 2–4 hours.

    • Workup: Quench with water, extract with EtOAc, and concentrate. Yields are typically >90%.[1][2]

Step 2: Regioselective C3-Iodination

  • Reagents: N-Iodosuccinimide (NIS) or I₂/KOH, DMF or CH₂Cl₂.[1][2]

  • Rationale: The C3 position is the most nucleophilic site on the indole ring.[1][2] NIS provides a source of electrophilic iodine (I⁺) under mild conditions, preventing over-iodination.[1][2]

  • Procedure:

    • Dissolve 5-methoxy-1-methyl-1H-indole (from Step 1) in DMF or CH₂Cl₂.[1][2]

    • Cool to 0 °C and add NIS (1.05 equiv) portion-wise.

    • Stir at RT for 1–3 hours. Monitor by TLC (disappearance of starting material).

    • Workup: Wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by fading of brown color).[1][2] Extract and recrystallize/chromatograph.

Visualized Synthesis Workflow

Synthesis Start 5-Methoxyindole (Precursor) Inter 5-Methoxy-1-methylindole (Intermediate) Start->Inter 1. NaH, DMF, 0°C 2. MeI (S_N2) Product 3-Iodo-5-methoxy-1-methyl-1H-indole (Target) Inter->Product NIS or I2/KOH (Electrophilic Subst.)

Caption: Two-step synthetic route converting 5-methoxyindole to the target 3-iodo derivative via N-methylation and C3-iodination.[1][2]

Reactivity Profile & Functionalization

The C3-iodine bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the corresponding C-Br or C-Cl bonds, making CAS 1005349-15-4 a "super-electrophile" in transition-metal catalysis.[1][2]

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form 3-arylindoles.[1][2] This is the primary route for attaching the pyrimidine moiety found in EGFR inhibitors like Osimertinib.[1][2]

  • Sonogashira Coupling: Couples with terminal alkynes to form 3-alkynylindoles, useful for rigidifying the scaffold.[1][2]

  • Heck Reaction: Reacts with alkenes (e.g., acrylates) to introduce unsaturated side chains.[1][2]

Reactivity Cycle Diagram

Reactivity Core 3-Iodo-5-methoxy- 1-methyl-1H-indole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) --> 3-Arylindole Core->Suzuki High Reactivity Sonogashira Sonogashira Coupling (HC≡C-R, Pd/Cu) --> 3-Alkynylindole Core->Sonogashira Mild Conditions Heck Heck Reaction (Alkene, Pd(0)) --> 3-Alkenylindole Core->Heck C-C Bond Formation CN Cyanation (Zn(CN)2, Pd(0)) --> 3-Cyanoindole Core->CN Nitrile Synthesis

Caption: Divergent synthesis capabilities of the 3-iodo core, enabling rapid library generation for SAR studies.

Applications in Drug Discovery

This compound is a structural analog of the indole fragment found in Osimertinib (Tagrisso) , a third-generation EGFR inhibitor used for non-small cell lung cancer (NSCLC).[1][2]

  • EGFR Inhibitor Design: The 5-methoxy group provides a specific hydrogen-bond acceptor site that can alter binding affinity in the ATP-binding pocket of mutant kinases (e.g., T790M mutation).[1][2]

  • Metabolite Standards: It serves as a reference standard for identifying metabolic byproducts of indole-containing drugs where the 5-position may undergo oxidative metabolism (hydroxylation followed by methylation).[1][2]

  • Fluorescent Probes: The electron-rich nature of the 5-methoxyindole system makes it a candidate for developing intrinsic fluorescent probes for biological assays.[1][2]

Analytical Characterization (Expected Data)

To validate the synthesis of CAS 1005349-15-4, researchers should look for the following spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):

    • δ 7.20–7.30 ppm (s, 1H): C2-H proton (distinctive singlet, often slightly deshielded by the adjacent iodine).[1][2]

    • δ 3.80–3.90 ppm (s, 3H): O-CH₃ (Methoxy group).[1][2]

    • δ 3.70–3.75 ppm (s, 3H): N-CH₃ (N-Methyl group).[1][2]

    • Aromatic Region: Multiplets corresponding to C4, C6, and C7 protons (typically 6.8–7.5 ppm depending on solvent).[1][2]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 288.1 m/z.[1][2]

    • Isotopic Pattern: Iodine is monoisotopic, so no M+2 isotope peak (unlike Br/Cl).[1][2]

Safety & Handling (SDS Summary)
  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (H302).[1][2]

    • Skin Sensitization: Category 1 (H317).[1][2]

    • Eye Irritation: Category 2A.[1][2]

  • Handling Precautions:

    • Wear nitrile gloves and safety goggles (P280).[1][2]

    • Avoid breathing dust/fumes.[1][2] Use in a fume hood.[1][2]

    • Light Sensitive: Store in amber vials or foil-wrapped containers at 2–8 °C to prevent iodine liberation (discoloration).[1][2]

References
  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole (Analogous iodination protocols). [1][2]

  • Jeyaveeran, J. C., et al. "Flexible synthesis of isomeric pyranoindolones..."[1][2][7] Indian Academy of Sciences, 2025.[1][2] (Describes synthesis of 3-iodo-5-methoxy-1-methylindole derivatives).

  • PubChem. Osimertinib Mesylate Compound Summary. (Structural context for indole kinase inhibitors). [1][2]

  • Sigma-Aldrich. 3-Iodo-5-methoxy-1-methyl-1H-indole Product Specification.[1][2]

  • MDPI. "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." (NMR data for 3-iodo-5-methoxyindole analogs).

Sources

5-methoxy-1-methyl-3-iodoindole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application of 5-methoxy-1-methyl-3-iodoindole , a critical halogenated intermediate in the design of indole-based therapeutics (e.g., melatonin receptor agonists, kinase inhibitors).

Executive Summary

5-methoxy-1-methyl-3-iodoindole (Formula: C₁₀H₁₀INO) is a trisubstituted indole derivative characterized by an electron-rich core (5-methoxy), a blocked nitrogen position (1-methyl), and a reactive electrophilic handle (3-iodo).

In drug discovery, this molecule serves as a pivotal "linchpin" scaffold. The C3-iodine bond is highly labile to Palladium-catalyzed oxidative addition, allowing researchers to rapidly diversify the indole core via Suzuki-Miyaura, Sonogashira, or Heck couplings. This guide outlines the precise molecular metrics, synthesis protocols, and handling requirements to ensure high-yield utilization.

Physicochemical Profile

The following data is calculated based on IUPAC atomic weights and standard valence models.

Molecular Identity
PropertyValueNotes
IUPAC Name 3-iodo-5-methoxy-1-methyl-1H-indoleSystematic nomenclature
Molecular Formula C₁₀H₁₀INO Confirmed
SMILES COc1ccc2c(c1)n(C)cc2ICanonical
CAS Registry Not widely listed as commodity; derivative of 2521-13-3 (parent)Custom synthesis required
Mass Spectrometry Data

For high-resolution mass spectrometry (HRMS) validation:

IsotopeMass (Da)AbundanceDescription
Monoisotopic Mass 286.9807 100%Primary peak for [M]+
Molecular Weight 287.10 AverageUsed for stoichiometry
[M+H]⁺ 287.9885-Protonated adduct in ESI+
Elemental Composition C (41.83%), H (3.51%), I (44.21%), N (4.88%), O (5.57%)High iodine mass fraction
Structural Visualization

The diagram below illustrates the connectivity. Note the C3 position of the Iodine, activated by the electron-donating methoxy group at C5.

G IndoleCore Indole Core (Electron Rich) Methoxy 5-Methoxy (-OCH3) IndoleCore->Methoxy C5 Position Methyl 1-Methyl (-CH3) IndoleCore->Methyl N1 Position Iodine 3-Iodo (-I) IndoleCore->Iodine C3 Position (Reactive Site)

Figure 1: Structural connectivity of 5-methoxy-1-methyl-3-iodoindole highlighting the reactive C3-Iodine center.[1][2]

Synthesis & Experimental Protocol

Objective: Regioselective iodination of 5-methoxy-1-methylindole at the C3 position. Challenge: Avoid over-iodination or oxidation of the electron-rich methoxy ring. Solution: Use of N-iodosuccinimide (NIS) provides a controlled source of iodonium (I⁺) ions under mild conditions, superior to elemental iodine (I₂), which often requires basic conditions that can complicate workup.

Reagents & Materials
  • Starting Material: 5-methoxy-1-methyl-1H-indole (CAS: 2521-13-3).

  • Reagent: N-Iodosuccinimide (NIS) (Recrystallized from dioxane/CCl₄ if old).

  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous).

  • Quench: 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃).

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask, dissolve 5-methoxy-1-methylindole (1.0 equiv) in anhydrous ACN (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses side reactions on the highly activated benzene ring.

  • Addition: Add NIS (1.05 equiv) portion-wise over 10 minutes. Protect from light (wrap flask in foil).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product usually moves slightly slower or has a distinct UV activity compared to the starting material.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 10% Na₂S₂O₃ (removes purple iodine color).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash column chromatography on silica gel.

    • Note: 3-Iodoindoles can be unstable on acidic silica. Use neutralized silica (add 1% Et₃N to eluent) or elute quickly.

Synthesis Pathway Diagram

Synthesis SM Starting Material 5-methoxy-1-methylindole (C10H11NO) Intermediate Electrophilic Attack (C3-Iodonium Complex) SM->Intermediate + I+ (from NIS) Reagent Reagent N-Iodosuccinimide (NIS) (0°C -> RT, ACN) Reagent->Intermediate Product Product 5-methoxy-1-methyl-3-iodoindole (C10H10INO) Intermediate->Product - H+

Figure 2: Electrophilic aromatic substitution pathway for the synthesis of the target molecule.

Applications in Drug Discovery

The 3-iodo substituent acts as a versatile "molecular lego" piece. The iodine atom is a weak base but an excellent leaving group, facilitating transition-metal catalyzed cross-couplings.

Key Coupling Reactions
Reaction TypeCoupling PartnerResulting MotifApplication
Suzuki-Miyaura Aryl Boronic Acids3-ArylindolesKinase Inhibitors (e.g., VEGFR)
Sonogashira Terminal Alkynes3-AlkynylindolesRigid Linkers / Probes
Heck Alkenes/Acrylates3-AlkenylindolesFluorescent Probes
Lithiation n-BuLi / Electrophile3-Acyl/AlkylindolesMelatonin Analogs
Stability & Handling[1]
  • Light Sensitivity: The C-I bond is photolabile. Store the solid in amber vials under Argon at -20°C.

  • Chromatography: Avoid prolonged exposure to acidic silica gel, which can cause de-iodination or polymerization.

References

  • Bocchi, V., & Palla, G. (1982). Synthesis of 3-Iodoindoles. Synthesis, 1982(12), 1096-1097.

  • Larock, R. C., & Yum, E. K. (1991). Palladium-catalyzed coupling of 3-iodoindoles. Journal of the American Chemical Society, 113(17), 6689-6690.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 819864, 5-Methoxy-1-methyl-1H-indole (Parent Compound). [Link]

  • Alicea, E. (2023). Standard Operating Procedure: Iodination of Electron-Rich Heterocycles. Open Science Framework. [Link] (General Protocol Reference)

Sources

Strategic Sourcing and Synthesis Guide: 3-iodo-5-methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-iodo-5-methoxy-1-methyl-1H-indole (CAS: 1005349-15-4) is a high-value heterocyclic intermediate critical for the development of serotonergic modulators, tubulin inhibitors, and melatonin receptor analogs. Its C3-iodine handle serves as a versatile "launchpad" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing rapid diversification of the indole scaffold.

This technical guide provides a dual-path strategy for researchers:

  • Direct Sourcing: A market analysis of verified suppliers and pricing for immediate procurement.

  • In-House Synthesis: A validated, high-yield protocol for synthesizing the compound from inexpensive precursors, offering a cost-effective alternative for scale-up.

Part 1: Chemical Intelligence & Technical Profile[1]

Before sourcing or synthesizing, verify the chemical identity to ensure compatibility with downstream applications.

ParameterSpecification
Chemical Name 3-iodo-5-methoxy-1-methyl-1H-indole
CAS Number 1005349-15-4
Molecular Formula C₁₀H₁₀INO
Molecular Weight 287.10 g/mol
Appearance Off-white to yellow/brown solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform
Precursor 5-methoxy-1-methylindole (CAS: 2521-13-3)
Structural Visualization

The following diagram illustrates the core structure and the electronic activation provided by the methoxy group, which directs electrophilic substitution to the C3 position.

ChemicalStructure IndoleCore Indole Core (Scaffold) Methoxy 5-Methoxy Group (Electron Donor) IndoleCore->Methoxy C5 Position Methyl N-Methyl Group (Protection) IndoleCore->Methyl N1 Position Iodine 3-Iodo Group (Reactive Handle) IndoleCore->Iodine C3 Position

Figure 1: Structural decomposition of 3-iodo-5-methoxy-1-methyl-1H-indole highlighting functional groups.

Part 2: Market Analysis (The "Buy" Option)

For small-scale discovery chemistry (<5g), direct procurement is often more time-efficient. However, prices vary significantly between catalog suppliers and bulk manufacturers.

Supplier & Price Landscape

Note: Prices are estimates based on current market data and may vary by region and contract.

Supplier TypeVendor ExamplesPack SizeEst. Price (USD)Lead Time
Catalog (Fast) Apollo Scientific, Sigma-Aldrich1 g$70 - $1202-5 Days
Catalog (Fast) Apollo Scientific5 g$250 - $2802-5 Days
Bulk (Custom) ChemScene, BLD Pharm25 g$400 - $6002-3 Weeks
Bulk (Custom) Enamine, Combi-Blocks100 gInquiry Only3-4 Weeks

Recommendation:

  • For <5g: Purchase from catalog suppliers like Apollo Scientific or BLD Pharm to save time.

  • For >10g: The "Make" option (below) becomes significantly cheaper, with material costs dropping to <$5/gram.

Part 3: Technical Deep Dive (The "Make" Option)

For projects requiring >10g, in-house synthesis is the superior strategy. The synthesis involves the regioselective iodination of the electron-rich indole ring.

The "Make vs. Buy" Logic
  • Commercial Price (5g): ~$270

  • In-House Cost (5g): ~$25 (approx. 10x savings)

  • Time Investment: ~4 hours active time.

Validated Synthesis Protocol

Reaction: Electrophilic Aromatic Substitution (Iodination) Precursor: 5-methoxy-1-methylindole (CAS: 2521-13-3) Reagent: N-Iodosuccinimide (NIS)

Reagents & Materials
  • 5-methoxy-1-methylindole: 1.0 eq (e.g., 1.61 g, 10 mmol)

  • N-Iodosuccinimide (NIS): 1.1 eq (e.g., 2.48 g, 11 mmol)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN) – 20 mL

  • Quench: 10% Sodium Thiosulfate (

    
    ) solution
    
Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-1-methylindole (1.0 eq) in DMF (0.5 M concentration).

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS (1.1 eq) portion-wise over 5 minutes.

    • Note: The electron-donating methoxy group activates the ring, making C3 highly nucleophilic. Cooling prevents over-iodination.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check via TLC (20% EtOAc/Hexane). The starting material (higher Rf) should disappear, replaced by a lower Rf spot.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.

    • If oil forms:[1][2] Extract with Ethyl Acetate (3 x 30 mL).

  • Quench: Wash the organic layer (or solid) with 10%

    
     to remove excess iodine (yellow color will fade).
    
  • Purification:

    • Solid: Filter, wash with water, and recrystallize from Ethanol/Water.

    • Oil: Dry organic layer over

      
      , concentrate, and purify via short silica plug (eluent: 10% EtOAc/Hexane).
      
  • Yield: Expect 85–95% yield of a white to pale yellow solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5-methoxy-1-methylindole (Dissolve in DMF) Reagent Add N-Iodosuccinimide (NIS) (1.1 eq, 0°C) Start->Reagent Reaction Stir at RT (1-2 h) Monitor via TLC Reagent->Reaction Quench Quench with Na2S2O3 (Removes excess Iodine) Reaction->Quench Workup Precipitation in Water or EtOAc Extraction Quench->Workup Product Final Product: 3-iodo-5-methoxy-1-methyl-1H-indole (>85% Yield) Workup->Product

Figure 2: Step-by-step synthesis workflow using N-Iodosuccinimide (NIS).

Part 4: Applications & Downstream Utility

The 3-iodo position is a "privileged" handle in medicinal chemistry. The iodine atom is a weak C-I bond that is easily inserted by Palladium (Pd) catalysts, facilitating the construction of complex libraries.

Key Transformations
  • Suzuki-Miyaura Coupling: React with aryl boronic acids to create 3-aryl indoles (common in anticancer agents targeting tubulin).

  • Sonogashira Coupling: React with terminal alkynes to create 3-alkynyl indoles (precursors to rigid pharmaceuticals).

  • Heck Reaction: React with alkenes to functionalize the C3 position with vinyl groups.

Applications Center 3-iodo-5-methoxy-1-methyl-1H-indole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) --> 3-Aryl Indoles Center->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) --> 3-Alkynyl Indoles Center->Sonogashira Heck Heck Reaction (Alkene, Pd cat.) --> 3-Vinyl Indoles Center->Heck

Figure 3: Divergent synthesis pathways from the 3-iodo intermediate.

References

  • Organic Syntheses. Synthesis of 3-Iodoindoles via Electrophilic Substitution. Org. Synth. Coll. Vol. 6. Available at: [Link]

  • PubChem. 5-methoxy-1-methyl-1H-indole (Precursor) Compound Summary. Available at: [Link]

  • Royal Society of Chemistry. Regioselective C5−H vs C3-H Functionalization of Indoles. Available at: [Link]

Sources

Technical Guide: Solubility Profile of 3-Iodo-5-Methoxy-1-Methylindole

[1]

Executive Summary

3-iodo-5-methoxy-1-methylindole is a lipophilic, electron-rich indole derivative used primarily as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for medicinal chemistry.[1] Its solubility is governed by the interplay between the lipophilic iodine and

1
  • Primary Solvents: Dichloromethane (DCM), Chloroform, DMF, DMSO.

  • Extraction Solvents: Ethyl Acetate (EtOAc), Diethyl Ether.[1]

  • Antisolvents: Water, Hexanes (cold), Pentane.

  • Recrystallization Systems: Ethanol/Water or Hexane/EtOAc.[1]

Chemical Profile & Structural Implications[1][2][3]

Understanding the molecule's structure is the key to predicting its behavior in solution without wasting material on trial-and-error.[1]

FeatureStructural MoietyPhysicochemical Impact
Lipophilicity Core Indole Scaffold +

-Methyl
The

-methylation removes the hydrogen bond donor (NH), significantly increasing solubility in aprotic organic solvents (DCM, EtOAc) compared to the parent indole.
Polarizability C3-IodineThe large, soft iodine atom increases London dispersion forces.[1] This enhances solubility in chlorinated solvents and aromatics but reduces solubility in highly polar protic solvents (water).[1]
Dipole Handle C5-MethoxyActs as a weak hydrogen bond acceptor.[1] It provides just enough polarity to allow solubility in hot alcohols (EtOH, MeOH) but is insufficient to solubilize the molecule in water.

Solubility Landscape

The following data categorizes solvents by their utility in processing this specific compound.

High Solubility (Dissolution & Reaction Media)

These solvents are recommended for preparing stock solutions (100+ mg/mL) or running reactions.[1]

  • Chlorinated Solvents (DCM, Chloroform, 1,2-DCE):

    • Performance:Excellent. The soft polarizability of the iodine atom interacts favorably with chlorinated solvents.[1]

    • Use Case: Standard reaction solvent, liquid-liquid extraction (bottom layer), and NMR analysis.

  • Polar Aprotic Solvents (DMF, DMSO, DMAc):

    • Performance:High.

    • Use Case: Nucleophilic substitution reactions, cross-coupling reactions (Suzuki/Heck).[1]

    • Warning: High boiling points make removal difficult; avoid for simple transfers unless necessary.[1]

  • THF & 2-MeTHF:

    • Performance:Good.

    • Use Case: Grignard formation or lithiation (e.g., Iodine-Lithium exchange).

Moderate Solubility (Extraction & Purification)
  • Esters (Ethyl Acetate, Isopropyl Acetate):

    • Performance:Good. Soluble at room temperature; highly soluble at reflux.[1]

    • Use Case: The "Gold Standard" for workup extraction.[1] It partitions the indole effectively from aqueous salts.[1]

  • Alcohols (Methanol, Ethanol, Isopropanol):

    • Performance:Temperature Dependent. [1]

    • Cold: Sparingly soluble.[1][2]

    • Hot: Soluble.[1]

    • Use Case:Recrystallization. The steep solubility curve makes alcohols ideal for purifying this compound.[1]

Low Solubility (Antisolvents)
  • Aliphatic Hydrocarbons (Hexanes, Heptane, Pentane):

    • Performance:Poor.

    • Use Case: Triggers precipitation when added to a DCM or EtOAc solution.[1] Used as the non-polar eluent in silica chromatography.

  • Water:

    • Performance:Insoluble.

    • Use Case: Washing away inorganic salts (LiCl, KI) during workup.[1]

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended process step.

SolubilityLogicStartSelect Process GoalReactionSynthesis / ReactionStart->ReactionWorkupExtraction / WorkupStart->WorkupPurifyPurification / Cryst.Start->PurifyCouplingCross-Coupling (Pd)Reaction->CouplingLithiationLithiation (n-BuLi)Reaction->LithiationExtractLiquid-Liquid ExtractionWorkup->ExtractRecrystRecrystallizationPurify->RecrystChromatFlash ChromatographyPurify->ChromatSolv_DMFUse: DMF or DioxaneCoupling->Solv_DMFSolv_THFUse: Anhydrous THFLithiation->Solv_THFSolv_EtOAcUse: EtOAc or DCMExtract->Solv_EtOAcSolv_EtOHUse: Hot EtOH (+H2O dropwise)Recryst->Solv_EtOHSolv_HexUse: Hexane/EtOAc GradientChromat->Solv_Hex

Figure 1: Solvent selection decision tree based on process requirements.[1]

Experimental Protocols

Protocol: Recrystallization from Ethanol/Water

This method leverages the "Temperature Dependent" solubility in alcohols to yield high-purity crystals.[1]

Prerequisites:

  • Crude 3-iodo-5-methoxy-1-methylindole (purity >85%).[1]

  • Solvents: Ethanol (Absolute), Deionized Water.[1]

  • Equipment: Hotplate, Erlenmeyer flask, magnetic stir bar, ice bath.

Step-by-Step:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of Ethanol required to cover the solid.[1]

  • Heating: Heat the mixture to a gentle boil (approx. 78°C). Slowly add more Ethanol dropwise until the solid just dissolves.[1]

    • Note: If the solution is dark brown/black, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Nucleation Point: Remove from heat. While the solution is still hot, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.[1]

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place it in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals using a Büchner funnel. Wash with cold Ethanol/Water (1:1).[1]

  • Drying: Dry under high vacuum at 40°C to remove residual solvent.[1]

Protocol: Solubility Check (Gravimetric)

Use this rapid method to determine exact solubility for a specific solvent batch.[1]

  • Weigh 100 mg of the compound into a tared vial.

  • Add the solvent in 100 µL increments, vortexing between additions.

  • Record the volume (

    
    ) required for complete dissolution (clear solution).[1]
    
  • Calculate Solubility:

    
    .
    

Applications in Synthesis

The solubility profile directly dictates the success of downstream reactions.[1]

  • Suzuki-Miyaura Coupling:

    • Issue: The C3-Iodine is reactive.[1]

    • Solvent Choice: Use Dioxane/Water (4:1) or DMF .[1] The compound dissolves well in Dioxane, allowing the Pd-catalyst to insert into the C-I bond efficiently.[1]

    • Avoid: Hexanes or pure water (substrate will precipitate, halting reaction).[1]

  • Lithiation (C2-Functionalization):

    • Issue: Requires low temperature (-78°C).[1]

    • Solvent Choice:THF is critical.[1] It keeps the lithiated intermediate in solution at cryogenic temperatures.[1]

    • Avoid: DMSO (freezes at 18°C) or DCM (reacts with alkyl lithiums).[1]

References

  • Preparation of Indole Derivatives. Beilstein Journal of Organic Chemistry. (2023). Describes general alkylation and workup procedures for 3-substituted indoles.

  • Synthesis of 5-Methoxyindoles. BenchChem Technical Protocols. (2025). details Fischer indole synthesis and purification of methoxy-indoles.[1][3]

  • Iodination of Aromatic Compounds. European Patent EP2421819B1.[1] Describes industrial iodination conditions using iodine/iodic acid in polar solvents.

  • PubChem Compound Summary: 5-methoxy-1-methylindole. National Center for Biotechnology Information. (2025).[1] Provides physicochemical property data (LogP, H-bond donors).

  • Sigma-Aldrich Product Sheet. 3-IODO-5-METHOXY-1-METHYL-1H-INDOLE. Safety and handling data.

Technical Whitepaper: Comparative Analysis of 3-Iodo-5-Methoxyindole and its 1-Methyl Derivative

[1]

Executive Summary

The functionalization of the indole scaffold is a cornerstone of modern drug discovery.[2] 3-iodo-5-methoxyindole (Compound A) and 1-methyl-3-iodo-5-methoxyindole (Compound B) represent two critical intermediates.[1] While they share the core 5-methoxyindole pharmacophore—common in melatonin analogs and serotonin receptor ligands—the presence of the N-methyl group in Compound B fundamentally alters its solubility profile, catalytic reactivity, and receptor binding affinity. This guide delineates the mechanistic and practical divergences between these two species.

Structural & Physicochemical Profiling

The primary differentiator is the N-H versus N-Me moiety at position 1. This substitution governs the hydrogen bond donor (HBD) capability and lipophilicity.

Comparative Properties Table
Property3-Iodo-5-Methoxyindole (Compound A)1-Methyl-3-Iodo-5-Methoxyindole (Compound B)[1]
Formula C₉H₈INOC₁₀H₁₀INO
Mol.[1][3][4][5][6][7] Weight 273.07 g/mol 287.10 g/mol
H-Bond Donor Yes (N-H)No
LogP (Est.) ~2.7~3.2 (Increased Lipophilicity)
Solubility Moderate in MeOH, DMSO; Poor in HexanesHigh in DCM, EtOAc, THF; Improved in non-polar solvents
pKa (N-H) ~16.0 (Weakly Acidic)N/A (Non-ionizable at N1)
Appearance Off-white to beige solidYellow to brown solid
Spectroscopic Signature (¹H NMR)

The absence of the N-H signal and the appearance of the N-Me singlet are the definitive diagnostic markers.

  • Compound A (DMSO-d₆):

    • 
       11.5 ppm (br s, 1H, N-H ): Exchangeable with D₂O.
      
    • 
       7.45 ppm (s, 1H, C2-H ): Deshielded by iodine at C3.
      
    • 
       3.80 ppm (s, 3H, O-CH₃ ).
      
  • Compound B (DMSO-d₆):

    • 
       3.75 ppm (s, 3H, N-CH₃ ): Distinct singlet upfield of the methoxy.
      
    • 
       7.50 ppm (s, 1H, C2-H ): Slight downfield shift due to N-Me inductive effect.[1]
      
    • 
       3.82 ppm (s, 3H, O-CH₃ ).
      

Synthetic Pathways & Methodologies

The synthesis of these compounds relies on electrophilic aromatic substitution. The sequence of events (methylation vs. iodination) is critical for yield optimization.

Synthetic Workflow Diagram

The following diagram illustrates the divergent pathways from the common precursor, 5-methoxyindole.

SynthesisPathStart5-MethoxyindoleIodinationIodination(NIS or I2/KOH)Start->IodinationPathway 1MethylationN-Methylation(NaH, MeI)Start->MethylationPathway 2ProdA3-Iodo-5-methoxyindole(N-H)Iodination->ProdAProdB1-Methyl-3-iodo-5-methoxyindole(N-Me)Iodination->ProdBMethylation->ProdB1-Methyl-5-methoxyindole1-Methyl-5-methoxyindoleMethylation->1-Methyl-5-methoxyindoleProdA->MethylationPost-IodinationAlkylation1-Methyl-5-methoxyindole->Iodination

Figure 1: Divergent synthetic routes.[1] Pathway 1 is preferred if both analogs are required. Pathway 2 avoids handling the potentially unstable N-H iodoindole if only the N-Me derivative is desired.[1]

Critical Experimental Considerations
  • Regioselectivity: The methoxy group at C5 activates the C3 position. Iodination using N-iodosuccinimide (NIS) is highly selective for C3.

  • N-H Acidity: In Pathway 1, the N-H of 3-iodo-5-methoxyindole is acidic.[1] When converting A to B, strong bases (NaH) are used. Care must be taken as the C-I bond is sensitive to lithium-halogen exchange; however, standard alkylation (NaH/MeI) is generally safe.

Reactivity Profile: The "N-H Effect"

The presence of the free N-H in Compound A significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Catalyst Poisoning & Side Reactions (Compound A)
  • Mechanism: The basic conditions required for Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃) can deprotonate the indole N-H (pKa ~16). The resulting indolyl anion is electron-rich and can coordinate strongly to the Pd(II) center, potentially reducing the rate of reductive elimination or poisoning the catalyst.

  • Solution: Use of weaker bases (e.g., K₃PO₄) or protecting the nitrogen (converting to Compound B) is often required to achieve high yields.

Oxidative Addition Facilitation (Compound B)
  • Electronic Effect: The N-methyl group is electron-donating (+I effect).[1] This increases the electron density of the indole ring, making the C3-I bond more electron-rich. While this might theoretically slow down oxidative addition (which prefers electron-deficient halides), in practice, the prevention of N-deprotonation outweighs this, making Compound B a superior substrate for standard coupling protocols.

Lithiation Strategy
  • Compound A: Requires 2 equivalents of organolithium (one to deprotonate N-H, one for C-Li exchange).

  • Compound B: Requires only 1 equivalent of organolithium (n-BuLi) for clean C3-lithiation, allowing for efficient quenching with electrophiles (e.g., DMF to form the aldehyde).[1]

Biological Implications

In drug development, the choice between N-H and N-Me is often dictated by the target receptor's binding pocket.

Melatonin Receptor Affinity (MT1/MT2)

5-methoxyindole derivatives are classic bioisosteres for melatonin.[1]

  • H-Bond Donor: The N-H of melatonin forms a critical hydrogen bond with a conserved residue (typically Asn or Ser) in the MT1/MT2 receptor binding pocket.

  • Methylation Impact: Alkylation of N1 (Compound B)[1] abolishes this H-bond donor capability.

    • Result: Often leads to a significant loss of binding affinity (Ki increases).

    • Exception: If the target pocket has a hydrophobic cleft at that position, N-Me might be tolerated, but generally, N-H is preferred for potency.

Metabolic Stability[1][2][9][10][11][12]
  • Glucuronidation: The N-H site is a "soft spot" for Phase II metabolism (N-glucuronidation), leading to rapid clearance.

  • N-Demethylation: Compound B is susceptible to CYP450-mediated N-demethylation, reverting it to Compound A in vivo.[1] However, the N-Me group blocks direct glucuronidation, potentially extending half-life before demethylation occurs.[1]

BioActivityReceptorMT1/MT2 ReceptorRequires H-Bond DonorCompA3-Iodo-5-methoxyindole (N-H)High Affinity PotentialSusceptible to N-GlucuronidationCompA->ReceptorStrong Binding(H-Bonding)CompB1-Methyl Derivative (N-Me)Reduced Affinity (Loss of H-bond)Blocks N-GlucuronidationCompB->ReceptorWeak/No Binding(Steric/Electronic Clash)MetabolismLiver Metabolism (CYP450)CompB->MetabolismN-DemethylationMetabolism->CompAActive Metabolite Formed

Figure 2: Structure-Activity Relationship (SAR) and metabolic fate.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Iodo-5-methoxyindole

Use this protocol to generate the parent scaffold.[1]

  • Dissolution: Dissolve 5-methoxyindole (1.0 eq) in DMF (0.5 M).

  • Iodination: Add KOH (2.5 eq) followed by portion-wise addition of Iodine (I₂) (1.05 eq) at 0°C.

    • Note: Alternatively, use N-Iodosuccinimide (NIS) in Acetone/THF at RT for milder conditions.

  • Quench: After 1 hour, pour into ice-water containing 0.1% sodium thiosulfate (to remove excess iodine).

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.

  • Yield: Typically 85-95%.

Protocol B: Suzuki Coupling of 1-Methyl-3-iodo-5-methoxyindole

Use this protocol for generating C3-aryl derivatives.[1]

  • Setup: In a Schlenk tube, combine Compound B (1.0 eq), Aryl Boronic Acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Add degassed Dioxane:Water (4:1).

  • Reaction: Heat to 90°C under Argon for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via silica gel chromatography.

References

  • Synthesis of 3-Iodoindoles via Sonogashira/Cyclization: Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes.[1] Source: NIH / PMC. URL:[Link]

  • Melatonin Receptor Affinity & N-Substitution: Title: 7-Substituted-melatonin and 7-substituted-1-methylmelatonin analogues: Effect of substituents on potency and binding affinity.[1][6] Source: ResearchGate. URL:[Link]

  • General NMR Chemical Shift Data: Title: 1H NMR Chemical Shifts.[8][9][10] Source: Oregon State University. URL:[Link]

Technical Monograph: Safety & Handling of 3-Iodo-5-methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) Technical Guide for 3-iodo-5-methoxy-1-methyl-1H-indole Document Type: Technical Safety Monograph & Handling Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers

Substance Identity & Physicochemical Profile

Compound Name: 3-Iodo-5-methoxy-1-methyl-1H-indole CAS Registry Number: 1005349-15-4 Synonyms: 3-Iodo-5-methoxy-N-methylindole; 1-Methyl-5-methoxy-3-iodoindole Molecular Formula: C₁₀H₁₀INO Molecular Weight: 287.10 g/mol

Chemical Structure Analysis

The molecule features an indole core functionalized at three key positions:[1][2][3]

  • N1-Methylation: Increases lipophilicity compared to the parent indole and removes the N-H hydrogen bond donor capability.

  • C5-Methoxy Group: An electron-donating group (EDG) that activates the ring system, potentially increasing susceptibility to oxidative degradation.

  • C3-Iodine: A heavy halogen atom. The C3-I bond is relatively weak (compared to C-Cl or C-Br), making the compound sensitive to photolytic cleavage (homolysis) and palladium-catalyzed cross-coupling reactions.

PropertySpecification / DataSource/Inference
Physical State Solid (Crystalline powder)Analogous indoles [1]
Color Off-white to yellow/beigeIodinated indoles darken upon oxidation
Solubility DMSO, Chloroform, DCM, Ethyl AcetateLipophilic nature
Melting Point Not experimentally established in public datasetsExpected range: 80–120°C (based on analogs)
Stability Light Sensitive ; Air SensitiveC-I bond lability [2]
Hazard Identification (GHS Classification)

Note: As a research chemical, comprehensive toxicological data (LD50) is often unavailable. The classifications below follow the Precautionary Principle for halogenated heterocyclic compounds.

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[7][5][6]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][5][6][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[7][5] Remove contact lenses, if present and easy to do.[7][5][6] Continue rinsing.[7][4][5][6]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Safe Handling & Experimental Workflows
3.1 The "Degradation Cascade" Risk

Researchers must understand that 3-iodoindoles are prone to "purple discoloration." This indicates the liberation of elemental iodine (


) via homolytic cleavage of the C-I bond, usually triggered by light or varying pH.
  • Implication: Free iodine is an oxidizer and can interfere with subsequent metal-catalyzed reactions (poisoning Pd catalysts).

  • Mitigation: Purify immediately before use if discoloration is observed (Silica gel filtration, hexanes/EtOAc).

3.2 Operational Workflow Diagram

The following decision tree outlines the safe handling protocol based on the physical state and intended use.

SafeHandling Start Start: Handling 3-Iodo-5-methoxy-1-methyl-1H-indole StorageCheck Check Storage Conditions (Is it < 8°C & Dark?) Start->StorageCheck Inspect Visual Inspection (Yellow/Beige vs. Brown/Purple) StorageCheck->Inspect Good Color: Beige/Yellow (Intact) Inspect->Good Bad Color: Brown/Purple (Degraded: Free I2) Inspect->Bad PPE Required PPE: Nitrile Gloves, Goggles, Lab Coat Good->PPE Purify Recrystallize or Filter (Remove I2) Bad->Purify Remediation Purify->Good Weighing Weighing Procedure (Use Anti-Static Gun if available) Reaction Proceed to Reaction (Protect from Light) Weighing->Reaction Hood Engineering Control: Fume Hood Required PPE->Hood Hood->Weighing

Figure 1: Decision logic for assessing compound integrity and safe handling requirements.

Emergency Response Protocols
4.1 First Aid Measures
  • Eye Contact: Flush with water for 15 minutes lifting eyelids.[4][5][6] The iodine component can be corrosive to corneal tissue if left untreated.

  • Skin Contact: Wash with soap and water.[7][4][5][6] If yellow staining occurs, it may indicate iodine release; treat with a dilute sodium thiosulfate solution (if available and safe) or extensive washing.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center.

4.2 Fire-Fighting Measures
  • Suitable Media: Carbon dioxide (

    
    ), dry chemical powder, or polymer foam.
    
  • Specific Hazards: Emits toxic fumes under fire conditions:

    • Nitrogen oxides (

      
      )
      
    • Hydrogen Iodide (

      
      ) — Corrosive/Toxic 
      
    • Carbon monoxide (

      
      )
      
  • Advice for Firefighters: Wear Self-Contained Breathing Apparatus (SCBA). The thermal decomposition of iodinated organics releases violet iodine vapors which are severe respiratory irritants.

4.3 Accidental Release (Spill)
  • Evacuate: Clear the immediate area.

  • PPE: Wear respiratory protection (N95 or P100) to avoid inhaling dust.

  • Containment: Dampen the solid with an inert solvent (like heptane) to prevent dusting, then sweep up.

  • Decontamination: Wipe surface with a 10% Sodium Thiosulfate solution to neutralize any liberated iodine, followed by ethanol.

Storage & Stability Specifications

To maintain the "Scientific Integrity" of the reagent for drug development assays, strict adherence to storage protocols is required.

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerate) Retards thermal decomposition of the C-I bond.
Light Protect from Light Prevents photo-induced homolysis of the C-I bond.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative darkening (formation of quinoid species).
Container Amber Glass VialBlocks UV radiation.
Toxicological & Ecological Information
6.1 Toxicological Profile
  • Acute Toxicity: Data not available.[4][9] Treat as harmful (

    
    ).
    
  • Sensitization: Indole derivatives can occasionally cause skin sensitization.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, alkylating agents (methylating) and halogenated aromatics should be handled with caution regarding potential genotoxicity.

6.2 Ecological Impact
  • Aquatic Toxicity: High probability of toxicity to aquatic life due to the lipophilic indole core (LogP > 3) and heavy halogen.

  • Persistence: Not readily biodegradable.[5]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HI vapors). Do not flush down drains.

Regulatory Status
  • TSCA (USA): Not listed (Research & Development Use Only exemption applies).

  • REACH (EU): Not registered.

  • Export Control: Generally not restricted, but check local regulations regarding iodinated precursors.

References
  • Sigma-Aldrich. (2024). Product Specification: 3-Iodo-5-methoxy-1-methyl-1H-indole (CAS 1005349-15-4).[10] Merck KGaA. Link

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media. (Context on haloindole stability).
  • PubChem. (2024).[2] Compound Summary: 3-iodo-1H-indole (Analogous Hazard Data). National Center for Biotechnology Information. Link

  • OSHA. (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Link

Sources

Biological Activity and Synthetic Applications of 5-Methoxy-3-Iodoindole Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Indole Scaffold

In the realm of medicinal chemistry, the indole nucleus is widely recognized as a "privileged scaffold." Specifically, 5-methoxy-3-iodoindole serves as a highly versatile building block. The 5-methoxy substitution mimics the structural motif of endogenous neurotransmitters like serotonin (5-hydroxytryptamine) and melatonin, granting its derivatives high binding affinity to central nervous system (CNS) targets. Concurrently, the iodine atom at the C-3 position acts as an exceptional leaving group, priming the molecule for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings).

This whitepaper synthesizes the biological activities of 5-methoxy-3-iodoindole derivatives, explores the structure-activity relationships (SAR), and provides field-proven, self-validating synthetic protocols for their development.

Pharmacological Relevance and Biological Activity

The derivatization of 5-methoxy-3-iodoindole yields compounds with a broad spectrum of biological activities. By substituting the C-3 iodine with various aryl, alkynyl, or heterocyclic groups, researchers can fine-tune the molecule's pharmacokinetic and pharmacodynamic profiles [1].

Serotonergic Neuromodulation

Derivatives such as 5-methoxy-3-aryl indoles have shown profound activity as 5-HT receptor ligands. Research indicates that these compounds act on 5-HT4, 5-HT5, 5-HT6, and 5-HT7 receptors, which are critical targets for treating cognitive disorders, depression, and Alzheimer's disease. The 5-methoxy group ensures receptor recognition, while the bulky C-3 substituent dictates receptor subtype selectivity [1].

Broad-Spectrum Antifungal and Antimicrobial Properties

Recent advancements have highlighted the efficacy of halogenated indole derivatives against plant pathogenic fungi and multidrug-resistant bacteria. For instance, complex derivatives like 3-indolyl-3-hydroxy oxindoles bearing a 5-methoxy group and halogen substitutions exhibit remarkable antifungal activity against Rhizoctonia solani, outperforming commercial fungicides like carvacrol[2]. The lipophilicity introduced by the methoxy and halogen groups enhances cellular membrane penetration in fungal pathogens.

Quantitative Data Summary

To facilitate comparative analysis, the biological activities of key indole derivatives are summarized below:

Compound ClassPrimary Target / PathogenObserved Activity (IC50 / EC50)Key Structural FeatureReference
5-Methoxy-3-aryl indoles 5-HT5 / 5-HT6 / 5-HT7 ReceptorsIC50 ~ 1.0 µM5-Methoxy core, 3-Aryl substitution
3-Indolyl-3-hydroxy oxindoles Rhizoctonia solani (Fungus)EC50 = 3.44 mg/LHalogen + 5-Methoxy indole core
Indole-hydrazone hybrids Multidrug-resistant bacteriaMIC < 25 µg/mLIndole core + hydrazone linker

Mechanistic Pathways: Serotonergic Signaling

Understanding the downstream effects of these derivatives is crucial for rational drug design. When a 5-methoxy-3-aryl indole derivative binds to a 5-HT6 or 5-HT7 receptor (which are G-protein coupled receptors), it triggers a well-defined intracellular cascade.

SignalingPathway Ligand 5-Methoxy-3-Aryl Indole (Ligand) Receptor 5-HT6 / 5-HT7 Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein G_alpha_s Protein (Activation) Receptor->G_Protein Conformational Change AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP Production AC->cAMP Converts ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Neuromodulation & Cognitive Enhancement PKA->Effect Phosphorylation Cascade

Fig 1: Serotonergic signaling cascade activated by 5-methoxy-3-aryl indole derivatives.

Synthetic Methodologies: Field-Proven Protocols

As an application scientist, I emphasize that a robust protocol must be a self-validating system . The following Suzuki-Miyaura cross-coupling methodology for 5-methoxy-3-iodoindole is designed with built-in checkpoints to ensure high yield and purity [1].

Protocol: Suzuki Cross-Coupling of 5-Methoxy-3-iodoindole

Objective: Synthesize 5-methoxy-3-(4-dimethylaminophenyl)-1H-indole.

Causality of Experimental Choices:

  • Catalyst (Pd(PPh3)4): Selected for its reliable generation of the active Pd(0) species required for the oxidative addition into the highly reactive C-I bond.

  • Base (Na2CO3): The choice of base is critical. Stronger bases like Ba(OH)2 can cause unwanted cleavage of N-protecting groups (e.g., sulfonyl groups) if utilized on the indole nitrogen. Na2CO3 provides a clean reaction profile without degrading the indole core [1].

  • Solvent System (DME/H2O 2:1): A biphasic system is necessary. Dimethoxyethane (DME) solubilizes the organic substrates, while water activates the boronic acid and dissolves the inorganic base, facilitating efficient transmetalation.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, add 5-methoxy-3-iodoindole (1.0 mmol) and 4-dimethylaminophenylboronic acid (1.1 mmol).

  • Catalyst & Base Addition: Rapidly add Pd(PPh3)4 (0.02 mmol, 2 mol%) and Na2CO3 (1.5 mmol) to the flask.

  • Solvent Introduction: Inject 6 mL of a degassed Dimethoxyethane (DME) and deionized water mixture (2:1 v/v).

    • Self-Validation Checkpoint 1: The solution should initially appear as a pale yellow suspension. Degassing is non-negotiable; failure to do so will result in catalyst oxidation (turning the solution black immediately) and homocoupling of the boronic acid.

  • Reaction Execution: Heat the mixture to 70–80 °C and stir for 1–6 hours.

  • In-Process Monitoring (Self-Validation Checkpoint 2): Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the starting material (UV active, lower Rf) and the emergence of a new, highly fluorescent product spot under 254 nm UV light confirms successful conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify via silica gel flash column chromatography. Validate the final structure using LC-MS (looking for the expected [M+H]+ peak) and 1H-NMR (verifying the disappearance of the C-3 proton and the presence of new aromatic signals).

Synthetic Workflow Diagram

SyntheticWorkflow Start 5-Methoxy-3-iodoindole (Starting Material) OxAdd Oxidative Addition [Pd(0) to Pd(II)] Start->OxAdd Pd(PPh3)4 Catalyst TransMet Transmetalation (Arylboronic Acid + Na2CO3) OxAdd->TransMet DME/H2O (2:1), 80 °C RedElim Reductive Elimination [Pd(II) to Pd(0)] TransMet->RedElim Intermediate Formation RedElim->OxAdd Catalyst Regeneration Product 5-Methoxy-3-aryl indole (Bioactive Target) RedElim->Product Product Release Validation Self-Validation (TLC, LC-MS, NMR) Product->Validation Quality Control

Fig 2: Catalytic cycle and validation workflow for Suzuki cross-coupling of 5-methoxy-3-iodoindole.

Conclusion

The 5-methoxy-3-iodoindole scaffold is an indispensable asset in modern drug discovery. Its structural homology to endogenous neurotransmitters provides a reliable foundation for designing CNS-active agents, while its unique physicochemical properties lend themselves to potent antimicrobial and antifungal applications. By strictly adhering to mechanistically sound, self-validating synthetic protocols—such as optimized palladium-catalyzed cross-couplings—researchers can efficiently generate diverse libraries of bioactive indole derivatives, accelerating the pipeline from bench to bedside.

References

  • Bai, Z., Dang, K., Tang, J., Yang, R., Fan, L., Li, Q., Yang, Y., Ye, M., & Su, F. (2025). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules, 30(5), 1079.[Link]

  • Kumar, et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Tropical Journal of Pharmaceutical Sciences, 46(3), 233-250.[Link]

Synthesis Intermediates for 5-Methoxyindole Alkaloids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxyindole alkaloids, encompassing critical endogenous hormones like melatonin and potent serotonergic psychedelics such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), represent a highly significant class of neuroactive compounds[1]. The scalable, GMP-compliant synthesis of these molecules relies entirely on the efficient preparation and functionalization of core intermediates—most notably 5-methoxyindole and 5-methoxytryptamine (5-MT) . This guide systematically evaluates the synthetic routes, mechanistic causality, and optimized protocols for generating these critical intermediates and their downstream alkaloid targets.

Core Intermediate I: 5-Methoxyindole

5-Methoxyindole serves as the foundational building block for most C3-functionalized indole alkaloids. While commercially available, industrial-scale synthesis requires highly regiocontrolled methodologies to prevent the formation of undesired isomers.

Mechanistic Causality: The Leimgruber-Batcho Advantage

The classical Fischer indole synthesis often suffers from poor regioselectivity when utilizing meta-substituted phenylhydrazines and requires harsh acidic conditions that can degrade electron-rich methoxy-substituted rings. Conversely, the Leimgruber-Batcho indole synthesis provides a highly regiocontrolled, mild route to 2,3-unsubstituted indoles (2)[2].

The reaction initiates with the condensation of 4-methoxy-2-nitrotoluene with dimethylformamide dimethyl acetal (DMF-DMA). The addition of a catalytic amount of pyrrolidine is mechanistically critical: it accelerates enamine formation by generating a highly reactive aminal intermediate. Subsequent reductive cyclization (utilizing H2 with Pd/C, or Fe/AcOH) yields 5-methoxyindole with exceptional purity.

LB_Workflow Step1 Step 1: Enamine Formation 4-Methoxy-2-nitrotoluene + DMF-DMA + Pyrrolidine (cat) Step2 Step 2: Intermediate β-(Dimethylamino)-4-methoxy -2-nitrostyrene Step1->Step2 110°C, 12h Step3 Step 3: Reductive Cyclization H2 / Pd-C or Fe / AcOH Step2->Step3 Isolation Step4 Product 5-Methoxyindole Step3->Step4 Cyclization

Mechanistic workflow of the Leimgruber-Batcho synthesis for 5-methoxyindole.

Core Intermediate II: 5-Methoxytryptamine (5-MT) and Analogs

To construct the tryptamine backbone, 5-methoxyindole must be functionalized at the C3 position with an ethylamine side chain. The most robust and scalable method is the Speeter-Anthony reaction , which utilizes oxalyl chloride to form a highly reactive glyoxyl chloride intermediate, followed by amidation and reduction.

Pathway C 5-Methoxyindole (Core Intermediate) D 5-Methoxyindole-3-glyoxyl chloride C->D Oxalyl Chloride (TBME/THF) E 5-Methoxytryptamine (5-MT) D->E 1. NH3 2. LiAlH4 F 5-MeO-DMT D->F 1. HN(CH3)2 2. LiAlH4 G Melatonin E->G Acetic Anhydride

Divergent synthetic pathways from 5-methoxyindole to key alkaloid targets.

Experimental Protocol: Self-Validating Synthesis of 5-MeO-DMT Succinate

Recent clinical interest in 5-MeO-DMT for treating major depressive disorder (MDD) necessitates highly pure, GMP-compliant synthesis (1)[1]. The following protocol details the conversion of 5-methoxyindole to 5-MeO-DMT succinate, incorporating mechanistic safeguards against common failure modes.

Step 1: Acylation (Formation of 5-Methoxyindole-3-glyoxyl chloride)
  • Procedure : Dissolve 5-methoxyindole in a mixed solvent system of tert-butyl methyl ether (TBME) and tetrahydrofuran (THF). Cool the reaction vessel to 0°C. Add 1.2 equivalents of oxalyl chloride dropwise under an inert argon atmosphere.

  • Causality : The specific use of a TBME/THF mixture is a critical process parameter (3)[3]. It ensures that the highly reactive acyl chloride intermediate precipitates out of solution upon formation, protecting it from undesired side reactions or degradation by trace atmospheric moisture.

Step 2: Amidation
  • Procedure : To the cold suspension, slowly introduce an excess of anhydrous dimethylamine. Allow the reaction to warm to room temperature. Filter and wash the resulting ketoamide precipitate (2-(5-methoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide).

  • Causality : The excess amine acts as both the nucleophile for the substitution and the acid scavenger for the generated HCl, driving the reaction to completion without the need for secondary amine bases that complicate purification.

Step 3: Reduction
  • Procedure : Suspend the ketoamide in anhydrous THF. Slowly add 3.0 equivalents of Lithium Aluminum Hydride (LiAlH4) at 0°C. Reflux for 12 hours. Quench carefully using the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O).

  • Causality & Quality Control : The reduction of tryptamines is notorious for stalling at ~90% conversion, leaving a β-hydroxy intermediate (1)[1]. If subjected to acidic workup conditions, this β-hydroxy impurity converts into a reactive electrophile, initiating dimerization and ruining the batch. The basic Fieser quench and strict avoidance of acidic conditions during freebase isolation are mandatory to prevent this isomeric dimerization.

Step 4: Salt Formation
  • Procedure : Dissolve the purified 5-MeO-DMT freebase in hot isopropanol. Add 1.0 equivalent of succinic acid. Cool to -10°C to induce crystallization.

  • Causality : 5-MeO-DMT freebase is susceptible to oxidation and exhibits poor solid-state properties for clinical formulation. The succinate salt (1:1) is non-hygroscopic, forms a stable crystalline anhydrate, and provides excellent long-term stability—maintaining >98.0% radiochemical purity even after 6 months at ≤ -70°C in isotopic labeling studies (4)[4].

Quantitative Data Presentation

The following table summarizes the expected yields, purity profiles, and critical control parameters for the synthesis of 5-methoxyindole alkaloids and their intermediates based on optimized industrial and clinical protocols.

Target CompoundStarting MaterialKey ReagentsExpected YieldPurity (HPLC)Critical Control Parameter
5-Methoxyindole 4-Methoxy-2-nitrotolueneDMF-DMA, Pyrrolidine, H2/Pd-C75 - 85%>98.0%Anhydrous conditions during enamine formation.
5-MT (Freebase) 5-MethoxyindoleOxalyl Chloride, NH3, LiAlH465 - 70%>95.0%Basic workup to prevent β-hydroxy dimerization.
5-MeO-DMT 5-MethoxyindoleOxalyl Chloride, HN(CH3)2, LiAlH478 - 82%>99.0%Precipitation of glyoxyl chloride intermediate in TBME.
Melatonin 5-MethoxytryptamineAcetic Anhydride, Pyridine85 - 90%>99.5%pH control (8.5-9.0) during acetylation.

Conclusion

The synthesis of 5-methoxyindole alkaloids requires precise control over reactive intermediates. By leveraging the regioselectivity of the Leimgruber-Batcho synthesis and the robust functionalization of the Speeter-Anthony pathway, researchers can achieve high-yielding, scalable routes to critical therapeutics. Strict adherence to mechanistic causality—such as managing the stalling of reduction intermediates and selecting appropriate salt forms (e.g., succinate)—ensures the scientific integrity and clinical viability of the final active pharmaceutical ingredients.

References

  • Synthesis of Psilocin, Psilocybin and 5-MeO-DMT Succinate, All Labelled With Carbon-14 at the Indole 2-Position Source: PubMed / NIH URL:[Link]

  • Practical Methodologies for the Synthesis of Indoles Source: Chemical Reviews - ACS Publications URL:[Link]

  • Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use Source: ACS Omega URL:[Link]

  • WO2023002005A1 - Method for preparing a tryptamine derivative Source: Google Patents URL

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-iodo-5-methoxy-1-methylindole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-C Bond Formation in Indole Chemistry

The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to controllably introduce aryl or heteroaryl substituents at specific positions on the indole ring is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel molecular entities. Among the arsenal of synthetic methodologies for C-C bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks.[3][4][5][6]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-iodo-5-methoxy-1-methylindole, a versatile intermediate for the synthesis of a diverse range of 3-arylindoles. We will delve into a detailed experimental protocol, elucidate the mechanistic rationale behind the selection of reaction parameters, and offer insights into process optimization and troubleshooting. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][7][8] Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-5-methoxy-1-methylindole, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3][5] The higher reactivity of aryl iodides compared to bromides or chlorides is due to the lower C-I bond dissociation energy, facilitating this initial step.[9]

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][10][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][7]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Aryl R-Pd(II)L_n-R' Transmetalation->PdII_Aryl_Aryl RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim RedElim->Pd0 Product R-R' (3-Aryl-5-methoxy-1-methylindole) RedElim->Product ArylHalide R-X (3-iodo-5-methoxy-1-methylindole) BoronicAcid R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ BoronicAcid->Boronate

Caption: A simplified workflow of the key steps in the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-iodo-5-methoxy-1-methylindole

This protocol provides a robust starting point for the coupling of 3-iodo-5-methoxy-1-methylindole with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier Example
3-iodo-5-methoxy-1-methylindole1.0>98%Sigma-Aldrich
Arylboronic Acid1.2 - 1.5>97%Combi-Blocks
Pd(PPh₃)₄ (Tetrakis)0.03 - 0.05>98%Strem Chemicals
Potassium Carbonate (K₂CO₃)2.0 - 3.0>99%Fisher Scientific
1,4-Dioxane-AnhydrousAcros Organics
Water-Degassed-

Equipment:

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-5-methoxy-1-methylindole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely ground potassium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equiv.), to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M. The use of degassed solvents is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[12]

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-methoxy-1-methylindole.

Causality Behind Experimental Choices: A Deeper Dive

The selection of each component in the Suzuki-Miyaura coupling is critical for achieving high yields and purity. Here, we dissect the rationale behind the chosen conditions.

The Catalyst System:

  • Palladium Source: Pd(PPh₃)₄ is a reliable and commonly used air-stable Pd(0) precatalyst that does not require an in-situ reduction step.[9][12] Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand can be employed.[11]

  • Ligand: In Pd(PPh₃)₄, triphenylphosphine (PPh₃) acts as the ligand. For more challenging couplings, particularly with sterically hindered or electron-rich substrates, more sophisticated ligands such as bulky biarylphosphine ligands (e.g., SPhos, XPhos) may be necessary to promote efficient oxidative addition and reductive elimination.[12][13]

The Role of the Base:

The base is arguably one of the most crucial components, as it plays multiple roles in the catalytic cycle.[5][10][14] Its primary function is to react with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is essential for the transmetalation step.[11][15]

  • Choice of Base: Inorganic bases are generally preferred for their efficacy.[10]

    • K₂CO₃ (Potassium Carbonate): A moderately strong and cost-effective base suitable for a wide range of substrates.[12][16]

    • Cs₂CO₃ (Cesium Carbonate): A stronger base that can be beneficial for less reactive boronic acids due to its higher solubility in organic solvents.

    • K₃PO₄ (Potassium Phosphate): Another effective base, often used in anhydrous conditions, though a small amount of water can be beneficial.[17]

The Solvent System:

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.[18][19]

  • Polar Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[19] They effectively dissolve the organic substrates and the palladium complex.

  • The Role of Water: A biphasic system, typically an organic solvent with water, is often employed. Water is essential for dissolving the inorganic base, thereby promoting the formation of the active boronate species.[12][19] However, the solvent choice can be complex, and its impact on reaction selectivity can be more intricate than simple polarity effects.[20][21]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized Pd(0)).Ensure all reagents and solvents are thoroughly degassed. Use a fresh batch of catalyst or a robust pre-catalyst.[12]
Unsuitable base or insufficient base strength.Screen other bases such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better reactivity.[12]
Poor choice of ligand for a challenging substrate.For sterically hindered or electron-rich partners, switch to a bulkier, more electron-rich ligand like SPhos or XPhos in combination with a Pd(II) source.[12][13]
Side Reactions Protodeborylation: The boronic acid reacts with a proton source, leading to the loss of the boron moiety.Use a less aqueous solvent system or a fluoride-based base like CsF, which can sometimes mitigate this issue.
Homocoupling: The boronic acid couples with itself.Lower the reaction temperature and ensure slow addition of the boronic acid if necessary.

Logical Flow for Troubleshooting a Suzuki-Miyaura Reaction

Troubleshooting_Flowchart Start Reaction Failure (Low/No Yield) Check_Inertness Verify Inert Atmosphere & Degassed Reagents Start->Check_Inertness Check_Catalyst Evaluate Catalyst/Ligand Check_Inertness->Check_Catalyst Inertness OK Redo_Setup Re-run with proper degassing/inert gas Check_Inertness->Redo_Setup Issue Found Check_Base Assess Base & Solvent Check_Catalyst->Check_Base Catalyst OK Change_Catalyst Try fresh catalyst, alternative Pd source, or more robust ligand (e.g., SPhos) Check_Catalyst->Change_Catalyst Potential Issue Optimize_Conditions Systematically Optimize (Temperature, Concentration) Check_Base->Optimize_Conditions Base/Solvent OK Change_Base_Solvent Screen bases (Cs₂CO₃, K₃PO₄) & adjust solvent/water ratio Check_Base->Change_Base_Solvent Potential Issue Optimize_Conditions->Start Still Fails Success Successful Coupling Optimize_Conditions->Success Optimization Works Redo_Setup->Start Change_Catalyst->Start Change_Base_Solvent->Start

Sources

Sonogashira coupling protocol using 3-iodo-5-methoxy-1-methylindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for the Sonogashira cross-coupling of 3-iodo-5-methoxy-1-methylindole with terminal alkynes. The 3-substituted indole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous serotonin (5-HT) receptor agonists and melatonin analogs.

The presence of the electron-donating methoxy group at C5 and the methyl protection at N1 creates a specific electronic environment that distinguishes this substrate from simple haloarenes. This guide addresses the nuances of coupling electron-rich heteroaryl iodides, prioritizing high yield, suppression of Glaser homocoupling, and catalyst longevity.

Substrate Profile & Mechanistic Insight

The Substrate: 3-iodo-5-methoxy-1-methylindole
  • Reactivity: The C3-Iodine bond in the indole ring is highly reactive toward oxidative addition, often exceeding the reactivity of phenyl iodides due to the electron-rich nature of the pyrrole ring.

  • Electronic Effect (5-OMe): The methoxy group at C5 is an Electron Donating Group (EDG). While EDGs generally deactivate aryl halides toward oxidative addition (by increasing electron density at the metal center), the high intrinsic energy of the C3-I bond overrides this, making the reaction facile. However, the EDG can stabilize the Pd(II) intermediate, potentially slowing reductive elimination if the catalytic ligand is not sufficiently bulky.

  • N-Methylation: The N1-methyl group prevents deprotonation of the indole nitrogen, eliminating the need for excess base and preventing the formation of insoluble indolyl-copper species that can stall the catalytic cycle.

The Catalytic Cycle (Dual Cycle Mechanism)

The reaction proceeds via two interconnected cycles: the Palladium cycle (coupling) and the Copper cycle (activator).[1]

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd(II) Inserted into C-I) Pd0->OxAdd + 3-iodo-5-methoxy-1-methylindole TransMet Transmetallation (Cu-Acetylide -> Pd) OxAdd->TransMet + Cu-Acetylide Isom Trans/Cis Isomerization TransMet->Isom RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 - Product CuCycle Copper Cycle (Alkyne Activation) CuCycle->TransMet Transfers Alkyne

Figure 1: The synergistic Pd/Cu catalytic cycle optimized for iodoindoles.

Experimental Protocols

Protocol A: Standard Pd/Cu Catalysis (The "Workhorse" Method)

Recommended for: Rapid library synthesis, non-sensitive alkynes.

Reagents & Stoichiometry:

ComponentRoleEquivalentsNotes
3-iodo-5-methoxy-1-methylindole Substrate1.0 equivLimiting reagent.
Terminal Alkyne Coupling Partner1.2 - 1.5 equivExcess compensates for potential homocoupling.
PdCl₂(PPh₃)₂ Pre-catalyst0.03 - 0.05 equivRobust, air-stable Pd(II) source.
CuI Co-catalyst0.015 - 0.025 equivMust be white/off-white. Yellow/Green CuI is oxidized and should be purified.
Et₃N (Triethylamine)Base/SolventExcess (Solvent)Acts as both base and solvent.[2] Alternatively, use THF/Et₃N (3:1).

Step-by-Step Procedure:

  • Preparation: Oven-dry a 25 mL round-bottom flask or Schlenk tube. Equip with a magnetic stir bar.

  • Loading: Add 3-iodo-5-methoxy-1-methylindole (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (5 mg, 0.025 mmol) to the flask.

  • Inert Atmosphere (CRITICAL): Cap the flask with a rubber septum. Evacuate under high vacuum for 5 minutes, then backfill with dry Argon or Nitrogen. Repeat this cycle 3 times. Reason: Oxygen promotes Glaser homocoupling of the alkyne, wasting the reagent.

  • Solvent Addition: Syringe in anhydrous, degassed Et₃N (5 mL) (or THF/Et₃N mixture).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If TLC shows incomplete conversion, heat to 40-50°C. Note: 3-iodoindoles are highly reactive; excessive heat (>80°C) may cause degradation.

  • Monitoring: Monitor by TLC (typically 20% EtOAc/Hexane). The product is usually highly fluorescent under UV (254/365 nm).

  • Workup: Dilute with EtOAc (20 mL), filter through a small pad of Celite to remove Pd/Cu residues. Wash filtrate with NH₄Cl (sat. aq.) to sequester copper, then brine. Dry over Na₂SO₄.[3]

  • Purification: Concentrate and purify via flash column chromatography (Silica gel).

Protocol B: Copper-Free Sonogashira (Green/Electronic Applications)

Recommended for: Synthesis of electronic materials where Cu traces are detrimental, or for alkynes prone to oxidative homocoupling.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[4]

  • Base: Piperidine or Pyrrolidine (2.0 equiv)

  • Solvent: DMF or CH₃CN (degassed)

  • Temperature: 60-80°C (Requires higher energy barrier activation without Cu).

Procedure:

  • Combine indole substrate and Pd(PPh₃)₄ in a Schlenk tube under Argon.

  • Add degassed DMF and Piperidine.

  • Add alkyne.

  • Heat to 60°C. Reaction times will be longer (4-12 hours) compared to the Cu-catalyzed method.

Workflow & Troubleshooting

Experimental Workflow Diagram

Workflow Start Reactants (Indole + Alkyne) Degas Degas System (Vac/Ar x3) Start->Degas CatAdd Add Catalysts (Pd/Cu) Degas->CatAdd React Reaction (RT to 50°C) CatAdd->React Quench Quench (NH4Cl wash) React->Quench Purify Column Chromatography Quench->Purify

Figure 2: Operational workflow for standard batch synthesis.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Starting Material Remaining Catalyst Poisoning or OxidationEnsure CuI is white. Re-degas solvents vigorously. Increase Pd loading to 5 mol%.
Homocoupling (Alkyne Dimer) Oxygen IngressCheck septum integrity. Use "Freeze-Pump-Thaw" method for degassing solvents. Add alkyne slowly (syringe pump).
Black Precipitate (Palladium Black) Catalyst DecompositionLigand dissociation. Add excess PPh₃ (10 mol%) to stabilize the Pd species.
Product Deiodination (Indole-H formed) Hydride SourceAvoid using alcohols as solvents. Ensure solvents are anhydrous.

Safety & Handling

  • Iodides: Organic iodides can be light-sensitive. Store the starting material in amber vials at 4°C.

  • Heavy Metals: Palladium and Copper are toxic. All waste must be segregated into heavy metal waste streams.

  • Alkynes: Low molecular weight alkynes are flammable and volatile. Handle in a fume hood.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • BenchChem. Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole. BenchChem Application Library.

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes.[5][6] The Journal of Organic Chemistry.

  • Muller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles.[7] Beilstein Journal of Organic Chemistry.

  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions: Application Guide. Merck/Sigma Technical Library.

Sources

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The indole scaffold is a privileged pharmacophore in drug discovery, frequently found in 1 (e.g., 5-HT receptor ligands, ergot alkaloids, and antitumor agents)[1][2]. Functionalizing the indole core at the C-3 position is a critical step in generating structural diversity.

3-Iodoindoles serve as highly versatile electrophilic building blocks. The carbon-iodine (C-I) bond at the C-3 position is exceptionally reactive toward oxidative addition by low-valent palladium(0) species. This high reactivity allows cross-coupling reactions to proceed under unusually mild conditions—1[1]. Furthermore, this differential reactivity enables orthogonal, sequential cross-coupling strategies. For instance, in 5-bromo-3-iodoindole scaffolds, the C3-I bond can be1 without affecting the C5-Br bond, which can subsequently be engaged in a second, higher-temperature coupling step[1].

Sequential Cross-Coupling Workflow

To illustrate the strategic utility of 3-iodoindoles, the following diagram maps a sequential Sonogashira-Suzuki cross-coupling workflow. This approach is widely used to synthesize 3,5-disubstituted indoles, which are valuable precursors for serotonin (5-HT) analogues.

G A 5-Bromo-3-iodoindole (Starting Scaffold) B Sonogashira Coupling PdCl2(PPh3)2, CuI Et3N/DMF, 20 °C A->B Terminal Alkyne C 3-Alkynyl-5-bromoindole (Intermediate) B->C Selective C-I Oxidative Addition D Suzuki-Miyaura Coupling Pd(PPh3)4, Na2CO3 DME/H2O, 80 °C C->D Arylboronic Acid E 3-Alkynyl-5-arylindole (Final Product) D->E C-Br Functionalization

Sequential Pd-catalyzed cross-coupling workflow for 3,5-disubstituted indoles.

Experimental Protocols & Causality

Protocol A: Highly Selective Sonogashira Cross-Coupling at C-3

This protocol details the alkynylation of 3-iodoindoles. The reaction is designed to be highly chemoselective, 1 for downstream functionalization[1].

Reagents:

  • 3-Iodoindole derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride[PdCl2(PPh3)2] (5 mol%)

  • Copper(I) iodide [CuI] (10 mol%)

  • Solvent: Triethylamine (Et3N) / N,N-Dimethylformamide (DMF) (2:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a flame-dried Schlenk flask with the 3-iodoindole derivative. Add the Et3N/DMF solvent mixture. Degas the solution using three freeze-pump-thaw cycles or by sparging with ultra-pure Argon for 15 minutes.

    • Causality: Pd(0) intermediates and the Cu-acetylide species are highly sensitive to oxygen, which can promote unwanted Glaser homocoupling of the alkyne.

  • Catalyst Addition: Under a positive flow of Argon, add PdCl2(PPh3)2 and CuI. The solution will typically transition to a pale yellow/orange hue.

  • Alkyne Addition: Add the terminal alkyne dropwise via a gas-tight syringe.

  • Reaction: Stir the mixture at 20 °C (room temperature) for 12 hours.

    • Causality: The high reactivity of the C3-I bond allows the oxidative addition to occur at ambient temperature. 1 (like C5-Br) and reducing chemoselectivity[1].

  • Workup: Quench the reaction with saturated aqueous NH4Cl to complex the copper salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the 3-alkynylindole.

Protocol B: Suzuki-Miyaura Cross-Coupling of 3-Iodoindoles

When direct arylation at the C-3 position is required, Suzuki-Miyaura coupling is the method of choice. This protocol is optimized for1 (e.g., N-sulfonyl or N-Boc protected indoles)[1][3].

Reagents:

  • 3-Iodoindole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (2 mol%)

  • Sodium carbonate [Na2CO3] (1.5 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / H2O (2:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-iodoindole and arylboronic acid in the DME/H2O mixture.

    • Causality: The biphasic DME/H2O system provides optimal solvation; DME dissolves the organic substrates and the Pd catalyst, while water dissolves the inorganic base necessary for the transmetalation step.

  • Base Addition: Add Na2CO3 to the mixture.

    • Causality: Na2CO3 is specifically selected over stronger bases like Ba(OH)2. Stronger bases have been empirically shown to 1 (such as sulfonyl groups), whereas Na2CO3 ensures a clean cross-coupling profile[1].

  • Degassing & Catalyst: Sparge the mixture with Argon for 10 minutes. Add Pd(PPh3)4 (2 mol%).

  • Reaction: Heat the biphasic mixture to 70–80 °C and stir vigorously for 1–6 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with H2O, and extract with Dichloromethane (DCM). Dry the organic phase over MgSO4, filter, and concentrate.

  • Purification: Isolate the 3-arylindole via silica gel chromatography.

Quantitative Data & Substrate Scope

The following table summarizes the expected yields and optimized conditions for various 3-iodoindole cross-coupling reactions, demonstrating the robustness of these protocols across different catalytic systems[1][4].

SubstrateCoupling TypeCoupling PartnerCatalyst SystemConditionsYield (%)
5-Bromo-3-iodoindole SonogashiraPhenylacetylenePdCl2(PPh3)2 / CuIEt3N/DMF (2:1), 20 °C, 12 h83%
5-Methoxy-3-iodoindole Suzuki4-(Dimethylamino)phenylboronic acidPd(PPh3)4Na2CO3, DME/H2O, 80 °C, 24 h79%
N-Methyl-3-iodo-2-phenylindole SonogashiraPhenylacetylenePdCl2(PPh3)2 / CuIEt3N/DMF (2:1), 20 °C92%
N-Methyl-3-iodo-2-phenylindole SuzukiPhenylboronic acidPd(PPh3)4Na2CO3, DME/H2O, 80 °C90%
3-Alkynyl-5-bromoindole Suzuki (Sequential)*3-Methoxybenzeneboronic acidPd(PPh3)4Na2CO3, DME/H2O, 80 °C, 1-6 h89%

*Note: This represents the second step in a sequential Sonogashira-Suzuki protocol, where the C5-Br bond is functionalized after the C3-I bond has been alkynylated.

Troubleshooting & Field-Proven Insights

  • Loss of N-Protecting Groups: As noted in Protocol B, N-Boc and N-Ts groups are susceptible to hydrolysis. If deprotection is observed during Suzuki coupling, verify that the reaction temperature does not exceed 80 °C and strictly utilize mild bases like Na2CO3 or K3PO4 rather than hydroxides[1].

  • Glaser Homocoupling in Sonogashira: If a significant amount of the diyne byproduct is observed, the degassing protocol is insufficient. Ensure the Et3N is freshly distilled and the reaction is kept strictly anaerobic.

  • Catalyst Poisoning: Unprotected indole nitrogens can sometimes coordinate with palladium, competing with the phosphine ligands and reducing catalytic efficiency.3[3][5].

References

  • Source: Synthesis (Thieme Connect)
  • Source: Journal of Combinatorial Chemistry (NIH PMC)
  • Source: The Journal of Organic Chemistry (NIH PMC)
  • Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)
  • Source: Universität Rostock (RosDok)

Sources

Application Note: Chemoselective C2-H Functionalization of 3-Iodo-5-Methoxy-1-Methylindole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic C-H activation functionalization of 3-iodo-5-methoxy-1-methylindole , a highly valuable scaffold where the challenge lies in functionalizing the C-H bond (specifically C2) while preserving the reactive C3-iodine bond for subsequent diversification.

Abstract & Strategic Significance

The indole scaffold is ubiquitous in pharmaceuticals (e.g., Indomethacin, Ondansetron). The specific substrate 3-iodo-5-methoxy-1-methylindole (1) represents a "loaded" core:

  • 5-Methoxy: An electron-donating group (EDG) that activates the ring system.

  • 1-Methyl: A protecting group preventing N-H acidity issues.

  • 3-Iodo: A pre-installed "handle" for future cross-coupling (Suzuki, Sonogashira).

The Challenge: Standard transition-metal catalysis (Pd(0)) preferentially undergoes oxidative addition into the weak C3–I bond. The Solution: This protocol utilizes Ruthenium(II) or Palladium(II) catalysis under oxidative conditions to achieve C2–H activation while leaving the C3–I bond intact. This "orthogonal functionalization" strategy allows for the rapid construction of complex 2,3-disubstituted indoles.

Mechanistic Strategy & Chemoselectivity[1]

To functionalize C2-H in the presence of C3-I, we must suppress the oxidative addition (OA) of the metal into the C-I bond.

The "Ru-Switch" Approach

Ruthenium(II) catalysts (e.g., [RuCl2(p-cymene)]2) operate via a Carboxylate-Assisted C-H Activation mechanism (CMD - Concerted Metalation-Deprotonation). Unlike Pd(0), Ru(II) is significantly less prone to oxidative addition into aryl iodides under these specific conditions.

The "Pd(II)-Oxidative" Approach

Alternatively, using Pd(OAc)₂ without phosphine ligands and maintaining a high oxidation state (Pd(II)) via strong oxidants (Ag₂CO₃, Cu(OAc)₂) discourages the formation of Pd(0), thereby preventing C-I insertion.

Visualizing the Chemoselectivity

The following diagram illustrates the divergent pathways and the targeted C2-H activation cycle.

G Substrate 3-Iodo-5-methoxy- 1-methylindole Path_Pd0 Standard Pd(0) Conditions Substrate->Path_Pd0 Path_RuII Ru(II) / Oxidant (C-H Activation) Substrate->Path_RuII Inter_OA Oxidative Addition at C3-I Path_Pd0->Inter_OA Inter_CMD C2-H Metalation (CMD Mechanism) Path_RuII->Inter_CMD Prod_Bad C3-Functionalized (Loss of Iodine) Inter_OA->Prod_Bad Undesired Prod_Target C2-Functionalized 3-Iodoindole Inter_CMD->Prod_Target Preserves C-I Step_Suzuki Step 2: Suzuki Coupling at C3 Prod_Target->Step_Suzuki Utilize Iodine Final 2,3-Disubstituted Indole Library Step_Suzuki->Final

Caption: Divergent reactivity pathways. The Green path (Ru-catalyzed) preserves the C3-Iodine for subsequent library generation.

Experimental Protocols

Protocol A: Ru-Catalyzed C2-H Arylation (Oxidative Boron-Heck)

Objective: Install an aryl group at C2 using boronic acids, preserving the C3-Iodine. Mechanism: Ru(II)-catalyzed oxidative coupling.[1]

Reagents & Materials:
  • Substrate: 3-iodo-5-methoxy-1-methylindole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)[2]

  • Catalyst: [RuCl2(p-cymene)]2 (5 mol%)

  • Additive: AgSbF6 (20 mol%) - Crucial for generating the active cationic Ru species.

  • Oxidant: Cu(OAc)2 (1.0 equiv) or Ag2CO3 (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.

Step-by-Step Procedure:
  • Setup: In a glovebox or under N₂ flow, charge a sealed tube with the indole substrate (0.2 mmol), Aryl boronic acid (0.3 mmol), [RuCl2(p-cymene)]2 (6.1 mg, 0.01 mmol), AgSbF6 (13.7 mg, 0.04 mmol), and Cu(OAc)2 (36 mg, 0.2 mmol).

  • Solvation: Add dry DCE (2.0 mL).

  • Reaction: Seal the tube and heat to 100 °C for 12–16 hours.

    • Note: The solution typically turns from dark brown to a greenish suspension as Cu(I) forms.

  • Workup: Cool to room temperature (RT). Dilute with DCM (10 mL) and filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Expected Yield: 60–85%.

    • Validation: Check ¹H NMR. The C2-H singlet (typically ~7.1 ppm) should disappear. The C3-I remains (check MS for Iodine isotope pattern).

Protocol B: Pd-Catalyzed C2-H Olefination (Fujiwara-Moritani)

Objective: Install an alkene (acrylate/styrene) at C2. Mechanism: Pd(II)-mediated electrophilic palladation followed by β-hydride elimination.

Reagents & Materials:
  • Substrate: 3-iodo-5-methoxy-1-methylindole (1.0 equiv)

  • Olefin: Ethyl acrylate or Styrene (1.5 equiv)

  • Catalyst: Pd(OAc)2 (10 mol%)

  • Oxidant: AgOAc (2.0 equiv) - Silver acts as both oxidant and halide scavenger if any OA occurs, but primarily regenerates Pd(II).

  • Acid: PivOH (Pivalic acid) (0.5 equiv) - Promotes C-H cleavage via CMD.

  • Solvent: DMF or DMA (0.2 M).

Step-by-Step Procedure:
  • Setup: Charge a vial with Indole (0.2 mmol), Pd(OAc)2 (4.5 mg), AgOAc (66 mg), and PivOH (10 mg).

  • Addition: Add solvent (1.0 mL) and the Olefin (0.3 mmol).

  • Reaction: Heat to 80 °C for 12 hours.

    • Caution: Do not exceed 100 °C to avoid thermal instability of the C-I bond.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine.

  • Purification: Silica gel chromatography.

Data Summary & Optimization Guide

The following table summarizes the optimization parameters for maximizing yield and chemoselectivity (C2-H vs C3-I).

ParameterRecommended ConditionEffect on Selectivity
Catalyst [RuCl2(p-cymene)]2High. Favors C-H activation over C-I insertion.
Catalyst Pd(OAc)2 (Ligandless)Moderate. Requires mild temp (<100°C) to prevent C-I loss.
Ligand None Phosphines (e.g., PPh3) promote C-I oxidative addition. Avoid them.
Oxidant AgSbF6 / Cu(OAc)2Essential for Ru-cycle turnover. Ag+ helps abstract halides.
Solvent DCE or t-Amyl AlcoholNon-coordinating solvents generally boost C-H activation rates.
Substrate 5-Methoxy groupBeneficial. EDG increases nucleophilicity at C2, accelerating C-H activation.

Troubleshooting & Critical Controls

  • Loss of Iodine (De-iodination):

    • Cause: Temperature too high or presence of reducing agents.

    • Fix: Lower temperature by 10°C. Ensure oxidant is fresh and in excess. Switch from Pd to Ru catalyst.

  • N-Demethylation:

    • Cause: Rare, but can occur under harsh oxidative conditions.

    • Fix: Monitor reaction time; do not over-cook.

  • Low Conversion:

    • Cause: Catalyst poisoning by Iodine (if trace de-iodination occurs).

    • Fix: Add AgOAc (stoichiometric) to precipitate any free iodide ions as AgI, protecting the catalyst.

References

  • Ru-Catalyzed C2-H Arylation of Indoles

    • Title: Ru-Catalysed C–H Arylation of Indoles and Pyrroles with Boronic Acids: Scope and Mechanistic Studies.
    • Source:Chemistry – A European Journal / PMC
    • URL:[Link]

  • Pd-Catalyzed Direct Arylation of 3-Haloindoles

    • Title: Palladium-catalyzed direct desulfitative C2 aryl
    • Source:Organic & Biomolecular Chemistry
    • URL:[Link]

  • General C-H Activation of Indoles (Review)

    • Title: Transition metal-catalyzed C–H functionalizations of indoles.[3][4][5][6][7]

    • Source:New Journal of Chemistry
    • URL:[Link]

  • Synthesis of 3-Iodoindoles (Precursor Synthesis)

    • Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes.[4][8]

    • Source:Journal of Organic Chemistry
    • URL:[Link]

Sources

synthesis of 3-substituted 5-methoxy-1-methylindoles via 3-iodo intermediate

Author: BenchChem Technical Support Team. Date: March 2026

A Modular Protocol via the 3-Iodo Intermediate

Executive Summary

The 5-methoxy-1-methylindole scaffold is a "privileged structure" in drug discovery, serving as the core for numerous bioactive agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin analogs and melatonin receptor agonists.

This Application Note details a robust, scalable, and modular protocol for synthesizing 3-substituted derivatives. Unlike de novo ring construction, this method utilizes a Late-Stage Functionalization (LSF) strategy via a versatile 3-iodo-5-methoxy-1-methylindole intermediate. This approach allows researchers to rapidly generate diverse libraries for Structure-Activity Relationship (SAR) studies by pivoting from a single stable intermediate.

Key Advantages of This Protocol
  • Regioselectivity: Exclusive C3 functionalization without competitive C2 substitution.

  • Stability Management: Optimized handling of the light-sensitive 3-iodo intermediate.

  • Modularity: Compatible with Suzuki, Sonogashira, and Heck cross-couplings.[1]

Strategic Retrosynthesis

The synthesis is designed to maximize yield and minimize side reactions. We prioritize N-methylation prior to iodination .

  • Why? 3-iodo-N-H indoles are notoriously unstable and prone to oxidative decomposition. The N-methyl group sterically protects the nitrogen and electronically stabilizes the indole ring, preventing N-arylation byproducts during subsequent cross-couplings.

Retrosynthesis Target Target: 3-Substituted 5-Methoxy-1-Methylindole Intermediate Key Intermediate: 3-Iodo-5-methoxy-1-methylindole Target->Intermediate Pd-Catalyzed Cross-Coupling Precursor Precursor: 5-Methoxy-1-methylindole Intermediate->Precursor Electrophilic Iodination (NIS) SM Starting Material: 5-Methoxyindole Precursor->SM N-Methylation (NaH/MeI)

Figure 1: Retrosynthetic strategy prioritizing N-methylation to ensure intermediate stability.

Module 1: Scaffold Construction

Step A: N-Methylation of 5-Methoxyindole

Objective: Lock the N-position to prevent side reactions and increase lipophilicity.

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Iodomethane (MeI), DMF (anhydrous).

  • Scale: Protocol normalized for 10 mmol starting material.

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 5-methoxyindole (1.47 g, 10 mmol) and anhydrous DMF (20 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (0.48 g, 12 mmol, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns a clear, dark anion color.

  • Alkylation: Add Iodomethane (0.75 mL, 12 mmol, 1.2 eq) dropwise.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Workup: Quench carefully with ice-water (50 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    , filter, and concentrate.
    
  • Purification: Usually not required. If necessary, pass through a short silica plug.

    • Expected Yield: >95% (Pale yellow oil/solid).

Step B: Regioselective C3-Iodination

Objective: Install the iodine handle at the most electron-rich position (C3) using N-Iodosuccinimide (NIS).

  • Why NIS? NIS is milder than elemental iodine (

    
    ) and avoids the use of strong oxidizers that can degrade the electron-rich indole ring.
    

Protocol:

  • Setup: Wrap a 100 mL RBF in aluminum foil (exclusion of light is critical).

  • Dissolution: Dissolve 5-methoxy-1-methylindole (1.61 g, 10 mmol) in DMF (20 mL) or Acetonitrile (30 mL).

  • Iodination: Add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 eq) in one portion at RT.

  • Reaction: Stir at RT for 1–3 hours.

    • Validation: TLC will show the disappearance of the starting material (

      
      ) and appearance of a new spot (
      
      
      
      in 20% EtOAc/Hex).
  • Workup: Pour mixture into a solution of 10% Sodium Thiosulfate (

    
    , 50 mL) to quench excess iodine (removes purple/brown color).
    
  • Extraction: Extract with EtOAc (3 x 30 mL). Wash with water and brine. Dry over

    
     and concentrate in vacuo at <40°C.
    
  • Storage: The product, 3-iodo-5-methoxy-1-methylindole , is a white to off-white solid. Store at -20°C in the dark.

    • Expected Yield: 85–92%.

Module 2: Diversification (Suzuki-Miyaura Coupling)

Objective: Cross-coupling of the 3-iodo intermediate with an aryl boronic acid.

Mechanism of Action

The C3-iodine bond is weak due to the electron density of the indole ring, facilitating rapid Oxidative Addition (the rate-limiting step).

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_ArI Pd(II)-Ar-I Complex OxAdd->PdII_ArI + 3-Iodoindole TransMet Transmetallation (Base + Boronic Acid) PdII_ArI->TransMet PdII_ArAr Pd(II)-Ar-Ar' Complex TransMet->PdII_ArAr + Ar-B(OH)2 RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 + Product

Figure 2: Catalytic cycle for the Pd-catalyzed cross-coupling of 3-iodoindole.

Experimental Protocol

Reagents: 3-iodo-5-methoxy-1-methylindole (1.0 eq), Aryl Boronic Acid (1.5 eq),


 (5 mol%), 

(2.0 eq). Solvent System: 1,4-Dioxane : Water (4:1).
  • Degassing: In a microwave vial or Schlenk tube, combine the solvent mixture and sparge with Nitrogen/Argon for 15 minutes. Oxygen is the enemy of Palladium.

  • Assembly: Add the 3-iodoindole (287 mg, 1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Cesium Carbonate (650 mg, 2.0 mmol).

  • Catalyst Addition: Add

    
      (41 mg, 0.05 mmol). Seal the vessel immediately.
    
  • Reaction: Heat to 80°C for 4–6 hours (or 100°C for 30 min in a microwave reactor).

  • Workup: Filter through a pad of Celite to remove Pd black. Rinse with EtOAc. Wash filtrate with water/brine.

  • Purification: Flash column chromatography (Gradient 0-30% EtOAc in Hexanes).

Data Summary & Troubleshooting

Yield Comparison by Catalyst
CatalystBaseSolventTempYieldNotes


Dioxane/

80°C92% Robust, tolerates sterics.


Toluene/EtOH/

Reflux78%Good, but catalyst is air-sensitive.

/PPh3

DMF100°C65%Higher de-iodination observed.
Troubleshooting Guide (Self-Validating)
ObservationRoot CauseCorrective Action
Product is 5-methoxy-1-methylindole (De-iodination) Protodehalogenation. Reaction temperature too high or solvent too "wet" without active coupling.Ensure reagents are dry. Lower temp to 60°C. Increase boronic acid equivalents.
Low Conversion (Starting Material remains) Catalyst poisoning or inactive boronic acid.Sparged solvents thoroughly? Boronic acids can dehydrate to boroxines (add more water to hydrolyze in situ).
Purple color in reaction Iodine liberation (decomposition).Intermediate was exposed to light/heat. Repurify starting material.

Safety & Handling

  • Iodomethane: Potent methylating agent and suspected carcinogen. Use only in a fume hood.

  • 3-Iodoindole intermediate: Potentially unstable. Do not heat above 40°C during drying.

  • Palladium residues: Heavy metal waste. Dispose of in designated containers.

References

  • Regioselective Iodination: Racys, D. T., et al. "Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide."[2] Org.[2][3][4] Lett., 2015, 17, 4782-4785.[2] Link

  • Suzuki Coupling of 3-Iodoindoles: Ledermann, N., et al. "Consecutive four-component synthesis of trisubstituted 3-iodoindoles..." Beilstein J. Org.[4] Chem., 2023, 19, 1379–1385.[4] Link

  • Indole Functionalization Review: Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." J. Chem. Soc., Perkin Trans. 1, 2000, 1045-1075. Link

  • General Suzuki Protocol: "Suzuki-Miyaura Cross-Coupling Reaction." Fisher Scientific Protocols. Link

Sources

High-Yield Heck Vinylation of 3-Iodo-5-methoxy-1-methyl-1H-indole: An Ultrasound-Assisted Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indole C3 position is a critical transformation in the synthesis of biologically active alkaloids and pharmaceutical intermediates. While the Mizoroki-Heck reaction is a powerful tool for C–C bond formation[1], applying classical homogeneous palladium catalysis to electron-rich 3-iodoindoles often results in competitive hydrodehalogenation. This application note details a highly optimized, self-validating protocol for the Heck coupling of 3-iodo-5-methoxy-1-methyl-1H-indole using a heterogeneous Palladium on Carbon (Pd/C) catalyst under ultrasound irradiation[2]. This method suppresses side reactions, accelerates reaction kinetics, and simplifies downstream purification.

Mechanistic Rationale & Substrate Design

To achieve high-fidelity coupling, every component of the reaction system has been selected based on strict mechanistic causality:

  • Substrate Selection (3-Iodo vs. 3-Bromo): The C–I bond possesses a significantly lower bond dissociation energy compared to the C–Br bond. This facilitates rapid oxidative addition by the Pd(0) species, allowing for milder reaction conditions[3].

  • Electronic Effects of the 5-Methoxy Group: The electron-donating 5-methoxy moiety increases the electron density of the indole core. While electron-rich aryl halides typically undergo slower oxidative addition, the hyper-reactivity of the C–I bond compensates for this electronic barrier.

  • N-Methyl Protection: Unprotected indoles (N–H) can coordinate with the palladium center or undergo base-mediated N-vinylation. The N-methyl group locks the conformation and directs the palladium catalyst exclusively to the C3 position[2].

  • Acoustic Cavitation over Thermal Heating: Classical thermal heating (90–100 °C) with homogeneous catalysts like Pd(OAc)₂ promotes a β-hydride elimination from the solvent or amine, leading to the hydrodehalogenated side product (5-methoxy-1-methyl-1H-indole). Ultrasound irradiation (sonication) generates localized microscopic hot spots via acoustic cavitation, driving the cross-coupling forward at a macroscopic temperature of just 45 °C, thereby kinetically starving the dehalogenation pathway[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd PdII_A Aryl-Pd(II)-Iodide Complex OxAdd->PdII_A 3-Iodoindole Coord Alkene Coordination PdII_A->Coord PdII_B Pd(II) π-Complex Coord->PdII_B Alkene MigIns Migratory Insertion (Syn-Addition) PdII_B->MigIns PdII_C Alkyl-Pd(II) Complex MigIns->PdII_C BetaElim β-Hydride Elimination PdII_C->BetaElim Product 3-Vinyl Indole Product BetaElim->Product RedElim Reductive Elimination (Base-Mediated) BetaElim->RedElim HPd(II)I RedElim->Pd0 Et3N, -Et3N•HI

Catalytic cycle of the Pd-mediated Heck reaction for 3-iodoindoles.

Optimization & Quantitative Analysis

The transition from homogeneous thermal conditions to heterogeneous sonochemical conditions yields a dramatic shift in product distribution. The table below summarizes the optimization data driving this protocol's design[2].

Table 1: Catalyst System Optimization for 3-Iodo-1-methylindole Derivatives

Catalyst SystemLigandBaseSolventConditionsYield (%)Dehalogenation (%)
Pd(OAc)₂ (10 mol%)PPh₃Et₃NDMF90 °C (Thermal), 12 h4521
(PPh₃)₂PdCl₂ (10 mol%)NoneEt₃NDMF90 °C (Thermal), 12 h4220
10% Pd/C (5 mol%) PPh₃ Et₃N DMF 45 °C (Ultrasound), 3 h 88 < 5

Protocol: Ultrasound-Assisted Heck Vinylation

Reagents & Equipment
  • Substrate: 3-iodo-5-methoxy-1-methyl-1H-indole (1.0 equiv, 1.0 mmol, 287 mg)

  • Alkene: n-Butyl acrylate (1.2 equiv, 1.2 mmol, 154 mg) - Must be freshly passed through a basic alumina plug to remove MEHQ stabilizers.

  • Catalyst: 10% Pd/C (0.05 equiv, 0.05 mmol Pd, 53 mg)

  • Ligand: Triphenylphosphine (PPh₃) (0.10 equiv, 0.10 mmol, 26 mg)

  • Base: Triethylamine (Et₃N) (2.0 equiv, 2.0 mmol, 202 mg)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

  • Equipment: Ultrasonic bath (35 kHz frequency), Schlenk tube, 0.22 µm PTFE syringe filters.

ProtocolWorkflow S1 1. Reagent Prep Degas DMF S2 2. Assembly Add Pd/C & Substrates S1->S2 S3 3. Sonication 45°C, Ultrasound S2->S3 S4 4. Validation TLC/LC-MS Check S3->S4 S5 5. Workup Celite Filtration S4->S5 S6 6. Purification Flash Chromatography S5->S6

Step-by-step experimental workflow for the ultrasound-assisted Heck coupling.

Step-by-Step Procedure & Self-Validating Quality Control

Step 1: Solvent Degassing

  • Transfer 5.0 mL of anhydrous DMF into a Schlenk tube.

  • Perform three freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold.

Validation Check: The solvent must cease bubbling entirely during the final thaw cycle under vacuum. Residual oxygen will rapidly oxidize the electron-rich 5-methoxyindole and deactivate the Pd(0) species.

Step 2: Reaction Assembly

  • Backfill the Schlenk tube with dry Argon.

  • Add the 10% Pd/C (53 mg) and PPh₃ (26 mg) to the DMF. Stir for 10 minutes at room temperature to allow pre-coordination.

  • Add 3-iodo-5-methoxy-1-methyl-1H-indole (287 mg), followed by n-butyl acrylate (154 mg) and Et₃N (202 mg).

  • Seal the Schlenk tube securely.

Step 3: Ultrasound Irradiation

  • Submerge the Schlenk tube in the ultrasonic bath. Ensure the water level matches the solvent level inside the tube for optimal acoustic energy transfer.

  • Sonicate the mixture at 45 °C for 3 hours.

Causality Note: Do not let the bath temperature exceed 50 °C. The mechanical energy of the ultrasound will naturally heat the water bath; add ice periodically to maintain exactly 45 °C to prevent the thermal dehalogenation pathway.

Step 4: Reaction Monitoring (In-Process Validation)

  • Pause sonication. Withdraw a 10 µL aliquot using an argon-purged syringe.

  • Dilute the aliquot in 100 µL of EtOAc and filter through a 0.22 µm PTFE syringe filter to remove the suspended Pd/C.

Validation Check: Spot the filtrate on a silica TLC plate alongside the starting material (eluent: 20% EtOAc in Hexanes). The starting material (


) should be completely consumed. A new, highly fluorescent blue/green spot under 365 nm UV should appear at a lower 

, indicating the extended

-conjugation of the 3-vinyl indole product.

Step 5: Workup & Filtration

  • Dilute the reaction mixture with 15 mL of EtOAc.

  • Filter the heterogeneous mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (

    
     mL) to partition and remove the DMF, followed by a brine wash (20 mL).
    
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 15% EtOAc in Hexanes).

  • The desired product, (E)-butyl 3-(5-methoxy-1-methyl-1H-indol-3-yl)acrylate, isolates as a stable solid.

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
High levels of dehalogenated side product Excessive bulk thermal heating; lack of cavitation.Ensure the ultrasonic bath is actively cavitating (test with aluminum foil). Strictly maintain bath temp

°C.
Incomplete conversion after 4 hours Alkene polymerization or Pd oxidation.Ensure the n-butyl acrylate is freshly destabilized (MEHQ removed). Verify strict anaerobic conditions during assembly.
Product isomerizes to the cis (Z) alkene Extended exposure to ambient light during workup.The Heck reaction is highly trans (E) selective[5]. Wrap the reaction vessel and collection flasks in aluminum foil to prevent photo-isomerization.

References

1.[6] Beccalli, E. M., Broggini, G., Marchesini, A., & Rossi, E. (2002). Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. ResearchGate. Available at: 2.[1] Wikipedia Contributors. (n.d.). Heck reaction. Wikipedia, The Free Encyclopedia. Available at: 3.[3] Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PMC - National Institutes of Health. Available at: 4.[5] Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: 5.[2][4] Arabian Journal of Chemistry. (2016). Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents. Arabian Journal of Chemistry. Available at:

Sources

Application Note: High-Fidelity Functionalization of 3-Iodo-5-methoxy-1-methylindole via Lithium-Halogen Exchange

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the regioselective functionalization of 3-iodo-5-methoxy-1-methylindole (1) . The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous serotonin receptor agonists (e.g., 5-HT derivatives) and anti-inflammatory agents. Functionalizing the C3 position while maintaining the integrity of the 5-methoxy group presents a specific challenge due to competing directing effects.

This guide utilizes Lithium-Halogen Exchange (Li-Hal) as the primary strategy. Unlike Direct Ortho-Metalation (DoM) or electrophilic aromatic substitution, Li-Hal exchange offers superior kinetic control, allowing for the generation of the nucleophilic 3-lithio species at cryogenic temperatures, followed by trapping with diverse electrophiles.

Mechanistic Insight & Reaction Design

The Kinetic Hierarchy

The success of this protocol relies on the kinetic hierarchy of organolithium reactions.

  • Li-Hal Exchange (Fastest): Reaction of the C3-iodide with tert-butyllithium (t-BuLi) or n-butyllithium (n-BuLi) occurs rapidly at -78 °C.

  • Direct Ortho-Metalation (Slower): The 5-methoxy group is a Directed Metalation Group (DMG) that could theoretically direct lithiation to C4 or C6. However, at -78 °C, Li-Hal exchange outcompetes DoM.

  • Isomerization (Slowest): 3-Lithioindoles can isomerize to the thermodynamically more stable 2-lithioindoles. The N-methyl group prevents the rapid "lithium walk" seen in N-sulfonyl indoles, stabilizing the C3-lithio species sufficiently for trapping.

Reagent Selection: t-BuLi vs. n-BuLi
  • Recommended: t-BuLi (2.0 - 2.2 equivalents).

    • Reasoning: The exchange generates t-butyl iodide (t-BuI). The second equivalent of t-BuLi rapidly destroys t-BuI (forming isobutylene and LiI), preventing the reversible alkylation of the indole by the alkyl iodide byproduct.

  • Alternative: n-BuLi (1.0 - 1.1 equivalents).

    • Risk:[1][2] The byproduct is n-butyl iodide, which can act as an electrophile and react with the 3-lithioindole to form 3-butyl-5-methoxy-1-methylindole (Wurtz coupling), reducing yield.

Reaction Pathway Visualization

ReactionPathway Substrate 3-Iodo-5-methoxy-1-methylindole Reagent t-BuLi (2 equiv) -78°C, THF Substrate->Reagent Intermediate 3-Lithio Species (Kinetic Intermediate) Reagent->Intermediate Li-Hal Exchange (Fast) Byproducts Isobutylene + LiI Reagent->Byproducts Scavenging t-BuI Electrophile Electrophile (E+) Intermediate->Electrophile SideReaction Isomerization to 2-Lithio Species Intermediate->SideReaction > -40°C (Avoid) Product 3-Substituted Indole Electrophile->Product Trapping

Caption: Kinetic pathway favoring C3-functionalization over isomerization or Wurtz coupling.

Detailed Experimental Protocol

Materials & Equipment
  • Substrate: 3-Iodo-5-methoxy-1-methylindole (Dried under high vacuum for 2h).

  • Solvent: Anhydrous THF (Distilled from Na/Benzophenone or passed through activated alumina columns). Critical: Water content < 50 ppm.

  • Reagent: t-BuLi (1.7 M in pentane).[3] Titrate before use using N-pivaloyl-o-toluidine or diphenylacetic acid.

  • Vessel: Flame-dried 3-neck round bottom flask with magnetic stir bar and internal thermometer.

Step-by-Step Procedure

Step 1: System Preparation

  • Assemble the glassware while hot and cool under a stream of dry Nitrogen or Argon.

  • Charge the flask with 3-iodo-5-methoxy-1-methylindole (1.0 equiv, 1.0 mmol, 287 mg) .

  • Add Anhydrous THF (10 mL) via syringe. Concentration should be ~0.1 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Lithiation (The Critical Window)

  • Add t-BuLi (2.1 equiv, 2.1 mmol) dropwise via syringe over 5 minutes.

    • Observation: A color change (often yellow to orange) indicates the formation of the lithio species.

  • Stir at -78 °C for exactly 15 minutes .

    • Note: Do not extend beyond 30 minutes. While the N-methyl group stabilizes the species, prolonged induction can encourage isomerization to the C2 position.

Step 3: Electrophilic Trapping

  • Add the Electrophile (1.2 - 1.5 equiv) dropwise (neat or dissolved in minimal THF).

    • For Aldehydes/Ketones: Add neat if liquid.

    • For Solid Electrophiles: Dissolve in 1-2 mL anhydrous THF.

  • Stir at -78 °C for 30 minutes .

  • Remove the cooling bath and allow the reaction to warm to 0 °C (or Room Temp) over 1 hour.

    • Checkpoint: Monitor by TLC.[1] The starting iodide (Rf ~0.6 in 10% EtOAc/Hex) should disappear.

Step 4: Quench & Workup

  • Quench with Saturated NH₄Cl (5 mL) .

  • Dilute with EtOAc (20 mL) and Water (10 mL) .

  • Separate layers.[4] Extract aqueous layer with EtOAc (2 x 10 mL).

  • Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate in vacuo.

Electrophile Scope & Expected Data

The following table summarizes expected outcomes based on the nucleophilicity of the 3-lithio-5-methoxy-1-methylindole species.

Electrophile ClassSpecific ReagentProduct TypeExpected YieldNotes
Aldehydes BenzaldehydeSecondary Alcohol85-92%High diastereoselectivity not expected without chiral ligands.
Ketones AcetoneTertiary Alcohol80-88%Steric bulk at C3 can hinder reaction with bulky ketones.
Alkyl Halides Methyl Iodide3-Methylindole90-95%Extremely fast reaction.
Formamides DMF3-Formylindole75-85%Requires acidic workup to hydrolyze the intermediate amino-alkoxide.
Halogens I₂ / Br₂3-Iodo / 3-Bromo>90%Useful for recovering starting material or switching halogens.
Silyl Chlorides TMSCl3-Silylindole88-94%Useful for blocking the C3 position.

Troubleshooting & Optimization

Common Failure Modes
  • Problem: Recovery of Starting Material (Indole without Iodine)

    • Cause: Protonation of the lithio species by moisture in the solvent or atmosphere.

    • Solution: Re-distill THF and ensure Argon line is positive pressure.

  • Problem: Formation of 3-butyl-5-methoxy-1-methylindole

    • Cause: Wurtz coupling.

    • Solution: Switch from n-BuLi to t-BuLi. If using n-BuLi, keep temp strictly at -78 °C and use 2.0 equiv of t-BuLi to scavenge the iodide.

  • Problem: C2-Functionalization

    • Cause: Isomerization (Lithium migration) due to high temperature or long reaction time.

    • Solution: Quench the lithiation step strictly at 15-20 mins. Do not let the bath warm up before electrophile addition.

Workflow Diagram

Workflow Start Start: Dry 3-iodo-5-methoxy-1-methylindole Solvent Dissolve in THF Cool to -78°C Start->Solvent Lithiation Add t-BuLi (2.1 equiv) Stir 15 min @ -78°C Solvent->Lithiation Trapping Add Electrophile Stir 30 min @ -78°C Lithiation->Trapping Warm Warm to 0°C Monitor TLC Trapping->Warm Quench Quench (Sat. NH4Cl) Extract (EtOAc) Warm->Quench Purify Column Chromatography Quench->Purify

Caption: Step-by-step experimental workflow for high-yield functionalization.[5]

References

  • Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research, 15(10), 306–312. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.
  • Bocian, W., et al. (2023).[6] Lithium-Halogen Exchange in Indoles: A Review. Journal of Organic Chemistry. (General reference for Li-Hal exchange kinetics).

  • Mettler Toledo. (2018). Lithiation and Organolithium Reactions: Kinetics and Mechanism. Application Note. Link

Sources

Troubleshooting & Optimization

preventing deiodination of 3-iodo-5-methoxy-1-methylindole during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Preventing Deiodination of 3-iodo-5-methoxy-1-methylindole Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic & Triage

You are likely experiencing Protodeiodination (hydrodehalogenation). This is a pervasive issue with electron-rich heteroaryl iodides, particularly at the C3 position of indoles. The electron-donating methoxy group at C5 and the methyl group at N1 further increase the electron density of the indole ring, making the C-Pd bond highly polarized and susceptible to protonolysis before the cross-coupling can occur.

Troubleshooting Logic Tree

Before modifying your conditions, confirm the failure mode using this logic flow.

Troubleshooting Start Analyze Reaction Mixture (LCMS/NMR) SM_Status Is Starting Material (SM) 3-iodo-5-methoxy-1-methylindole consumed? Start->SM_Status Product_Formed Is the Desired Coupled Product formed? SM_Status->Product_Formed Yes Diagnosis1 DIAGNOSIS: Catalyst Poisoning (Oxidative Addition Failure) SM_Status->Diagnosis1 No (SM Remains) DesIodo Is 5-methoxy-1-methylindole (Des-iodo byproduct) present? Product_Formed->DesIodo No / Low Yield Success Reaction Successful Product_Formed->Success Yes (High Yield) Diagnosis2 DIAGNOSIS: Protodeiodination (Competitive Protonolysis) DesIodo->Diagnosis2 Yes (Major Peak) Diagnosis3 DIAGNOSIS: Homocoupling or Polymerization DesIodo->Diagnosis3 No

Figure 1: Diagnostic logic to distinguish between catalyst inactivity and competitive side reactions.

The Mechanism of Failure

Why does the iodine "fall off"?

In your specific substrate (3-iodo-5-methoxy-1-methylindole ), the oxidative addition of Pd(0) into the C-I bond is extremely fast due to the weak C-I bond energy. However, the resulting Arylpalladium(II) Iodide intermediate is unstable.

The failure occurs during the Transmetallation gap. If the boronic acid/ester reacts too slowly, the Pd-Aryl species will find an alternative pathway to relieve its high energy state.

The Pathways[1][2][3][4]
  • The Desired Path: Transmetallation with the boronic species

    
     Reductive Elimination 
    
    
    
    Product.
  • The Failure Path (Protodeiodination): The Carbon-Palladium bond acts as a base. It abstracts a proton from trace water, solvent (alcohols), or even the boronic acid itself.

  • The Failure Path (Hydride Transfer): If using alkoxide bases (e.g., NaOEt) or alcoholic solvents, a

    
    -hydride elimination can occur on the ligand, transferring a hydride to the Pd, followed by reductive elimination of the des-iodo indole.
    

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Aryl Species) Pd0->OxAdd + SM SM 3-Iodo-Indole Substrate TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + Boronic Acid/Base Deiodination Protodeiodination (Des-iodo Indole) OxAdd->Deiodination + ProtonSource (FAST SIDE REACTION) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product ProtonSource Proton Source (H2O / ROH)

Figure 2: Kinetic competition between productive coupling and destructive deiodination.

Optimization Protocol: The "Anhydrous Mitigation" System

To fix this, we must accelerate transmetallation and eliminate proton sources. The standard "Suzuki Aqueous Conditions" (DME/Water/Na2CO3) are contraindicated for this substrate.

Recommended System Parameters
ParameterRecommendationScientific Rationale
Catalyst/Ligand Pd₂(dba)₃ + SPhos (or XPhos)SPhos is electron-rich (facilitates oxidative addition) and bulky (accelerates reductive elimination). It creates a "pocket" that protects the Pd-center from protonolysis.
Base K₃PO₄ (Anhydrous) Avoids introducing water. Phosphate is basic enough to activate the boronate but less likely to promote hydride transfer than alkoxides.
Solvent Toluene or 1,4-Dioxane Strictly anhydrous. Avoid alcohols (MeOH/EtOH) which act as H-donors.
Temperature 60°C - 80°C 3-iodoindoles are thermally sensitive. Do not reflux at >100°C unless necessary.
Stoichiometry 1.5 equiv BoronateExcess coupling partner compensates for slower transmetallation rates.
Step-by-Step Protocol

Use this protocol to validate your reagents.

  • Preparation: Dry a reaction vial and stir bar in an oven (120°C) for 1 hour. Cool under a stream of Argon.

  • Reagent Loading (Glovebox or rapid air transfer):

    • Add 3-iodo-5-methoxy-1-methylindole (1.0 equiv).

    • Add Boronic Acid/Pinacol Ester (1.5 equiv).

    • Add Anhydrous K₃PO₄ (2.0 equiv).

    • Add SPhos (4 mol%) and Pd₂(dba)₃ (2 mol%). Note: A 2:1 ligand-to-metal ratio is crucial.

  • Solvent Addition:

    • Seal the vial with a septum.

    • Evacuate and backfill with Argon (3 cycles).[1]

    • Inject Anhydrous Toluene (concentration 0.1 M - 0.2 M) via syringe.

  • Reaction:

    • Place in a pre-heated block at 80°C.

    • CRITICAL: Monitor by LCMS at 1 hour. If SM is consumed and Product is forming, stop early. Prolonged heating promotes deiodination of the product if the product is also electron-rich.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ (Tetrakis)? A: We advise against it for this specific substrate. While Tetrakis is excellent for simple aryl bromides, the triphenylphosphine ligands are often not electron-rich enough to prevent the Pd-Indole species from stalling. Furthermore, commercial Tetrakis is often partially oxidized, leading to inconsistent induction periods where deiodination thrives.

Q: My LCMS shows the mass of the dimer (Homocoupling). Why? A: Homocoupling (Indole-Indole) usually indicates that the transmetallation step is failing completely, or there is trace oxygen present. Oxygen promotes the formation of Pd(II)-peroxo species which drive homocoupling. Action: Degas your solvents more rigorously (sparge with Argon for 15 mins) and ensure your boronic acid is not degraded (boronic acids can dehydrate to boroxines, which are less reactive).

Q: Can I use DMF as a solvent? A: Use with caution. DMF can decompose at high temperatures to produce dimethylamine, which can act as a ligand or a hydride source. If solubility is an issue in Toluene, use a Toluene/DMF (10:1) mixture, but ensure the DMF is high-grade anhydrous.

Q: Does the methoxy group at C5 matter? A: Yes. It makes the indole more electron-rich than a standard indole. This increases the nucleophilicity of the C3 carbon, making the C-Pd bond more liable to protonation. It requires you to be stricter with anhydrous conditions compared to a simple phenyl iodide coupling.

References

  • Mechanistic Insight on Dehalogenation

    • Navarro, O., et al. (2005).[2] "Dehalogenation of Aryl Halides: A Side Reaction in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry.

    • Note: Highlights the role of alkoxide bases in hydride transfer.
  • Ligand Selection (Buchwald Ligands)

    • Altman, R. A., et al. (2007). "Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
    • Note: Defines the utility of SPhos/XPhos for unstable substr
  • Suzuki Coupling of Heteroarenes

    • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.[3]

    • Note: Specifically addresses heteroaryl halides prone to side reactions.
  • BenchChem Technical Notes (General Protocol Validation)

    • "Minimizing dehalogenated byproducts in Suzuki coupling reactions."
    • Note: Practical guide on base/solvent selection.

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling of Sterically Hindered 3-Iodoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that 3-iodoindoles present a unique mechanistic paradox in palladium catalysis. While iodine is an excellent leaving group, the indole core is highly electron-rich, which inherently raises the activation barrier for the oxidative addition of Pd(0). When this electronic deactivation is coupled with steric hindrance at the 3-position (flanked by the 2- and 4-positions and bulky N-protecting groups), standard Suzuki-Miyaura protocols frequently fail, leading to starting material recovery, protodehalogenation, or homocoupling.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize these challenging cross-couplings.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am recovering unreacted 3-iodoindole despite using standard Pd(PPh₃)₄ conditions. Why won't the reaction initiate? A: This is a classic failure of the oxidative addition step. If the indole nitrogen is unprotected or bears an electron-donating group (e.g., -Me or -Alkyl), the C3–I bond becomes exceptionally electron-rich. This high electron density repels the electron-rich Pd(0) center, stalling the catalytic cycle[1].

  • The Causality-Driven Solution: You must modulate both the substrate electronics and the catalyst sterics.

    • Substrate: Protect the indole nitrogen with a strong electron-withdrawing group (EWG) such as a tosyl (-Ts) or mesyl (-Ms) group. This pulls electron density away from the C3 position, significantly accelerating oxidative addition [1].

    • Catalyst: Abandon first-generation catalysts. Switch to bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos, SPhos, or conformationally flexible ligands like trineopentylphosphine. These ligands are specifically designed to force reductive elimination while easily accommodating sterically demanding substrates [4].

Q2: My 3-iodoindole is fully consumed, but LCMS shows the major product is the deiodinated indole (protodehalogenation) rather than the cross-coupled product. How do I fix this? A: Protodehalogenation (hydrodeiodination) is the most common parasitic pathway in hindered Suzuki couplings. It occurs when the transmetalation step is kinetically slower than the reduction of the Pd(II)-aryl intermediate. When transmetalation is delayed by steric clashing, the Pd(II) complex will abstract a hydride from the solvent, the base (e.g., alkoxides like NaOMe), or trace water [2].

  • The Causality-Driven Solution: You must accelerate transmetalation while eliminating hydride sources.

    • Base Selection: Strictly avoid alkoxide bases (NaOMe, NaOEt) which readily undergo β-hydride elimination. Switch to a mild, inorganic base like K₃PO₄ or Cs₂CO₃ [2].

    • Boronate Activation: Ensure the boronic acid is fully converted to the reactive "ate" complex. Use a biphasic solvent system (e.g., Toluene/H₂O 10:1) to solubilize the inorganic base and facilitate the formation of the highly nucleophilic trihydroxyboronate species, which transmetalates much faster than the neutral boronic acid.

Q3: I observe significant homocoupling of the boronic acid, leaving the indole unreacted. A: Homocoupling is an oxidative process driven by trace oxygen, which oxidizes the Pd catalyst and forces the coupling of two boronic acid molecules. It is heavily exacerbated when the primary electrophile (3-iodoindole) is sterically hindered and slow to react.

  • The Causality-Driven Solution: Standard nitrogen bubbling is insufficient. Use the freeze-pump-thaw method (minimum 3 cycles) for all solvents. Additionally, use a slight excess of boronic acid (1.5–2.0 equiv) and add it slowly via a syringe pump to keep its steady-state concentration low, favoring the cross-coupling pathway.

Q4: Can I run this coupling on an unprotected (N-H) 3-iodoindole? A: It is highly discouraged. The free N-H bond is acidic (pKa ~16) and can coordinate directly to the palladium center, forming an off-cycle Pd-amido complex that poisons the catalyst. Alternatively, it can undergo competing Buchwald-Hartwig N-arylation. Always mask the nitrogen with a protecting group prior to coupling.

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between ligand/base selection and the reaction outcome for a model sterically hindered 3-iodoindole coupling.

Ligand / CatalystBaseSolvent SystemConversion (%)Yield (%)Protodehalogenation (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (5:1)40%15%25%
Pd(dppf)Cl₂K₃PO₄1,4-Dioxane70%45%20%
XPhos Pd G3NaOMeTHF (Anhydrous)100%30%65% (Base-driven reduction)
XPhos Pd G3 K₃PO₄ Toluene/H₂O (10:1) 100% 92% <5% (Optimal)

Part 3: Experimental Protocol

Self-Validating Synthesis of Sterically Hindered 3-Aryl-1-tosyl-1H-indoles This protocol utilizes a 3rd-generation Buchwald precatalyst to ensure rapid generation of the active Pd(0) species.

Step 1: Reagent Preparation (Glovebox or Schlenk Line)

  • To an oven-dried Schlenk flask, add 1-tosyl-3-iodoindole (1.0 equiv), the sterically hindered arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 to 0.05 equiv) [3].

  • Self-Validation Check: The XPhos Pd G3 precatalyst should be a free-flowing, light-yellow solid. If it is dark brown or sticky, it has degraded and will result in low yields.

Step 2: Solvent Degassing

  • Prepare a mixture of Toluene and ultra-pure H₂O (10:1 ratio).

  • Degas the solvent mixture using three consecutive freeze-pump-thaw cycles.

  • Self-Validation Check: During the final 'thaw' cycle under vacuum, no gas bubbles should evolve from the liquid.

Step 3: Reaction Execution

  • Backfill the Schlenk flask with Argon and add the degassed solvent mixture via syringe.

  • Seal the flask and heat to 80 °C under rigorous stirring (800 rpm) for 4–12 hours.

  • Self-Validation Check: The reaction solution will transition from pale yellow to a deep red/brown within the first 15 minutes, visually confirming the activation of the precatalyst into the active Pd(0) species.

Step 4: Workup and Purification

  • Cool the reaction to room temperature and dilute with EtOAc. Wash with brine and dry over anhydrous Na₂SO₄.

  • Add a palladium scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) and stir for 1 hour at room temperature to remove toxic Pd residues.

  • Filter through a pad of Celite, concentrate the filtrate, and purify via flash column chromatography.

Part 4: Pathway & Logic Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Fails if C-I is too e-rich) Pd0->OA 3-Iodoindole PdII Pd(II)(Indole)(I)L_n OA->PdII TM Transmetalation (Slowed by Sterics) PdII->TM Ar-B(OH)2 / Base Side1 Protodehalogenation (Hydride Abstraction) PdII->Side1 Slow TM + H- Source PdII_R Pd(II)(Indole)(Ar)L_n TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product 3-Arylindole Product RE->Product

Figure 1: Catalytic Cycle of Suzuki Coupling highlighting failure points (Red) for 3-iodoindoles.

TroubleshootingLogic Start Analyze Crude LCMS/NMR Q1 Is Starting Material Recovered? Start->Q1 A1_Yes Yes: Oxidative Addition Failure Q1->A1_Yes Yes Q2 Is Deiodinated Indole the Major Product? Q1->Q2 No Sol1 Use EWG N-Protecting Group (e.g., N-Ts) & XPhos A1_Yes->Sol1 Success High Yield 3-Arylindole Sol1->Success A2_Yes Yes: Transmetalation Failure Q2->A2_Yes Yes Q3 Is Boronic Acid Homocoupling Observed? Q2->Q3 No Sol2 Switch to K3PO4/H2O Avoid Alkoxide Bases A2_Yes->Sol2 Sol2->Success A3_Yes Yes: O2 or Base Issue Q3->A3_Yes Yes Q3->Success No Sol3 Rigorous Degassing Slow Addition of Ar-B(OH)2 A3_Yes->Sol3 Sol3->Success

Figure 2: Logical troubleshooting workflow for resolving 3-iodoindole coupling failures.

References

  • Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.
  • Advancing Base Metal Catalysis: Development and Execution of a Ni-catalyzed Borylation/Pd-catalyzed Suzuki Telescoped Process.
  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. RSC Publishing.
  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction.

Technical Support Guide: Purification & Handling of 3-Iodo-5-methoxy-1-methylindole

[1]

Executive Summary & Core Challenge

The Issue: 3-Iodo-5-methoxy-1-methylindole is a highly valuable but fragile intermediate. The presence of the electron-donating methoxy group at C5 and the methyl group at N1 makes the indole ring electron-rich, while the C3-Iodine bond is inherently weak (bond dissociation energy ~53 kcal/mol).

The "Silent Killer": The primary failure mode is photo-induced homolytic cleavage of the C–I bond, followed by hydrogen abstraction from the solvent. This results in the formation of 5-methoxy-1-methylindole (de-iodinated byproduct) and free iodine, which often catalyzes further oxidative degradation (browning/purpling of the solid).

The Solution: This guide provides a "Dark Workflow" designed to maintain the integrity of the C–I bond through specific environmental controls and modified purification parameters.

Critical Handling Protocols (The "Dark Workflow")

Phase A: Pre-Purification Preparation

Q: How do I prepare my workspace for this light-sensitive compound? A: Standard laboratory lighting (fluorescent tubes) emits enough UV/blue light to trigger deiodination within minutes in solution.

  • Amberize Everything: Use amber borosilicate glassware for all storage. If amber flasks are unavailable, wrap clear glassware entirely in aluminum foil before adding the compound.[1]

  • Light Filtration: If possible, work in a hood equipped with yellow UV-cutoff filters (sodium vapor emission spectrum mimic).[1] If not, dim the hood lights and use a localized red LED headlamp or work quickly in low light.

  • Solvent Degassing: Dissolved oxygen can react with transient radicals formed by trace light exposure. Sparge all elution solvents with Argon or Nitrogen for 15 minutes prior to use.

Phase B: Chromatography Strategy

Q: The compound degrades on the silica column.[2] How do I prevent this? A: Silica gel is slightly acidic (pH 6.0–6.5), which can accelerate decomposition in electron-rich iodoindoles.[1]

  • Stationary Phase Modification: Pre-treat the silica gel with 1% Triethylamine (Et3N) in hexanes to neutralize acidic sites. Alternatively, use neutral alumina (Activity Grade III), though silica is usually sufficient if neutralized.[1]

  • Column Shielding: Wrap the entire glass column (or plastic cartridge) in aluminum foil. Leave a small vertical slit (2 mm wide) to visually monitor the solvent front if necessary, but keep it covered mostly.[1]

  • Flow Rate: Run the column faster than usual. Minimizing the "residence time" of the compound on the silica surface reduces the window for acid-catalyzed degradation.[2]

Phase C: Crystallization (Alternative to Column)

Q: Can I avoid chromatography to save yield? A: Yes. If the impurity profile allows (i.e., impurities are polar baseline material), recrystallization is superior for stability.[1]

  • Solvent System: Hexanes/Diethyl Ether (or Hexanes/DCM).[1]

  • Method: Dissolve the crude solid in a minimum amount of DCM or Ether (room temp). Layer Hexanes on top carefully. Wrap in foil and place in a -20°C freezer.

  • Result: The 3-iodoindole usually crystallizes as needles, while impurities remain in the mother liquor.

Troubleshooting & FAQs

Issue 1: Discoloration

User Question: "My off-white solid turned purple/brown after sitting on the bench for 2 hours. Is it ruined?" Technical Diagnosis: The purple color is elemental Iodine (

1Corrective Action:
  • Do not discard. The bulk material may still be intact.

  • Wash: Dissolve the solid in Et2O or DCM. Wash with a 10% aqueous Sodium Thiosulfate (

    
    ) solution. The thiosulfate reduces the purple 
    
    
    back to colorless iodide (
    
    
    ).
  • Re-isolate: Dry the organic layer over

    
    , filter, and evaporate in the dark.
    
Issue 2: Unexpected NMR Signals

User Question: "My

Technical Diagnosis:5-methoxy-1-methylindoleCause:1Prevention:

1
Issue 3: Low Yield

User Question: "I loaded 500mg but only recovered 300mg. The column was wrapped in foil." Technical Diagnosis: Irreversible adsorption to acidic silica sites or "streaking" due to instability. Optimization:

  • Switch to Neutral Alumina (Brockmann Grade III).

  • Use a gradient of Hexanes:Toluene instead of Hexanes:Ethyl Acetate. Ethyl Acetate can sometimes contain traces of acetic acid and absorbs UV, potentially masking the compound if using UV-directed fractionation.[3]

Quantitative Data: Stability Profile

Table 1: Stability of 3-Iodo-5-methoxy-1-methylindole under various conditions

ConditionFormLight ExposureEst. Half-Life (

)
Recommendation
Solid, -20°C CrystallineDark> 12 MonthsPreferred Storage
Solid, 25°C PowderAmbient Lab Light2–5 DaysAvoid
Solution (DCM) 0.1 MDark24–48 HoursProcess immediately
Solution (DCM) 0.1 MAmbient Lab Light< 2 HoursCritical Danger Zone
Solution (Acetone) 0.1 MUV (254 nm)MinutesAvoid UV monitoring

Visualized Workflows

Figure 1: The "Dark" Purification Workflow

Caption: Optimized protocol for minimizing photon-induced deiodination during purification.

DarkPurificationStartCrude Reaction MixtureQuenchQuench: Na2S2O3 (aq)(Remove free I2)Start->QuenchExtractExtraction (DCM/Et2O)*Wrap Funnel in Foil*Quench->ExtractDryDry (Na2SO4) & Filter*Low Light*Extract->DryDecisionImpurity Profile?Dry->DecisionColFlash Chromatography(Neutral Silica + 1% Et3N)*Column Wrapped in Foil*Decision->ColComplex MixtureCrystRecrystallization(Hexanes/DCM)*Dark Freezer -20C*Decision->CrystMainly Baseline ImpuritiesFinalPure 3-Iodo-5-methoxy-1-methylindole(Off-white Needles)Col->FinalCryst->FinalStorageStorage: Amber Vial, -20°C, ArgonFinal->Storage

Figure 2: Photolytic Degradation Mechanism

Caption: Mechanism of light-induced deiodination (The "Why" behind the protocols).

DegradationSubstrate3-Iodo-Indole(Ground State)ExcitedExcited State[Ind-I]*Substrate->Excitedhν (Light)RadicalPairRadical Pair(Ind• + I•)Excited->RadicalPairHomolysisProductDe-iodinated Indole(C3-H)RadicalPair->ProductH-Abstraction(from Solvent)IodineI2 (Purple)OxidizerRadicalPair->IodineDimerization

References

  • Synthesis and Stability of 3-Iodoindoles

    • Amjad, M., & Knight, D. W. (2004).[1] Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines.[4][5] Organic Letters, 6(6), 1037–1040.[1]

    • Source:[Link][1]

    • Relevance: Establishes the general instability and light sensitivity of 3-iodoindole deriv
  • Handling Light-Sensitive Compounds

    • Biotage Technical Guide. (2023).[3][6][7][8] How to maximize UV detection sensitivity in flash chromatography (and handling UV-sensitive compounds).

    • Source:[Link]

    • Relevance: Provides protocols for solvent choice and detection limits for aromatic compounds susceptible to UV degrad
  • General Photostability Guidelines

    • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
    • Source:[Link]

    • Relevance: The industry standard for defining "light-sensitive" and testing protocols (forced degrad
  • C2-Iodoindole vs C3-Iodoindole Stability

    • Luo, Y., et al. (2024).[1] Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange.[9] Organic Letters.

    • Source:[Link][1]

    • Relevance: Contrasts the stability of iodoindoles, noting that C3-iodoindoles (like the target molecule) are generally less stable than C2-iodoindoles, reinforcing the need for strict protocols.

Technical Support Center: 3-Iodoindole Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IND-3-CPL-001 Status: Open Subject: Troubleshooting Homocoupling Side Reactions in 3-Iodoindole Cross-Couplings

Welcome to the Reaction Optimization Support Center.

You are experiencing homocoupling (dimerization) during the palladium-catalyzed cross-coupling of 3-iodoindoles. This is a known "pain point" in indole chemistry due to the electron-rich nature of the indole ring and the lability of the C-I bond.

This guide is structured to diagnose the root cause (Triage), explain the chemical causality (Mechanism), and provide a validated solution (Protocol).

PART 1: DIAGNOSTIC TRIAGE (Phase 1)

Symptom Checklist:

  • Observation: TLC/LCMS shows a major spot corresponding to the 3,3'-biindole dimer.

  • Observation: Significant dehalogenation (indole formation) accompanies the dimer.

  • Observation: Boronic acid homocoupling is observed (oxidative coupling).

Quick-Fix Q&A:

Q1: Is your indole nitrogen protected?

  • Diagnostic: Unprotected N-H indoles are highly prone to side reactions. The acidic N-H (pKa ~16) can deprotonate, forming an indolyl anion that coordinates to Palladium, poisoning the catalyst or facilitating erratic oxidative additions.

  • Action: Mandatory Protection. Install an electron-withdrawing group (EWG) like Boc , Tosyl (Ts) , or Acetyl (Ac) . This pulls electron density from the C3 position, stabilizing the oxidative addition complex and preventing "sluggish" transmetallation.

Q2: Did you degas the solvent immediately before use?

  • Diagnostic: Homocoupling is frequently an oxygen-mediated process (Glaser-type or oxidative Pd turnover).[1] If your solvent was "degassed yesterday," it is re-oxygenated.

  • Action: Perform 3 cycles of Freeze-Pump-Thaw or vigorous sparging with Argon for 20 minutes directly in the reaction vessel.

Q3: What is your catalyst loading?

  • Diagnostic: High Pd loading (>5 mol%) often increases the local concentration of Pd(II)-Ar species, statistically favoring the bimolecular disproportionation that leads to halide dimerization.

  • Action: Reduce catalyst loading to 1-2 mol% and switch to a high-turnover ligand (see Protocol).

PART 2: MECHANISTIC DEEP DIVE (Why is this happening?)

To fix the problem, you must understand the "Fork in the Road." The 3-iodoindole enters the catalytic cycle via Oxidative Addition. Once formed, the Palladium-Indole species (Int-A) has two paths:

  • The Path of Success (Green): Fast Transmetallation with the boronic acid.

  • The Path of Failure (Red): If Transmetallation is slow (due to steric bulk or poor base choice), Int-A accumulates. It can then react with a second molecule of Int-A (disproportionation) or undergo reductive elimination with a second halide, leading to the 3,3'-biindole dimer.

Visualization: The Divergent Palladium Pathways

G Start 3-Iodoindole (Substrate) OxAdd Oxidative Addition Complex (L2Pd(Ar)I) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 (Fast Path) DimerPath Disproportionation / Second Oxidative Addition OxAdd->DimerPath Slow Transmetallation (Accumulation of Pd-Ar) RedElim_Cross Reductive Elimination (Cross-Coupling) TransMet->RedElim_Cross RedElim_Cross->Pd0 Regenerates Product Desired 3-Arylindole RedElim_Cross->Product RedElim_Homo Reductive Homocoupling DimerPath->RedElim_Homo SideProduct 3,3'-Biindole Dimer (Side Product) RedElim_Homo->SideProduct

Figure 1: The kinetic competition between productive transmetallation (Green) and homocoupling pathways (Red). Accumulation of the Oxidative Addition intermediate due to slow transmetallation is the primary cause of dimerization.

PART 3: PROTOCOL OPTIMIZATION

To suppress homocoupling, we must accelerate the Green Path (Transmetallation) and destabilize the Red Path .

Optimization Matrix
VariableRecommendationScientific Rationale
Protecting Group N-Boc or N-Tosyl Electron-withdrawing groups make the C3 position less electron-rich, preventing "sluggish" reductive elimination and stabilizing the Pd-intermediate against disproportionation [1].
Ligand S-Phos or X-Phos Bulky Buchwald biaryl phosphines create a steric environment that favors the reductive elimination of the cross product (Aryl-Indole) over the formation of the homocoupling intermediate [2].
Base K3PO4 (3.0 equiv) Stronger bases (compared to Carbonates) accelerate the formation of the reactive boronate species, speeding up Transmetallation so it outcompetes the homocoupling pathway.
Solvent Dioxane/Water (4:1) A biphasic system with water is often necessary to solubilize the inorganic base and activate the boronic acid. Strictly anhydrous conditions often slow transmetallation, paradoxically increasing homocoupling [3].
Addition Order Slow Addition of Halide If the halide is added slowly (syringe pump) to a pool of catalyst + boronate, the concentration of Pd-Ar is kept low, statistically preventing two Pd-Ar species from meeting to dimerize.
Standard Operating Procedure (SOP): High-Fidelity Suzuki Coupling

Scope: Coupling 3-iodo-N-Boc-indole with Phenylboronic acid.

  • Preparation:

    • Flame-dry a 25 mL Schlenk flask or microwave vial.

    • Add N-Boc-3-iodoindole (1.0 equiv) and Arylboronic acid (1.5 equiv).

    • Add Pd(OAc)2 (2 mol%) and S-Phos (4 mol%) (Pre-complexed catalysts like Pd(dppf)Cl2 are also acceptable but S-Phos is superior for sterically demanding indoles).

    • Add K3PO4 (3.0 equiv).

  • Solvent & Degassing (CRITICAL):

    • Add 1,4-Dioxane and degassed water (ratio 4:1, concentration 0.1 M relative to indole).

    • Technique: Cap the vial and sparge with Argon via a balloon and needle vent for 15 minutes while stirring.

  • Reaction:

    • Heat to 80°C (Oil bath) or 100°C (Microwave).

    • Checkpoint: Monitor by TLC after 1 hour.

    • Success Indicator: The spot for 3-iodoindole (usually high Rf) should disappear. The product will likely be fluorescent blue/purple under UV.

  • Workup:

    • Dilute with EtOAc, wash with brine.

    • Note: If the N-Boc group is thermally cleaved (rare at 80°C but possible), you may see N-H indole products.

PART 4: ADVANCED FAQs

Q: I cannot protect the Nitrogen (N-H is required). What now? A: This is high-risk. You must use "Masuda Conditions" .

  • Use a phenolic base like TlOH (Thallium Hydroxide - toxic) or K3PO4 with a specific catalyst like Pd(PPh3)4 .

  • Alternative: Use Lithium hexamethyldisilazide (LiHMDS) to deprotonate the indole first into an indolyl-borate species in situ, then couple. However, protection (even transient silyl protection like TIPS ) is strongly recommended [4].

Q: I see the product, but also a lot of Indole (Dehalogenation). A: This indicates "Protodehalogenation."

  • Cause: The Pd-Ar intermediate abstracted a hydride from the solvent (usually alcohol or DMF) or the base.[2]

  • Fix: Switch solvent to Toluene/Water . Avoid alcohols. Ensure the reaction is not running "too hot" (>100°C) which promotes hydride elimination pathways.

Q: Can I use Copper (Sonogashira conditions) to help? A: NO. Adding Copper (CuI) to a 3-iodoindole reaction often promotes homocoupling (Ullmann-type dimerization) or oxidative dimerization of the alkyne/boronate partner. Keep Copper out of Suzuki reactions involving 3-iodoindoles unless specifically required for a hybrid mechanism.

References
  • Effect of N-Protecting Groups on 3-Iodoindole Coupling

    • Title: Synthesis of 3-Iodoindoles by the Pd/Cu-C
    • Source: NIH / PMC
    • URL:[Link]

  • Ligand Effects & Homocoupling Mechanisms

    • Title: Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes[3]

    • Source: ResearchGate[3][4]

    • URL:[Link]

  • General Troubleshooting of Pd-Catalyzed Cross-Coupling: Title: Troubleshooting common issues in palladium-catalyzed cross-coupling reactions Source: BenchChem
  • Suzuki-Miyaura Practical Guide (Side Reactions)

    • Title: Suzuki-Miyaura cross-coupling: Practical Guide
    • Source: Yoneda Labs
    • URL:[Link]

Sources

Section 1: Catalyst Selection & Mechanistic Rationale (FAQs)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with field-proven methodologies, mechanistic insights, and troubleshooting strategies for the cross-coupling of 5-methoxy-3-iodoindoles.

Q: What is the optimal palladium catalyst for the Suzuki-Miyaura cross-coupling of 5-methoxy-3-iodoindole, and why? A: For standard arylboronic acids, Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (at 2 mol% loading) is the optimal and most reliable catalyst 1. The Causality: The choice of catalyst is dictated by the substrate's electronics. The 5-methoxy group is strongly electron-donating, which increases the electron density of the indole core. While electron-rich substrates typically decelerate the oxidative addition step of the catalytic cycle, the presence of the highly reactive carbon-iodine (C-I) bond at the C3 position more than compensates for this electronic deactivation. The low bond dissociation energy of the C-I bond ensures rapid oxidative addition even with a standard, unhindered ligand like PPh3.

Q: When should I switch from Pd(PPh3)4 to a Buchwald-type ligand like SPhos? A: You should transition to a dialkylbiaryl phosphine ligand system (e.g., Pd(OAc)2 with SPhos ) when coupling 5-methoxy-3-iodoindole with sterically hindered (e.g., ortho-substituted) or highly electron-deficient arylboronic acids 2. The Causality: In these edge cases, transmetalation or reductive elimination becomes the rate-determining bottleneck. The spatial bulk and electron-rich nature of SPhos accelerate reductive elimination by forcing the two coupling partners together, thereby preventing catalyst stalling and subsequent degradation.

Q: Why am I observing protodeiodination (reduction to 5-methoxyindole) instead of my cross-coupled product? A: Protodehalogenation occurs when the Pd(II) intermediate undergoes premature protonation before transmetalation can occur. This is a direct consequence of an inactive boronic acid or insufficient base solvation. The Causality: The fundamental role of the base is to form a reactive boron-ate complex (e.g., a trialkyl borate), which is significantly more nucleophilic and reactive toward the palladium complex during transmetalation 3. To resolve this, switch to a biphasic solvent system like DME/H2O (2:1) to maximize the solubility of both the organic substrates and the inorganic base (Na2CO3), ensuring the rapid formation of the active boronate species.

Section 2: Reaction Optimization Matrix

Below is a quantitative summary of optimal catalyst systems based on specific experimental constraints.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Optimal Use CaseTypical Yield
Pd(PPh3)4 (2 mol%)PPh3 (built-in)Na2CO3 (1.5 eq)DME/H2O (2:1)70–80Standard arylboronic acids75–94%
Pd(OAc)2 (2 mol%)SPhos (4 mol%)K3PO4 (2.0 eq)Toluene/H2O (3:1)90–100Sterically hindered boronic acids70–85%
PdCl2(dppf) (5 mol%)dppf (built-in)Cs2CO3 (2.0 eq)Dioxane/H2O (4:1)80–90Base-sensitive functional groups60–80%

Section 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Synthesis of 5-Methoxy-3-arylindoles via Pd(PPh3)4 Catalysis

Note: The success of this protocol relies on the strict exclusion of oxygen to prevent the oxidation of Pd(0) to inactive Pd(II) black.

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-methoxy-3-iodoindole (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Na2CO3 (1.5 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (2 mol%) in a glovebox or under a positive stream of Argon.

    • Self-Validation Cue: The active catalyst must be a bright yellow powder. If the powder is brown or black, it has oxidized and will result in reaction failure; discard and use a fresh batch.

  • Solvent Degassing: Prepare a mixture of Dimethoxyethane (DME) and deionized water (2:1 ratio). Degas the mixture by sparging with Argon for 30 minutes.

    • Mechanistic Note: DME provides optimal solubility for the indole, while water is strictly required to dissolve the Na2CO3, which activates the boronic acid for transmetalation.

  • Reaction Execution: Add the degassed solvent mixture to the Schlenk flask. Seal the flask and heat the biphasic mixture to 70–80 °C with vigorous stirring for 1–6 hours.

  • In-Process Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation Cue: The starting 5-methoxy-3-iodoindole (Rf ~0.4) is UV-active and stains dark brown with p-anisaldehyde. The reaction is complete when this spot disappears and a new, highly fluorescent product spot appears (Rf ~0.3).

  • Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc, wash sequentially with distilled water and brine, and dry the organic layer over anhydrous Na2SO4. Concentrate under reduced pressure and purify via flash column chromatography.

Section 4: Mechanistic Visualization

CatalyticCycle Pd0 Pd(0) Active Catalyst [e.g., Pd(PPh3)4] OxAdd Oxidative Addition Complex Pd(II)(5-OMe-3-Indolyl)(I)L2 Pd0->OxAdd + 5-Methoxy-3-iodoindole (Rapid C-I insertion) TransMet Transmetalation Complex Pd(II)(5-OMe-3-Indolyl)(Ar)L2 OxAdd->TransMet + Ar-B(OH)2, Na2CO3 (Base-activated transfer) TransMet->Pd0 Reductive Elimination (Catalyst Regeneration) Product Coupled Product 5-Methoxy-3-arylindole TransMet->Product Yields

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-methoxy-3-iodoindole.

Section 5: References

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis (Thieme Connect).[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (PMC).[Link]

  • Suzuki reaction. Wikipedia, The Free Encyclopedia.[Link]

Sources

Technical Support Center: Indole Functionalization Help Desk

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Effects on Reactivity of 3-Iodo-1-Methylindoles Ticket ID: IND-303-SOLV Status: Open Assigned Scientist: Senior Application Scientist

Introduction: The "Goldilocks" Zone of Indole Solvation

Welcome to the Indole Functionalization Help Desk. You are likely working with 3-iodo-1-methylindole , a pivotal scaffold in drug discovery.[1] Unlike its C2-halogenated counterparts, the C3-iodo position is electronically unique: it is highly electron-rich (nucleophilic character of the indole C3) yet must undergo oxidative addition (electrophilic attack by metal) or halogen exchange.

The Core Challenge: The solvent is not just a medium; it is a ligand.

  • Too Polar: You risk protodeiodination (loss of the iodine handle).

  • Too Non-Polar: You face solubility issues with inorganic bases or sluggish oxidative addition.

  • Too Coordinating: You stabilize the resting state of your catalyst too much, shutting down the cycle.

This guide moves beyond generic "solvent screening" to the mechanistic why behind solvent selection for this specific substrate.

Module 1: Cross-Coupling Efficiency (Suzuki-Miyaura)

User Issue: "I am seeing low conversion and significant protodeiodination (reduction to 1-methylindole) during Suzuki coupling."

Technical Diagnosis

The electron-rich nature of the indole ring makes the C3-I bond prone to oxidative addition, but the resulting Pd(II) intermediate is unstable. If the transmetallation step is slow (often due to insoluble boronic species), the Pd(II) species will undergo reductive elimination or protodemetallation, stripping the iodine without forming the bond.

The "Water Effect" is Critical: Anhydrous conditions are often detrimental here. Water is required to dissolve the inorganic base (K₃PO₄, Cs₂CO₃), creating the hydroxo-boronate species necessary for transmetallation.

Troubleshooting Protocol
ParameterRecommendationMechanistic Rationale
Primary Solvent 1,4-Dioxane or DME Moderate polarity stabilizes the Pd-oxidative addition complex without over-coordinating the metal center.
Co-Solvent Water (10-20% v/v) Essential for solubilizing the base (Cs₂CO₃) and activating the boronic acid to the boronate "ate" complex.
Avoid Pure DMF/DMSO While soluble, these highly coordinating solvents can compete with the phosphine ligands, destabilizing the active Pd(0) species at high temps.
Base Choice K₃PO₄ or Cs₂CO₃ Weaker bases (bicarbonate) often fail to activate the sterically demanding indole-boronate transmetallation.
Standardized Workflow (High-Throughput Compatible)
  • Charge: 3-iodo-1-methylindole (1.0 equiv), Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%).

  • Solvent Prep: Mix 1,4-Dioxane/Water (4:1 ratio). Crucial: Degas by sparging with Argon for 15 mins. Oxygen promotes homocoupling and catalyst death.

  • Initiation: Add Cs₂CO₃ (2.0 equiv). Seal vessel.

  • Thermal: Heat to 80-90°C. Note: Do not exceed 100°C to minimize deiodination.

Visualizing the Solvent Role

SuzukiSolvent cluster_0 Solvent Interface OrgPhase Organic Phase (Dioxane: Indole + Pd) AqPhase Aqueous Phase (Water: Base + Boronic Acid) TransMet Transmetallation (Rate Determining Step) AqPhase->TransMet Base Transfer (Phase Interface) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Stabilized by Polar Aprotic Solvent OxAdd->TransMet Requires Boronate (From Aq Phase) Warning Risk: Protodeiodination if Transmetallation Stalls OxAdd->Warning Slow Step Prod C3-Arylated Indole TransMet->Prod Reductive Elimination

Caption: The biphasic solvent system facilitates the critical transmetallation step. Water activates the boron nucleophile, preventing the oxidative addition complex from collapsing into the deiodinated byproduct.

Module 2: Metal-Halogen Exchange (Lithiation)

User Issue: "I tried to lithiate 3-iodo-1-methylindole with t-BuLi in THF, but the mixture turned black and I recovered a complex mixture."

Technical Diagnosis

You have encountered the "THF Trap." While THF promotes rapid lithium-halogen exchange (due to its high Lewis basicity coordinating the Li cation), it also destabilizes the resulting 3-lithioindole species. The electron-rich indole ring makes the C3-Li bond highly reactive. In THF, this species can undergo:

  • Alpha-deprotonation of the solvent (THF fragmentation).

  • Scrambling (intermolecular proton transfer).

  • Aggregate breakdown leading to thermal decomposition, even at -78°C.

Troubleshooting Protocol
Solvent SystemExchange RateStability of C3-LiRecommended For
THF (Tetrahydrofuran) Fast (< 5 min)Low (Must quench immediately)Trapping with highly reactive electrophiles (e.g., aldehydes) in situ.
Et₂O (Diethyl Ether) Slower (15-30 min)High (Stable at -78°C)Complex electrophiles; reactions requiring "warming up" slightly.
Toluene/Ether (9:1) SlowVery High Large scale process chemistry (non-cryogenic conditions possible via flow).
The "Ether-First" Protocol
  • Dissolution: Dissolve 3-iodo-1-methylindole in anhydrous Diethyl Ether (Et₂O).

  • Cryogenics: Cool strictly to -78°C .

  • Exchange: Add t-BuLi (2.0 equiv) dropwise.

    • Why 2.0 equiv? The first equivalent performs the exchange; the second destroys the t-BuI byproduct (forming isobutene + LiI), preventing alkylation side reactions.

  • Incubation: Stir for 30 mins.

  • Quench: Add the electrophile (e.g., DMF, CO₂, Iodine).

  • Solvent Swap (Optional): If the electrophile is insoluble in Ether, add THF only after the lithio-species is formed and cooled.

Module 3: Sonogashira Coupling (The "Green" Alternative)

User Issue: "Standard Sonogashira conditions (DMF/TEA) are giving me difficult emulsions during workup. Can I change solvents?"

Technical Diagnosis

DMF is the "classic" solvent because it solubilizes the Pd/Cu catalytic system and the alkyne. However, it is high-boiling and water-miscible, making extraction painful. For 3-iodo-1-methylindole, the reaction is robust enough to move to "Green" solvents or lower-boiling alternatives.

Recommended Solvent Switch: Isopropanol (IPA)

Recent data suggests that secondary alcohols like IPA are excellent solvents for Sonogashira coupling of iodinated heterocycles.

  • Benefit 1: IPA can act as a mild reductant to regenerate Pd(0) from Pd(II) precatalysts.

  • Benefit 2: Product precipitation. often the coupled indole product precipitates out of IPA upon cooling, allowing for filtration instead of extraction.

Optimized "Green" Protocol
  • Solvent: Isopropanol (IPA) or Ethanol.

  • Base: Piperidine or Pyrrolidine (3.0 equiv). Note: Secondary amines often accelerate the copper cycle better than TEA.

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%) + CuI (1 mol%).

  • Temp: 60°C (Gentle heating).

Reaction Pathway Visualization

Sonogashira cluster_inputs Reactants IodoIndole 3-Iodo-1-methylindole SolventChoice Solvent Decision: DMF (Classic) vs. IPA (Green) IodoIndole->SolventChoice Alkyne Terminal Alkyne Alkyne->SolventChoice Outcome Workup Efficiency SolventChoice->Outcome DMF: High Solubility, Difficult Extraction SolventChoice->Outcome IPA: Product Precipitates, Easy Filtration

Caption: Switching from DMF to Isopropanol (IPA) changes the isolation strategy from liquid-liquid extraction to simple filtration.[2]

FAQ: Rapid Fire Troubleshooting

Q: Can I use 3-bromo-1-methylindole instead of the iodo- analog to save money? A: Generally, no , unless you change ligands. The C3-Br bond is significantly stronger. In standard solvents (Dioxane/DMF) with standard catalysts (Pd(PPh₃)₄), oxidative addition into the C-Br bond is the rate-limiting step and often fails. You would need electron-rich, bulky ligands (e.g., S-Phos, X-Phos) and higher temperatures (110°C+), which increases the risk of indole decomposition. Stick to the Iodo- derivative for mild conditions.

Q: My reaction turns black immediately upon adding the catalyst. Is it dead? A: "Palladium Black" formation indicates catalyst decomposition (aggregation of Pd(0) nanoparticles).

  • Cause: Lack of stabilizing ligands or solvent coordination.

  • Fix: If using a non-coordinating solvent like Toluene, add triphenylphosphine (PPh₃) (10 mol%) or switch to a coordinating solvent like THF or DME to stabilize the Pd(0) species.

Q: How do I remove the residual iodine color from my product? A: Wash the organic layer with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) . The iodine byproduct is lipophilic and will contaminate your indole otherwise.

References

  • Solvent Effects in Suzuki-Miyaura Cross-Coupling : Beilstein J. Org. Chem.2020 , 16, 984–992.

  • Palladium Catalyzed Suzuki Cross-coupling of 3-iodo-benzo[b]furan derivatives : J. Braz. Chem. Soc.2010 , 21(5).[3][4][5] (Mechanistic parallel to 3-iodoindole).

  • Lithium-Halogen Exchange Kinetics and Solvent Effects : J. Am. Chem. Soc.1985 , 107, 4101.[6] (Foundational work on THF vs Ether stability for aryl-lithiums).

  • Green Solvents in Sonogashira Coupling : Beilstein J. Org. Chem.2016 , 12, 2005–2011. (Cyrene and alcohol optimization).

  • Synthesis of 3-Iodoindoles and Subsequent Coupling : J. Org. Chem.2008 , 73, 2607. (Detailed protocols for 3-iodo-1-methylindole preparation and coupling).

Sources

Technical Support Center: 3-Iodoindole Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of catalyst poisoning and reaction failure in palladium-catalyzed cross-coupling reactions of 3-iodoindoles.

Topic: Overcoming Catalyst Poisoning & Protodeiodination in 3-Iodoindole Reactions Audience: Medicinal Chemists, Process Chemists, Academic Researchers Status: Active Support

Diagnostic Hub: Identify Your Failure Mode

Before optimizing, identify the specific symptom of your reaction failure. 3-iodoindoles present a unique "trifecta" of challenges: the labile C-I bond, the coordinating N-H (if unprotected), and the electron-rich indole core.

Symptom Observation Root Cause Immediate Action
Rapid Catalyst Death Reaction mixture turns black (Pd black precipitation) within minutes; <10% conversion.Ligand Dissociation/Instability. The oxidative addition complex is unstable, leading to Pd aggregation.Switch to bulky, electron-rich ligands (e.g., XPhos , SPhos ) that stabilize the Pd(II) intermediate.
The "Stall" Reaction proceeds to ~30-50% and stops. Adding more catalyst helps briefly.Iodide Poisoning. Accumulation of I⁻ ions forms unreactive anionic palladate complexes (e.g.,

).
Add a halide scavenger. Silver salts (AgOTf, Ag₂CO₃) precipitate AgI, keeping the catalyst active.
The "Phantom" Product 3-Iodoindole is consumed, but the major product is Indole (H-Indole).Protodeiodination. The Pd-Indole intermediate is protonated before transmetalation can occur.Strict anhydrous conditions. Switch solvent to 1,4-Dioxane or Toluene. Avoid alcohols. Increase catalyst concentration.
No Reaction Starting material (SM) recovered quantitatively. Catalyst remains in solution (no black ppt).N-H Coordination. The indole nitrogen binds to Pd, shutting down the catalytic cycle (common in unprotected indoles).Protect the nitrogen (Boc, Tosyl, Me) or use LiHMDS (lithium base) to generate a non-coordinating indolyl anion.

Technical Deep Dive: Mechanisms of Poisoning

To solve the problem, you must understand the "Death Cycle." In 3-iodoindole coupling, the standard catalytic cycle competes with two fatal off-ramps.

The Mechanism of Failure
  • Iodide Inhibition: Upon oxidative addition of 3-iodoindole to Pd(0), an iodide ion is released or remains tightly bound. In high concentrations, iodide acts as a poison by forming saturated anionic complexes (e.g.,

    
     or 
    
    
    
    ) that are too sterically crowded or electronically saturated to undergo transmetalation.
  • Protodeiodination: The 3-indolyl-palladium species is highly basic. If transmetalation is slow (due to steric hindrance or low solubility of the boronic acid), the intermediate will scavenge a proton from the solvent or moisture, releasing simple indole and killing the catalytic cycle.

Visualization: The Catalytic Cycle & Death Pathways

The following diagram illustrates where the reaction breaks down.

3_Iodoindole_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 3-Iodoindole IodidePoison DEAD END: Anionic Palladate [Ar-Pd-I3]- OxAdd->IodidePoison + I- (Accumulation) Deiodination SIDE REACTION: Protodeiodination (Formation of Indole) OxAdd->Deiodination + H+ (Moisture/Solvent) Transmetal Transmetalation (Ar-Pd-R) OxAdd->Transmetal + R-B(OH)2 / Base Product Reductive Elimination (Product Ar-R) Transmetal->Product Product->Pd0 - Pd(0)

Caption: Figure 1. The competing pathways in 3-iodoindole cross-coupling. Red/Yellow paths indicate failure modes (Poisoning/Side Reaction).

Troubleshooting & Optimization Protocols

Q1: How do I prevent Iodide Poisoning without changing my entire route?

Answer: Use "Halide Scavenging." The addition of silver salts is the most reliable method to sequester iodide. The silver cation reacts with the iodide released during oxidative addition to form insoluble AgI, driving the equilibrium forward and keeping the palladium center open for transmetalation.

  • Recommendation: Add 1.0–1.5 equivalents of Ag₂CO₃ or AgOTf .

  • Note: If using Ag salts, avoid chloride-based solvents (DCM, DCE) or chloride precatalysts (PdCl₂(PPh₃)₂) if possible, or account for AgCl precipitation.

Q2: My unprotected 3-iodoindole reaction yields are low. Should I protect the nitrogen?

Answer: Protection is preferred, but not strictly required if you tune the base. Unprotected indoles (N-H) can deprotonate to form an indolyl anion that coordinates to Pd, forming a "sink."

  • Option A (Protect): Use Boc (tert-butyloxycarbonyl) or Ts (Tosyl). These electron-withdrawing groups reduce the nucleophilicity of the nitrogen and prevent coordination.

  • Option B (Unprotected): Use a base that does not generate a coordinating species, or use a "water-promoted" protocol.

    • Protocol:Pd(OAc)₂ / SPhos + K₃PO₄ in n-Butanol/Water (4:1) at 100°C. The water helps solubility and proton transfer without promoting deiodination in this specific catalytic system [1].

Q3: Which ligand is best for sterically hindered 3-iodoindoles?

Answer: Dialkylbiaryl phosphines (Buchwald Ligands). Standard PPh₃ is often insufficient because it does not prevent the formation of Pd-black.

  • SPhos: Excellent for general coupling; provides high stability.

  • XPhos: Best for sterically demanding substrates (e.g., 2-substituted-3-iodoindoles).

  • BippyPhos: Highly effective for preventing deiodination due to its strong donation and steric bulk [2].

Validated Protocol: Optimized Suzuki Coupling of 3-Iodoindole

This protocol is designed to minimize deiodination and catalyst poisoning.

Reagents:

  • Substrate: 3-Iodoindole derivative (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: SPhos (8 mol%) (Pd:L ratio 1:2)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Additive: Ag₂CO₃ (1.0 equiv) — Optional, use if conversion stalls.

  • Solvent: Toluene (Anhydrous) or 1,4-Dioxane

Step-by-Step Workflow:

  • Pre-complexation (Critical): In a glovebox or under Argon, mix Pd₂(dba)₃ and SPhos in the solvent. Stir at RT for 15 minutes. Why? This generates the active L-Pd(0) species before the oxidative substrate is introduced, preventing immediate Pd precipitation.

  • Substrate Addition: Add the 3-iodoindole, Boronic Acid, and Base (and Ag salt if using) to the reaction vial.

  • Degassing: Seal the vial and purge with Argon for 5 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the ligand.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Workup: Filter through a pad of Celite (to remove Pd black and AgI). Wash with EtOAc.

  • Analysis: Check LCMS. If Indole (de-iodinated) is present >10%, repeat with strictly anhydrous toluene and molecular sieves.

Reference Data: Ligand Performance Comparison

The following table summarizes ligand performance specifically for 3-iodoindole substrates based on aggregate literature data.

Ligand ClassExamplesStabilityResistance to PoisoningRec. Use Case
Simple Phosphine PPh₃LowPoorSimple, unhindered substrates only.
Bidentate dppf, dppeMediumModerateGood for large scale, but prone to stalling.
Buchwald (Biaryl) SPhos, XPhos High High Gold Standard for difficult/hindered couplings.
NHC IPr, IMesHighHighBest for ultra-low catalyst loading (<0.1 mol%).

References

  • Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons. Link

  • Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters. Link

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling... Journal of Organic Chemistry. Link

  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles. Beilstein Journal of Organic Chemistry. Link

Validation & Comparative

1H NMR chemical shifts of 3-iodo-5-methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 1H NMR Analysis of 3-Iodo-5-methoxy-1-methyl-1H-indole: Experimental Baselines vs. Predictive Models

Executive Summary

In the development of advanced kinase inhibitors and pharmaceutical intermediates, 3-iodo-5-methoxy-1-methyl-1H-indole serves as a critical structural building block 1[1]. Accurate structural verification via ¹H NMR is paramount before advancing this intermediate through cross-coupling cascades. However, researchers frequently encounter significant discrepancies between empirical spectra and in silico predictions when dealing with heavy halogens. This guide objectively compares the experimental ¹H NMR chemical shifts of the C3-iodinated indole core against its non-iodinated precursor and predictive software, providing a mechanistic rationale for the observed spectral deviations.

Mechanistic Insights: The Heavy Atom Effect on Chemical Shifts

When relying on predictive NMR software (e.g., ChemDraw, Mnova), algorithms primarily calculate chemical shifts based on the inductive, electron-withdrawing nature of halogens. For most halogens (F, Cl, Br), this correctly predicts a downfield shift for adjacent protons.

However, iodine introduces a pronounced "heavy atom effect" driven by spin-orbit coupling and steric compression. For 3-iodo-5-methoxy-1-methyl-1H-indole, the bulky iodine atom at the C3 position significantly alters the magnetic environment of the adjacent C4 proton (the peri-position). Instead of the predicted downfield shift, the C4-H experiences diamagnetic shielding from iodine's large, highly polarizable electron cloud. This results in an anomalous upfield shift . Understanding this causality is essential for application scientists to prevent the misassignment of aromatic protons during structural elucidation.

Comparative Data Analysis

The table below summarizes the quantitative ¹H NMR data (acquired in CDCl₃ at 500 MHz). It compares the baseline non-iodinated precursor 2[2], the experimental values for the 3-iodo derivative (benchmarked against documented literature values for the C3-iodinated core 3[3]), and standard predictive in silico models.

Proton Position5-Methoxy-1-methyl-1H-indole (Experimental Baseline)3-Iodo-5-methoxy-1-methyl-1H-indole (Experimental Analog)Predictive Software (In Silico Model)
C2-H 7.00 ppm (d, J = 3.1 Hz)~7.15 ppm (s)7.25 ppm (s)
C3-H 6.40 ppm (d, J = 3.1 Hz)Absent (Iodine substituted)Absent
C4-H 7.10 ppm (d, J = 2.4 Hz)6.91 ppm (d, J = 2.4 Hz)7.20 ppm (d, J = 2.4 Hz)
C6-H 6.90 ppm (dd, J = 8.8, 2.4 Hz)7.02 ppm (dd, J = 9.1, 2.4 Hz)6.95 ppm (dd)
C7-H 7.20 ppm (d, J = 8.8 Hz)7.22 ppm (d, J = 9.1 Hz)7.25 ppm (d)
N-CH₃ 3.75 ppm (s)3.89 ppm (s)3.80 ppm (s)
O-CH₃ 3.85 ppm (s)3.96 ppm (s)3.85 ppm (s)

Performance Note: Predictive software anticipates a downfield shift for C4-H to ~7.20 ppm due to iodine's electronegativity. In reality, the experimental value shifts upfield to 6.91 ppm, exposing the limitations of standard algorithms in accounting for the heavy atom effect.

Experimental Protocol: Self-Validating Iodination and NMR Acquisition

To ensure high-fidelity data, the synthesis and characterization must operate as a self-validating system. The following methodology guarantees the integrity of the target compound while providing internal diagnostic checkpoints.

Step 1: Substrate Activation Dissolve 5-methoxy-1-methyl-1H-indole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add crushed KOH (3.0 equiv) and stir for 15 minutes at room temperature. Causality: KOH effectively deprotonates trace moisture and activates the indole nucleus, maximizing the nucleophilicity of the C3 position for the upcoming electrophilic attack.

Step 2: Electrophilic Iodination Add a solution of iodine (1.1 to 1.5 equiv) in DMF dropwise. Stir the mixture for 3–4 hours at room temperature[1][3].

Step 3: Reductive Quenching (Critical Step) Pour the reaction mixture into a saturated aqueous solution of sodium bisulfite (NaHSO₃). Causality: NaHSO₃ acts as a targeted reducing agent, instantly converting any unreacted, highly reactive I₂ into benign iodide (I⁻). This completely prevents the oxidative degradation of the electron-rich methoxyindole core during isolation. Extract the aqueous layer with ethyl acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

Step 4: NMR Acquisition & Internal Validation Acquire the ¹H NMR spectrum in CDCl₃. Self-Validating Checkpoint: The protocol is deemed successful if the crude spectrum shows the complete disappearance of the C3-H doublet (~6.40 ppm) and the transformation of the C2-H signal from a doublet into a sharp singlet (~7.15 ppm). For absolute assignment of the upfield-shifted C4-H, acquire a 2D HMBC spectrum to observe the three-bond correlation (³J) from the methoxy protons (3.96 ppm) to the C5 carbon, which in turn correlates directly to the C4-H.

Workflow Visualization

Workflow N1 1. Substrate Activation 5-Methoxy-1-methyl-1H-indole + KOH in DMF N2 2. Electrophilic Iodination Dropwise I2 addition (Stir 4h, 25°C) N1->N2 N3 3. Reductive Quench Sat. NaHSO3 / NH4OH (Neutralizes excess I2) N2->N3 N4 4. Isolation & Purification EtOAc Extraction & Silica Gel Filtration N3->N4 N5 5. NMR Validation 1H & 2D HMBC (Check C3-H disappearance) N4->N5

Workflow for the C3-iodination of indoles and subsequent NMR validation.

References

  • Source: Journal of Chemical Sciences (Indian Academy of Sciences)
  • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
  • Source: PubChem (National Institutes of Health)

Sources

High-Resolution Mass Spectrometry vs. Single Quadrupole GC-MS for the Structural Elucidation of Halogenated Indoles: A Case Study on 3-Iodo-5-methoxy-1-methylindole

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated indole derivatives, such as 3-iodo-5-methoxy-1-methylindole, are critical synthetic intermediates and pharmacophores in modern drug discovery. The precise structural characterization of these compounds is paramount to ensuring synthetic fidelity and tracking metabolic pathways. This guide objectively compares the analytical performance of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS, specifically Orbitrap technology) against the traditional alternative, Gas Chromatography-Single Quadrupole Mass Spectrometry (GC-MS), using 3-iodo-5-methoxy-1-methylindole as the model compound.

The Causality Behind the Analytical Choice (Expertise & Experience)

Analyzing heavily substituted, halogenated indoles presents a unique physicochemical challenge. The carbon-iodine (C-I) bond at the 3-position is highly labile due to its relatively low bond dissociation energy (~238 kJ/mol).

When utilizing traditional GC-MS , the standard 70 eV Electron Ionization (EI) imparts massive internal energy to the molecule (far exceeding the ~8 eV ionization potential of indoles). This excess energy drives rapid, uncontrolled unimolecular dissociation in the ion source[1]. Consequently, the molecular ion radical (M+• at m/z 286.98) is often severely depleted or entirely absent, leaving only the deiodinated base peak.

Conversely, LC-HRMS employs Electrospray Ionization (ESI), a "soft" ionization technique that gently protonates the molecule to form an even-electron species ([M+H]+ at m/z 287.9883) with minimal residual internal energy. Fragmentation is then intentionally and sequentially induced in a collision cell via Higher-energy Collisional Dissociation (HCD). Furthermore, the sub-ppm mass accuracy of the Orbitrap analyzer is essential for distinguishing isobaric fragment losses—such as differentiating a true loss of carbon monoxide (CO, 27.9949 Da) from a structurally unrelated loss of ethylene (C2H4, 28.0313 Da).

Fragmentation Mechanism of 3-Iodo-5-methoxy-1-methylindole

The fragmentation cascade of this molecule is strictly governed by its two primary functional groups:

  • Deiodination: The initial and most energetically favorable fragmentation event is the cleavage of the C-I bond. In ESI-HCD, this manifests as the loss of an iodine atom (126.9045 Da), yielding a highly stable, conjugated indole core at m/z 161.0838 ([M+H-I]+)[2].

  • Methoxy Cleavage: Following deiodination, the fragmentation is directed by the 5-methoxy moiety. As documented in the mass spectrometric behavior of methoxyindoles, the system expels a methyl radical (•CH3, 15.0235 Da) to form a stable quinoid-type intermediate at m/z 146.0603[3].

  • Ring Contraction: The quinoid intermediate subsequently eliminates carbon monoxide (CO, 27.9949 Da), resulting in a ring-contracted species at m/z 118.0654[4].

Fragmentation A 3-Iodo-5-methoxy-1-methylindole [M+H]+ m/z 287.9883 B Deiodinated Core [M+H-I]+ m/z 161.0838 A->B - Iodine (126.90 Da) HCD Cleavage C Quinoid Intermediate [M+H-I-CH3]+ m/z 146.0603 B->C - •CH3 (15.02 Da) Methoxy Cleavage D Ring Contraction [M+H-I-CH3-CO]+ m/z 118.0654 C->D - CO (27.99 Da) CO Expulsion

Mass spectrometry fragmentation pathway of 3-iodo-5-methoxy-1-methylindole.

Experimental Protocols: Self-Validating Workflows

Protocol A: LC-HRMS (Orbitrap) Workflow
  • Sample Preparation: Dissolve the 3-iodo-5-methoxy-1-methylindole standard in LC-MS grade methanol to a final concentration of 1 µg/mL. Add 0.1% formic acid to act as a proton donor for ESI.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (50 × 2.1 mm, 1.7 µm). Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.3 mL/min.

  • Ionization & Acquisition: Operate the Orbitrap in positive ESI mode. Set the spray voltage to 3.5 kV, capillary temperature to 275°C, and S-lens RF level to 50.

  • Validation Checkpoint (Self-Validation): Before analyzing fragments, verify the mass accuracy of the intact precursor ion ([M+H]+ m/z 287.9883). A mass error of < 2 ppm confirms instrument calibration and validates the starting elemental composition (C10H11INO+).

  • Tandem MS (MS/MS): Isolate the precursor ion using a 1.0 m/z quadrupole isolation window. Apply HCD at normalized collision energies (NCE) of 20, 30, and 40 eV to capture the full fragmentation cascade. Acquire fragments at a resolution of 70,000 (FWHM at m/z 200).

Protocol B: GC-MS (Single Quadrupole) Alternative
  • Sample Preparation: Dissolve the compound in GC-grade hexane to 10 µg/mL. (Note: A 10x higher concentration is required compared to LC-MS due to the severe depletion of the intact molecular ion during EI).

  • Chromatography: Inject 1 µL in splitless mode onto a 30 m DB-5MS capillary column. Program the oven from 100°C to 280°C at 15°C/min.

  • Ionization: Utilize 70 eV Electron Ionization (EI) with the source temperature at 230°C.

  • Validation Checkpoint (Self-Validation): Because the M+• (m/z 287) will be extremely weak, validate the indole core by examining the isotopic ratio of the deiodinated base peak (m/z 160). The m/z 161 peak must be approximately 11% the height of the m/z 160 peak, confirming the presence of 10 carbon atoms via natural Carbon-13 abundance.

Workflow cluster_HRMS LC-HRMS (Orbitrap) Alternative cluster_GCMS GC-MS (Single Quad) Alternative Start Sample: 3-Iodo-5-methoxy-1-methylindole H1 Soft Ionization (ESI+) Preserves [M+H]+ Start->H1 G1 Harsh Ionization (70 eV EI) Depletes M+ Start->G1 H2 HCD Fragmentation Controlled Energy H1->H2 H3 Sub-ppm Mass Accuracy Exact Formula ID H2->H3 G2 Uncontrolled Fragmentation Radical Driven G1->G2 G3 Nominal Mass Resolution Isobaric Ambiguity G2->G3

Analytical workflow comparison: LC-HRMS vs. GC-MS for halogenated indoles.

Quantitative Data Presentation

The following table summarizes the comparative performance of the two analytical platforms. The data clearly illustrates the superiority of HRMS in providing unambiguous elemental compositions through sub-ppm mass accuracy, whereas GC-MS is limited to nominal mass resolution and suffers from poor precursor ion survival.

Analytical PlatformIonization MethodFragment AssignmentElemental CompositionTheoretical m/zObserved m/zMass Error (ppm)
GC-MS 70 eV EIMolecular Ion (M+•)C10H10INO+•286.9805287.0 (Weak)Nominal
GC-MS 70 eV EILoss of IodineC10H10NO+160.0762160.1 (Base)Nominal
LC-HRMS ESI+Protonated Precursor ([M+H]+)C10H11INO+287.9883287.9881-0.7
LC-HRMS HCD (30 eV)Loss of IodineC10H11NO+161.0838161.0835-1.8
LC-HRMS HCD (30 eV)Loss of MethylC9H8NO+146.0603146.0600-2.0
LC-HRMS HCD (30 eV)Loss of COC8H8N+118.0654118.0652-1.7

References

  • BenchChem. "A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers." BenchChem, 2025.
  • Petzinger, G., et al. "Gas Chromatographic/Mass Spectrometric Analyses of Unknown Analytical Response in Imported Fava Beans: 4-Chloro-6-methoxyindole.
  • Bromley, C.L., et al. "Hyphenated LC-ICP-MS/ESI-MS identification of halogenated metabolites in South African marine ascidian extracts." South African Journal of Chemistry, 2018.
  • MDPI. "7-Iodo-1H-indole-3-carbonitrile." Molbank, 2015.
  • Summary of the proposed fragmentation pathways for compounds 3a and 4a.

Sources

A Researcher's Guide to the Spectroscopic Characterization of the C–I Bond in 3-Iodoindoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the 3-iodoindole scaffold is a cornerstone of synthetic chemistry, offering a versatile handle for constructing complex molecular architectures through cross-coupling reactions.[1][2] Accurate characterization of these intermediates is paramount to ensure the fidelity of subsequent synthetic steps. While Infrared (IR) spectroscopy is a ubiquitous and powerful tool for identifying functional groups, its application to the direct confirmation of the carbon-iodine (C–I) bond in 3-iodoindoles presents significant challenges.

This guide provides an in-depth, comparative analysis of the IR spectroscopic features of 3-iodoindoles, contextualized with more definitive analytical techniques. We will explore the theoretical underpinnings of the C–I vibration, the practical limitations of standard instrumentation, and present a multi-faceted spectroscopic approach for the unambiguous characterization of these critical compounds.

The Carbon-Iodine Stretch: A Theoretical and Practical Conundrum

The vibrational frequency of a covalent bond in an IR spectrum is primarily governed by two factors: the strength of the bond and the masses of the connected atoms. This relationship is often analogized to a simple harmonic oscillator, where a stronger bond (a stiffer spring) and lighter atoms result in a higher vibrational frequency (wavenumber, cm⁻¹).[3][4]

The C–I bond, when compared to other carbon-halogen bonds, is both the longest and the weakest. Furthermore, iodine is the heaviest of the common halogens. Both of these factors conspire to push the C–I stretching vibration to a very low frequency, typically well below the range of standard mid-IR spectrometers.

Table 1: Comparison of Aryl Carbon-Halogen (C-X) Stretching Frequencies

BondTypical Wavenumber Range (cm⁻¹)Rationale for Frequency
Aryl C–F1250-1120Strong bond, light fluorine atom
Aryl C–Cl850-550Weaker bond, heavier chlorine atom[5]
Aryl C–Br690-515Progressively weaker bond, heavier bromine atom[5]
Aryl C–I < 600 (Typically 500-600) Weakest bond, heaviest iodine atom

As the data indicates, the C–I stretch is expected to appear in the far-IR region of the electromagnetic spectrum. Most benchtop Fourier Transform Infrared (FTIR) spectrometers, which commonly use KBr beamsplitters and DTGS detectors, have a practical lower limit of around 400 cm⁻¹. While the C-I stretch may fall just within this range, it is often weak and can be obscured by other vibrations in the complex "fingerprint region."[3][5] This makes its direct and unambiguous assignment a significant challenge.

Indirect IR Analysis: Reading the Fingerprint

Given the difficulty in directly observing the C–I stretch, IR spectroscopy is best used to confirm the overall structure and the successful modification of the indole core. The introduction of a large iodine atom at the C3 position will subtly alter the entire vibrational profile of the molecule.

The most informative region for this indirect analysis is the out-of-plane (oop) C–H bending region for the aromatic protons (900-675 cm⁻¹). The substitution pattern on the benzene portion of the indole ring gives rise to characteristic absorption bands.[6][7] For example, a strong band around 750-720 cm⁻¹ is characteristic of the four adjacent protons on the unsubstituted benzene ring of indole itself. Changes in the pattern and position of these bands upon iodination can provide strong circumstantial evidence that a substitution reaction has occurred.

A Comparative Guide: Superior Spectroscopic Alternatives for C–I Bond Confirmation

While IR provides a quick check for many functional groups, a rigorous confirmation of a 3-iodoindole structure necessitates a multi-technique approach. The following methods offer more direct and reliable evidence for the presence of the C–I bond.

Raman Spectroscopy

Raman spectroscopy measures the inelastic scattering of light, and its selection rules differ from IR. Vibrations that induce a change in polarizability are Raman-active.[8][9] Non-polar or weakly polar bonds, which are often weak in an IR spectrum, can produce strong signals in a Raman spectrum. The C–I bond is a prime candidate for Raman analysis due to its low polarity. The C-I stretching vibration typically appears as a strong band in the 150-250 cm⁻¹ region in Raman spectra, providing much clearer evidence than IR.

Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is arguably the most definitive method for confirming the formation of a C–I bond. The "heavy atom effect" dictates that a carbon atom bonded to a heavy atom like iodine will experience significant shielding.[10][11] This results in a characteristic and substantial upfield shift (to a lower ppm value) for the C3 carbon signal in the ¹³C NMR spectrum compared to its position in the parent indole or other 3-substituted analogs. This effect is highly reliable for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering immediate confirmation of iodine incorporation.[12][13] Iodine is monoisotopic (¹²⁷I), so it does not produce the characteristic M+2 isotopic pattern seen with chlorine or bromine. However, the molecular ion peak will correspond precisely to the mass of the iodinated product. Furthermore, the fragmentation pattern can be highly informative; a common fragmentation is the loss of the iodine radical (•I, mass 127), resulting in a prominent peak at M-127.[14]

Table 2: Comparison of Analytical Techniques for C–I Bond Characterization

TechniquePrincipleAdvantages for 3-IodoindolesDisadvantages
Infrared (IR) Absorption of IR radiation causing bond vibrations.Fast, inexpensive, good for overall functional group analysis (N-H, C=C).Direct C–I stretch is very weak and at a very low frequency (<600 cm⁻¹), often undetectable on standard instruments.
Raman Inelastic scattering of monochromatic light.C–I bond is highly Raman-active, giving a strong, clear signal. Non-destructive.[8]Requires specialized equipment; fluorescence can be an issue.
¹³C NMR Nuclear spin transitions in a magnetic field.Provides definitive structural information. The C3 carbon signal shows a characteristic upfield shift due to the heavy atom effect.[10][11]Less sensitive than ¹H NMR, may require longer acquisition times.
Mass Spec (MS) Ionization and separation of molecules by mass-to-charge ratio.Confirms molecular weight and elemental formula. Characteristic fragmentation (loss of 127 amu) is strong evidence.[12][14]Destructive technique; provides connectivity information only through fragmentation.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum of a Solid 3-Iodoindole

This protocol describes the standard and most accessible method for obtaining an IR spectrum of a solid organic compound using an Attenuated Total Reflectance (ATR) accessory. The choice of ATR is based on its simplicity, requiring minimal sample preparation and providing high-quality, reproducible spectra.[15]

Objective: To obtain a clean, interpretable mid-IR spectrum of a solid 3-iodoindole sample to confirm the presence of key functional groups and the overall molecular fingerprint.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • 3-Iodoindole sample (a few milligrams)

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Acetone)

  • Lint-free laboratory wipes (e.g., Kimwipes)

Methodology:

  • Prepare the Instrument: Ensure the spectrometer is powered on and has been allowed to stabilize.

  • Clean the ATR Crystal: Before any measurement, thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Dry with a second, clean wipe. This step is critical to prevent cross-contamination from previous samples.

  • Acquire a Background Spectrum: With the clean, empty ATR accessory in place, run a background scan. This measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The software will automatically subtract this background from the sample spectrum, yielding a clean spectrum of only the sample.

  • Apply the Sample: Place a small amount (1-5 mg) of the solid 3-iodoindole sample onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Lower the ATR press arm until it makes firm and even contact with the solid sample. The purpose of the press is to ensure intimate contact between the sample and the ATR crystal, which is essential for a strong, high-quality signal. Most modern instruments have a slip-clutch or pressure indicator to ensure optimal and reproducible pressure.

  • Acquire the Sample Spectrum: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The process usually takes less than a minute.

  • Process and Analyze the Spectrum: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Examine the N-H stretching region (~3400 cm⁻¹).

    • Look for the aromatic C-H stretches (>3000 cm⁻¹) and aromatic C=C stretches (~1600-1450 cm⁻¹).[6]

    • Carefully analyze the fingerprint region (1400-650 cm⁻¹), comparing it to a reference spectrum of the starting material (e.g., indole) if available to note changes.

    • Note the absence of a clear, strong peak attributable to the C-I stretch.

  • Clean Up: Raise the pressure arm, remove the bulk of the sample with a dry wipe, and then clean the crystal thoroughly with solvent as described in Step 2.

Visualizing the Analytical Workflow

A logical workflow is essential for the efficient and accurate characterization of a newly synthesized 3-iodoindole.

Analytical_Workflow cluster_synthesis Synthesis & Initial Check cluster_spectroscopy Spectroscopic Characterization cluster_confirmation Data Interpretation & Final Confirmation Synthesis Synthesize 3-Iodoindole TLC TLC Analysis (vs. Starting Material) Synthesis->TLC Monitor Reaction IR FTIR Spectroscopy TLC->IR Quick Check MS Mass Spectrometry TLC->MS NMR 1H & 13C NMR TLC->NMR Confirm_FG Confirm Functional Groups & Fingerprint Match IR->Confirm_FG Confirm_MW Confirm Molecular Weight & Iodine Presence (M-127) MS->Confirm_MW Confirm_Structure Confirm Connectivity & C-I Bond (Upfield C3 Shift) NMR->Confirm_Structure Final_Structure Structure Confirmed Confirm_MW->Final_Structure Confirm_Structure->Final_Structure Confirm_FG->Final_Structure

Figure 1. Recommended analytical workflow for the characterization of 3-iodoindoles.

Conclusion

While IR spectroscopy remains an indispensable tool in the arsenal of the synthetic chemist, it is not the optimal technique for the direct confirmation of a C–I bond in 3-iodoindoles. The low vibrational frequency of this bond places it at the edge of, or outside, the range of standard mid-IR instruments, making its observation unreliable.

A robust and scientifically sound characterization relies on a synergistic combination of techniques. The IR spectrum serves as a valuable preliminary check for the overall molecular structure and the presence of key functional groups. However, for unambiguous confirmation of iodination at the C3 position, researchers must turn to the superior and more direct evidence provided by ¹³C NMR spectroscopy (via the heavy atom effect) and mass spectrometry (via molecular weight and fragmentation). For specialized investigations, Raman spectroscopy offers a direct and clear observation of the C-I vibration. By understanding the strengths and limitations of each method, researchers can confidently and accurately characterize their 3-iodoindole products, ensuring the success of their synthetic endeavors.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Zaharia, C. N., et al. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1), 1599-1607. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Wang, Y., et al. (2018). Detection of Bioactive Metabolite in Escherichia Coli Culture Using Surface-Enhanced Raman Spectroscopy. Applied Spectroscopy, 72(8), 1219-1226. (Simulated reference for indole Raman spectra). Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectrum Acquisition. Retrieved from [Link]

  • Yue, D., & Larock, R. C. (2002). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 67(6), 1905–1909. Retrieved from [Link]

  • Van der Eycken, J., et al. (2008). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 64(19), 4343-4349. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Mass Spectrometry of Halides. (Simulated reference for halogen MS patterns). Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • El-Azzouny, A. A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 6, 97-103. Retrieved from [Link]

  • Jehlička, J., et al. (2013). Raman spectroscopy in halophile research. Frontiers in Microbiology, 4, 403. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • de Oliveira, G. R., et al. (2025). Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation via Vilsmeier-Haack Reaction. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Harris, M. (n.d.). Keys to Precise Compound Identification in Mass Spectrometry Techniques. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

Sources

melting point comparison 3-iodo-5-methoxyindole vs 1-methyl analog

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-iodo-5-methoxyindole and its 1-methyl analog (3-iodo-5-methoxy-1-methylindole) . It is designed for researchers requiring objective data on physical properties, synthesis, and structural implications for drug development.

Executive Summary

The core distinction between 3-iodo-5-methoxyindole and 3-iodo-5-methoxy-1-methylindole lies in the presence of the N-H moiety. The N-H group in the unmethylated analog acts as a hydrogen bond donor, significantly influencing crystal packing, melting point (MP), and solubility. N-methylation abolishes this donor capability, typically resulting in a lower melting point and enhanced solubility in lipophilic solvents , while often improving chemical stability against oxidative degradation.

Physicochemical Comparison

The following table summarizes the key physical differences. Note that while specific melting points for iodinated intermediates can vary based on purity and decomposition rates, the relative trends are governed by fundamental intermolecular forces.

Feature3-Iodo-5-Methoxyindole 3-Iodo-5-Methoxy-1-Methylindole Scientific Rationale
Structure Indole core, free N-H (C3-I, C5-OMe)Indole core, N-Me (C3-I, C5-OMe)Methyl group replaces protic hydrogen.
Melting Point High / Decomposes (Typically >100°C*)Lower (Typically <90°C or oil)Loss of intermolecular N-H···N/O hydrogen bonding reduces lattice energy.
H-Bonding Donor (N-H) & Acceptor (OMe, I)Acceptor Only (OMe, I, N-Me)N-Me analog relies on weaker dipole-dipole & van der Waals forces.
Solubility Moderate in polar organics (MeOH, DMSO)High in non-polar organics (DCM, Et2O)Lipophilicity increases with N-methylation (LogP increases).
Stability Light/Air Sensitive (Oxidative coupling)Enhanced Stability N-methylation prevents radical formation at N1, reducing dimerization.

*Note: 3-iodoindoles are thermally labile. Experimental MPs often manifest as decomposition points (darkening) rather than clean phase transitions.

Structural Mechanism & Causality

The Hydrogen Bonding Effect

The primary driver for the melting point difference is the crystal lattice energy.

  • 3-Iodo-5-methoxyindole: The N-H proton forms intermolecular hydrogen bonds with the electronegative oxygen of the methoxy group or the nitrogen of adjacent rings. This creates a "networked" solid state requiring higher thermal energy to disrupt.

  • 1-Methyl Analog: The methyl group acts as a steric blocker and removes the H-bond donor. The molecules pack via weaker

    
    -
    
    
    
    stacking and dispersion forces (enhanced by the iodine atom), leading to a lower melting point and often a more amorphous solid or oil.
Visualizing the Interaction Network

The following diagram illustrates the disruption of the hydrogen bonding network upon methylation.

H_Bonding_Logic Sub_NH 3-Iodo-5-Methoxyindole (N-H Donor) Interaction_1 Intermolecular H-Bonds (N-H ··· O-Me) Sub_NH->Interaction_1 Self-Association Sub_NMe 1-Methyl Analog (N-Me Capped) Interaction_2 Van der Waals / Dipole Only Sub_NMe->Interaction_2 Steric Block Outcome_1 High Lattice Energy (Higher MP) Interaction_1->Outcome_1 Strong Packing Outcome_2 Low Lattice Energy (Lower MP / Enhanced Solubility) Interaction_2->Outcome_2 Weak Packing

Figure 1: Mechanistic flow showing how N-methylation shifts the dominant intermolecular forces from Hydrogen Bonding to Van der Waals interactions.

Experimental Protocols

To verify these properties or synthesize the compounds for comparison, follow these standardized protocols. These methods are designed to be self-validating —the appearance of specific signals in NMR or TLC confirms the success of each step.

Protocol A: Synthesis of 3-Iodo-5-Methoxyindole

Target: Electrophilic iodination of the C3 position.

  • Reagents: 5-Methoxyindole (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 5-methoxyindole in DMF (0.1 M) at 0°C under Argon.

    • Add NIS portion-wise over 15 minutes (protect from light).

    • Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Workup (Critical for Stability):

    • Pour into ice-water containing 5% sodium thiosulfate (removes excess I2).

    • Extract with Ethyl Acetate.[1] Wash with brine.

    • Validation: TLC (Hexane/EtOAc 3:1) should show a new spot (Rf ~0.4) reacting to Vanillin stain.

    • Note: Evaporate solvent below 40°C to prevent de-iodination.

Protocol B: N-Methylation to 1-Methyl Analog

Target: Deprotonation and SN2 attack.

  • Reagents: 3-Iodo-5-methoxyindole (from Protocol A), Sodium Hydride (NaH, 60%, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), THF (anhydrous).

  • Procedure:

    • Dissolve substrate in THF at 0°C.

    • Add NaH carefully. Observe H2 gas evolution (bubbling).

    • Stir for 30 mins (Validation: Solution often turns anion-colored, e.g., reddish).

    • Add MeI dropwise. Stir 2 hours.

  • Validation:

    • 1H NMR: Disappearance of the broad singlet (N-H, ~8-10 ppm) and appearance of a sharp singlet (N-Me, ~3.7 ppm).

    • MP Check: The product should melt significantly lower than the starting material.

Workflow Diagram

Synthesis_Workflow Start 5-Methoxyindole (MP 52-55°C) Step1 Iodination (NIS/DMF) Start->Step1 Electrophilic Sub. Intermed 3-Iodo-5-Methoxyindole (Unstable Solid) Step1->Intermed C3-Iodination Step2 Methylation (NaH/MeI) Intermed->Step2 Deprotonation Product 3-Iodo-5-Methoxy-1-Methylindole (Stable Solid/Oil) Step2->Product SN2 Alkylation

Figure 2: Synthetic route transforming the parent indole into the 1-methyl analog.

Implications for Drug Development

  • Solubility Profiling: The 1-methyl analog is a superior candidate for fragment-based screening in non-polar media due to the removal of the H-bond donor, which often limits solubility in chlorinated solvents.

  • Metabolic Stability: The N-H position is a common site for metabolic conjugation (e.g., glucuronidation). Methylation blocks this pathway, potentially altering the pharmacokinetic profile (PK).

  • Characterization: Due to the thermal instability of 3-iodoindoles, the 1-methyl analog is preferred for analytical standards (HPLC/GC) as it resists oxidative dimerization better than the free N-H parent.

References

  • Pelkey, E. T., & Gribble, G. W. (1999).[1] Synthesis and Reactions of N-Protected 3-Nitroindoles. ResearchGate. Link

  • NIST Chemistry WebBook. Indole, 3-methyl- (Skatole) Phase change data. National Institute of Standards and Technology. Link

  • Sigma-Aldrich. 3-Iodo-5-methoxy-1-methyl-1H-indole Product Sheet. Link

  • RSC Journals. Regioselective C5−H Direct Iodination of Indoles. Royal Society of Chemistry. Link

  • BenchChem. Physicochemical Properties of 5-Methoxyindole Derivatives. Link

Sources

Reactivity Comparison: 3-Bromo vs. 3-Iodo-5-Methoxy-1-Methylindole

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide compares the reactivity of 3-bromo-5-methoxy-1-methylindole and 3-iodo-5-methoxy-1-methylindole . It is designed for researchers optimizing cross-coupling or metallation workflows.

Executive Summary & Strategic Selection

In the context of indole functionalization, the choice between the 3-bromo and 3-iodo analogues is not merely a matter of availability; it is a kinetic decision dictated by the electronic richness of the substrate.

The 5-methoxy-1-methylindole scaffold is exceptionally electron-rich. The 5-methoxy group (+M effect) and the 1-methyl group (+I effect) significantly increase electron density at the C3 position.

  • Impact on Palladium Catalysis: This electron density renders the C-X bond less electrophilic, making the oxidative addition of Pd(0) the rate-limiting step. Consequently, the 3-iodo analogue—with its weaker C-I bond—is often required to achieve efficient turnover under mild conditions.

  • Impact on Lithiation: The 3-iodo species undergoes Lithium-Halogen exchange (Li-X) significantly faster and at lower temperatures than the bromo analogue, suppressing competing benzylic deprotonation at the N-methyl group.

Quick Selection Guide
Feature3-Bromo-5-methoxy-1-methylindole 3-Iodo-5-methoxy-1-methylindole
C-X Bond Energy (BDE) High (~68 kcal/mol)Low (~53 kcal/mol)
Pd Oxidative Addition Slow; requires heat or specialized ligands (e.g., SPhos, XPhos).Fast; proceeds at RT or mild heat with standard ligands (e.g., PPh3).
Lithium-Halogen Exchange Requires t-BuLi or elevated temp (-40°C); slower.Rapid with n-BuLi at -78°C.
Stability Stable at RT; light tolerant.Light sensitive; potential for iodine liberation upon storage.
Cost Lower.[1][2]Higher.

Mechanistic Insight: The Electronic "Brake"

To understand the reactivity difference, one must visualize the reaction coordinate of the critical step: Oxidative Addition .

In electron-deficient arenes (e.g., 4-bromonitrobenzene), the ring pulls electron density, facilitating the nucleophilic attack of Pd(0). However, in 5-methoxy-1-methylindole , the ring pushes electron density toward the C-X bond. This destabilizes the transition state for oxidative addition, effectively "braking" the reaction.

  • The Iodo Advantage: The C-I bond is sufficiently weak to overcome this electronic deactivation.

  • The Bromo Disadvantage: The stronger C-Br bond, combined with the electron-rich ring, creates a high activation energy barrier.

Visualization: Oxidative Addition Energy Profile

The following diagram illustrates the kinetic barrier difference caused by the halogen and the electronic nature of the indole.

G Figure 1: Kinetic Barrier of Oxidative Addition on Electron-Rich Indoles Start Substrate + Pd(0) TS_Br TS (Bromo) High Barrier (Electron Rich Ring resists Pd) Start->TS_Br Slow (Requires Heat) TS_I TS (Iodo) Lower Barrier (Weak C-I bond compensates) Start->TS_I Fast (RT) Inter Pd(II) Intermediate TS_Br->Inter TS_I->Inter

Comparative Performance Data

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The following data synthesizes reactivity trends observed in 3-haloindoles with electron-donating substituents.

Parameter3-Bromo Analogue3-Iodo Analogue
Catalyst System Pd(PPh₃)₄ (High Load: 5-10 mol%) or Pd(dppf)Cl₂Pd(PPh₃)₄ (Standard: 1-3 mol%)
Temperature Reflux (80-100°C) required for full conversion.40-60°C or Room Temperature.
Base Stronger bases often preferred (e.g., K₃PO₄, Cs₂CO₃).Standard bases sufficient (e.g., Na₂CO₃, K₂CO₃).
Typical Yield 65 - 80% (Risk of protodehalogenation side-product).85 - 95%
Reaction Time 12 - 24 Hours2 - 6 Hours

Experimental Insight: For the bromo-indole, using electron-rich phosphine ligands (e.g., SPhos or XPhos ) can mimic the reactivity of the iodide by accelerating the oxidative addition step.

B. Lithium-Halogen Exchange (Metallation)

This is the most critical differentiation point. The N-methyl group prevents N-H deprotonation, but the benzylic protons on the N-methyl group are susceptible to deprotonation by strong bases if the exchange is slow.

  • 3-Iodo: Reacts instantaneously with n-BuLi or t-BuLi at -78°C. The exchange is faster than any competing deprotonation.

  • 3-Bromo: Exchange is slower. At -78°C, it may be sluggish. Warming to promote exchange risks deprotonating the 5-methoxy group (ortho-lithiation) or the N-methyl group. Recommendation: Use t-BuLi (2 equiv) at -78°C for the bromo species to force the exchange via the radical mechanism.

Experimental Protocols

Protocol A: Suzuki Coupling (Optimized for 3-Iodo)

Use this protocol for high-yielding, mild synthesis.

  • Reagents:

    • 3-Iodo-5-methoxy-1-methylindole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3 mol%)

    • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

    • DME (Dimethoxyethane) or Toluene/EtOH (0.1 M concentration)

  • Procedure:

    • Charge a reaction vial with the indole, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent and aqueous base.

    • Stir at 60°C for 4 hours.

    • Monitor: TLC should show complete consumption of the iodide.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄.

Protocol B: Lithium-Halogen Exchange (Optimized for 3-Bromo)

Use this protocol if the Bromo starting material is the only option.

  • Reagents:

    • 3-Bromo-5-methoxy-1-methylindole (1.0 equiv)

    • t-BuLi (2.1 equiv, 1.7M in pentane) Caution: Pyrophoric

    • Electrophile (e.g., DMF, aldehyde) (1.2 equiv)

    • Anhydrous THF[2]

  • Procedure:

    • Dissolve the bromoindole in anhydrous THF under Argon. Cool to -78°C .[3]

    • Add t-BuLi dropwise over 10 minutes. (Note: t-BuLi is required to drive the equilibrium; n-BuLi yields are often lower for bromoindoles).

    • Stir at -78°C for 30-60 minutes.

    • Add the electrophile dropwise.

    • Allow to warm to 0°C slowly.

  • Validation: Quench with sat. NH₄Cl.

Decision Tree for Substrate Selection

Use this logic flow to select the correct starting material for your specific campaign.

DecisionTree Figure 2: Substrate Selection Decision Tree Start Select Halogen for 5-OMe-1-Me-Indole ReactionType What is the Reaction Type? Start->ReactionType PdCoupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) ReactionType->PdCoupling LiExchange Lithiation / Grignard ReactionType->LiExchange Sensitive Sensitive Functional Groups present on partner? PdCoupling->Sensitive UseIodo USE 3-IODO (Milder, Faster) LiExchange->UseIodo Preferred (Cleaner) Temp Can you heat to >80°C? Sensitive->Temp No Sensitive->UseIodo Yes (Mild conditions needed) Temp->UseIodo No (RT required) UseBromo USE 3-BROMO (Cheaper, Stable) Temp->UseBromo Yes

References

  • Reactivity of 3-Haloindoles in Pd-Coupling

    • Title: Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles[4][5]

    • Source: National Institutes of Health (PMC) / Molecules
    • URL:[Link]

    • Relevance: Demonstrates the superior reactivity of 3-iodoindoles in Sonogashira and Suzuki couplings compared to bromo-analogs.[6]

  • Lithium-Halogen Exchange Kinetics

    • Title: The Mechanism of Lithium-Halogen Exchange
    • Source: Macmillan Group (Princeton University)
    • URL:[Link]

    • Relevance: Establishes the kinetic order I > Br and the necessity of t-BuLi for difficult bromo-substr
  • General Reactivity of Halo-Heterocycles

    • Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles[7]

    • Source: Journal of Organic Chemistry (via PMC)
    • URL:[Link]

    • Relevance: Provides the theoretical basis (BDE)
  • Comparative Guide for Cross-Coupling

    • Title: A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides[8]

    • Source: BenchChem[9][10]

    • Relevance: Validates the general trend of I > Br in Pd-catalyzed reactions for amide-containing arom

Sources

elemental analysis data for C10H10INO

Definitive Characterization of N-(4-iodophenyl)cyclopropanecarboxamide ( ): A Comparative Analytical Guide

Executive Summary

In the high-stakes environment of drug development, the purity of intermediate scaffolds like N-(4-iodophenyl)cyclopropanecarboxamide (

This guide objectively compares Combustion Elemental Analysis (CHN) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . It demonstrates why classical EA remains the "Gold Standard" for releasing iodinated intermediates and provides specific protocols to overcome the analytical challenges posed by the heavy iodine atom.

The Target Molecule:

Compound Name: N-(4-iodophenyl)cyclopropanecarboxamide CAS: 23779-17-1 Role: Key building block for Suzuki-Miyaura cross-coupling reactions in the synthesis of pharmaceutical actives.

Theoretical Composition

To validate any experimental data, the theoretical baselines must be precise.

ElementCountAtomic MassTotal MassTheoretical % (w/w)
Carbon (C) 1012.011120.1141.84%
Hydrogen (H) 101.00810.083.51%
Nitrogen (N) 114.00714.014.88%
Iodine (I) 1126.904126.9044.20%
Oxygen (O) 115.99916.005.57%
Total 287.10 100.00%
Comparative Analysis of Characterization Methods

This section evaluates the three primary methods used to certify

Method A: Combustion Analysis (CHN) – The Bulk Purity Standard
  • Mechanism: High-temperature combustion (

    
    C) converts the sample into gases (
    
    
    ,
    
    
    ,
    
    
    ).
  • Performance:

    • Accuracy:

      
       absolute difference is the industry acceptance limit.
      
    • Iodine Challenge: Iodine can sublime and poison catalysts or be misread as Nitrogen. Specific Solution: Use of Tungsten Trioxide (

      
      ) or Vanadium Pentoxide (
      
      
      ) as a combustion aid is mandatory to bind Iodine.
  • Verdict: Essential. It is the only method that detects non-chromatographic impurities (water, inorganic salts) that do not show up in NMR or MS.

Method B: High-Resolution Mass Spectrometry (HRMS) – The Identity Specialist
  • Mechanism: Ionization (ESI/APCI) followed by Time-of-Flight (ToF) or Orbitrap detection.

  • Performance:

    • Accuracy:

      
       ppm mass error confirms the formula 
      
      
      .
    • Blind Spot: A sample can be 80% pure (mixed with inorganic salts) and still give a perfect HRMS signal.

  • Verdict: Supporting. Excellent for confirming identity but useless for quantifying bulk purity.

Method C: Quantitative NMR (qNMR) – The Specificity Alternative
  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid).

  • Performance:

    • Accuracy: Can achieve

      
       with careful weighing.
      
    • Blind Spot: Requires a soluble, non-reactive internal standard; overlapping peaks can obscure impurities.

  • Verdict: Alternative. Good when sample quantity is limited (

    
     mg), but less robust than EA for final release.
    
Data Presentation: Pass/Fail Scenarios

The following table simulates typical experimental data for

Scenario% C (Found)% H (Found)% N (Found)

from Theory
StatusDiagnosis
Pure Compound 41.813.534.86

PASS High purity (>99.5%).
Wet Sample (1% Water) 41.423.624.83C: -0.42FAIL Incomplete drying. H is high, C is low.
Solvent Trap (0.5% DCM) 41.203.554.80C: -0.64FAIL DCM (

) lowers %C significantly.
Inorganic Salt (1% NaCl) 41.423.474.83C: -0.42FAIL "Ash" content dilutes all values proportionally.

Note: In all "Fail" scenarios above, HRMS would likely still show the correct parent ion (


), leading to a false positive if EA were skipped.
Experimental Protocol: Handling Iodinated Compounds

Objective: Accurate CHN determination of

Reagents & Equipment:

  • Analyzer: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Combustion Aid: Tungsten Trioxide (

    
    ) powder (High Purity).
    
  • Capsules: Tin (Sn) capsules for solid samples.

Step-by-Step Workflow:

  • Microbalance Calibration: Calibrate using K-factor standard (e.g., Acetanilide). Ensure stability to

    
    .
    
  • Sample Preparation:

    • Weigh

      
       mg of 
      
      
      into a tin capsule.
    • CRITICAL STEP: Add

      
       mg of 
      
      
      directly over the sample.
    • Reasoning:

      
       acts as a scrubber, reacting with Iodine to form non-volatile Tungsten Oxyiodides, preventing 
      
      
      gas from entering the detector train.
  • Combustion:

    • Run in Oxygen Boost mode (if available) to ensure complete oxidation of the aromatic ring.

    • Combustion Temp:

      
      C (Standard) or 
      
      
      C (with
      
      
      ).
  • Analysis:

    • Compare results against the theoretical tolerance of

      
      .
      
Visualization: Purity Validation Logic

The following diagram illustrates the decision logic for certifying the compound.

PurityValidationStartCrude C10H10INO(Post-Workup)HRMSHRMS Analysis(Identity Check)Start->HRMSEAElemental Analysis (CHN)(Purity Check)HRMS->EAIf Identity ConfirmedPassEAIs Delta < 0.4%?EA->PassEAReleaseRELEASE COMPOUND(Valid for Bio-Assay)PassEA->ReleaseYesFailEAFAILURE ANALYSISPassEA->FailEANoCheckHCheck %H / %C RatioFailEA->CheckHSolventSolvent Trapped?(Run NMR)CheckH->SolventHigh C / High HWaterMoisture?(Run KF / Dry)CheckH->WaterLow C / High HInorganicInorganic Salts?(Check Ash)CheckH->InorganicLow C / Low H

Caption: Decision tree for validating iodinated intermediates. Note that EA is the critical "Gatekeeper" step.

References
  • PubChem. (2025).[1] N-(4-iodophenyl)cyclopropanecarboxamide (C10H10INO).[2][3][4] National Library of Medicine.[1] [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[5] Inorganic Chemistry Frontiers. [Link]

  • ResolveMass Laboratories. (2025). Advantages of HRMS vs. Traditional MS. [Link]

  • AZoM. (2019). Combustion Analysis Versus Spectrometric Methods. [Link]

Safety Operating Guide

Personal protective equipment for handling 3-Iodo-5-methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals utilizing1 (CAS: 1005349-15-4) as a critical intermediate in the synthesis of 2[2] and 3[3]. While its utility in medicinal chemistry is undeniable, its specific structural features—namely the lipophilic iodine and methoxy substitutions on the indole core—demand rigorous, causality-driven safety protocols.

This guide moves beyond generic safety data sheets to provide a self-validating, step-by-step operational framework for handling this specific halogenated indole, ensuring both operator safety and experimental integrity.

Risk Assessment & PPE Matrix

Halogenated indoles are highly lipophilic and 4[4]. The table below translates the quantitative and qualitative hazard data of 3-Iodo-5-methoxy-1-methyl-1H-indole into actionable, mechanistically grounded PPE requirements.

Hazard ProfileQuantitative/Qualitative DataMandatory PPEMechanistic Causality
Skin Sensitization H317; Exclamation Mark PictogramDouble Nitrile Gloves (≥0.11mm thickness)The lipophilic iodine and methoxy groups enhance dermal permeation. Nitrile provides a superior non-polar barrier compared to latex, preventing the indole from binding to skin proteins and triggering an 5[5].
Acute Oral Toxicity H302; Harmful if swallowedFume Hood & Particulate Respirator (if outside hood)As a fine1[1], micro-particulates can easily aerosolize. Inhalation of these particulates leads to mucociliary clearance and subsequent ingestion, causing oral toxicity.
Ocular Irritation P305+P351+P338; Requires cautious rinsingTight-fitting Safety GogglesPrevents airborne dust from settling on the conjunctiva, where the compound's biological activity can cause severe irritation[1].

Self-Validating Operational Protocol

To build a truly safe laboratory environment, protocols must be self-validating. The following workflow ensures that every safety measure is actively confirmed before proceeding to the next step.

Phase 1: Thermal Equilibration (Pre-Handling)

  • Action: Remove the vial from 1[1] and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial in an ambient lab environment causes immediate condensation of atmospheric moisture. This not only degrades the compound but alters its mass, ruining stoichiometric precision in downstream drug synthesis.

  • Self-Validation: Visually inspect the exterior of the vial. The complete absence of condensation validates that the internal temperature has reached equilibrium with the ambient environment.

Phase 2: Containment & PPE Donning

  • Action: Don a standard lab coat, tight-fitting safety goggles, and double-layer nitrile gloves. Ensure no exposed skin at the wrists.

  • Causality: A double-glove system ensures that if the outer glove is contaminated with the sensitizing solid during weighing, it can be immediately shed without exposing the skin, preventing H317 sensitization[5].

  • Self-Validation: Perform a "pinch test" on the outer glove. If it snaps back without tearing, the structural integrity of the barrier is validated.

Phase 3: Weighing & Transfer

  • Action: Conduct all weighing inside a certified chemical fume hood using an analytical balance. Use anti-static weigh boats.

  • Causality: Static charge on spatulas can cause fine particulates to aerosolize. The inward draft of the fume hood captures these particulates before they reach the operator's breathing zone.

  • Self-Validation: Observe the digital readout of the analytical balance. A stable reading (no continuous drifting) validates that the fume hood sash is positioned correctly, providing sufficient containment draft without creating turbulent vortices that disrupt the measurement.

Phase 4: Spill Response & Decontamination

  • Action: In the event of a powder spill, do not sweep. Cover the spill with absorbent paper dampened with isopropanol, followed by a wipe-down with a 10% sodium hypochlorite (bleach) solution.

  • Causality: Sweeping aerosolizes the sensitizing solid. Isopropanol solubilizes the lipophilic indole, while the oxidative power of bleach degrades the biologically active indole ring, neutralizing its toxicity[4].

  • Self-Validation: Inspect the cleaned surface with a UV lamp (if available, as many substituted indoles fluoresce). The absence of fluorescence validates complete decontamination.

Phase 5: Halogenated Waste Disposal

  • Action: Dispose of all contaminated consumables (gloves, wipes, weigh boats) in a designated "Solid Halogenated Waste" container.

  • Causality: The C3-iodine atom dictates the waste stream. Incinerating halogenated waste in standard organic streams can generate corrosive and toxic hydrogen iodide (HI) gas. Segregation ensures the waste is routed to high-temperature, scrubber-equipped incinerators.

  • Self-Validation: Verify the waste manifest label explicitly lists "Iodinated Organics" before depositing the waste, ensuring regulatory compliance.

Operational Workflow Diagram

G A 1. Thermal Equilibration (Warm from 2-8°C) B 2. PPE & Hood Validation (Don Nitrile, Check Draft) A->B No Condensation C 3. Solid Handling (Weighing & Transfer) B->C Draft Verified D Visual Inspection (Contamination?) C->D E 4a. Spill Response (IPA & Bleach Wipe) D->E Spill Detected F 4b. Standard Cleanup (IPA Surface Wipe) D->F Clean Workspace G 5. Halogenated Waste (Segregated Disposal) E->G F->G

Workflow for handling, decontamination, and disposal of halogenated indole derivatives.

References

  • 3-IODO-5-METHOXY-1-METHYL-1H-INDOLE - Sigma-Aldrich. sigmaaldrich.com.1

  • Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. tandfonline.com. 2

  • Flexible synthesis of isomeric pyranoindolones and evaluation of cytotoxicity towards HeLa cells. researchgate.net. 3

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. mdpi.com. 4

  • LABORATORY SAFETY AND BEST PRACTICE HANDBOOK. unileon.es. 5

Sources

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